Methyl demeton
Description
Properties
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane;2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3;1-4-12-6-5-9-10(11,7-2)8-3/h2*4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNPDRFFWQBXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOP(=S)(OC)OC.CCSCCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6P2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925932 | |
| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |
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Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl demeton is an oily colorless to pale yellow liquid with an unpleasant odor. Slightly water soluble., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to pale-yellow liquid with an unpleasant odor., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.] | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
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| Record name | Methyl demeton | |
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| Record name | DEMETON-METHYL | |
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| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | METHYL DEMETON | |
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| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
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| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2.2, 0.03-0.3% | |
| Record name | METHYL DEMETON | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DEMETON-METHYL | |
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| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.2 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.2, 1.20 | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
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| Record name | DEMETON-METHYL | |
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| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0004 mmHg (NIOSH, 2023), 0.0004 [mmHg], Vapor pressure, Pa at 20 °C: 0.04, 0.0004 mmHg | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl demeton | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl demeton | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
8022-00-2, 12767-20-3 | |
| Record name | METHYL DEMETON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20638 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Demeton-methyl [BSI] | |
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| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETON-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL DEMETON | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/705 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Demeton-S-Methyl: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-S-methyl is an organophosphate insecticide and acaricide, recognized for its systemic and contact activity against a range of agricultural pests.[1][2] As a member of the organophosphate chemical family, its mode of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of demeton-S-methyl, essential for understanding its environmental fate, toxicological profile, and for the development of analytical and safety protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological and environmental systems. The key properties of demeton-S-methyl are summarized in the table below.
| Property | Value | Temperature (°C) | Pressure | Reference |
| Molecular Formula | C6H15O3PS2 | [5] | ||
| Molecular Weight | 230.28 g/mol | [5] | ||
| Appearance | Oily, colorless to pale-yellow liquid with a characteristic sulfur-like or garlic-like odor. | [1][2][5] | ||
| Boiling Point | 118 °C | 1.0 mmHg | [5][6] | |
| 74 °C | 0.15 mmHg | [7] | ||
| Melting Point | < 25 °C | [5][8] | ||
| Density | 1.2 g/cm³ | 20 | [5] | |
| 1.207 g/cm³ | [8] | |||
| 1.21 g/mL | 20 | [6][9] | ||
| Vapor Pressure | 0.0004 mmHg | 20 | [5] | |
| 40 mPa | 20 | [1][9] | ||
| 3.6 x 10⁻⁴ mmHg | 20 | [6] | ||
| Water Solubility | 0.33 g/100 mL (3300 mg/L) | 20 | [1][5][6][7] | |
| Solubility in Organic Solvents | Readily soluble in common polar organic solvents such as dichloromethane, 2-propanol, toluene, and n-hexane. | 20 | [1][2][7] | |
| Octanol-Water Partition Coefficient (logP) | 1.32 | [1][9] | ||
| Henry's Law Constant | 4.19 x 10⁻⁴ Pa m³/mol | 25 | [9] |
Toxicological Profile & Signaling Pathway
The primary mechanism of toxicity for demeton-S-methyl is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, resulting in overstimulation of the nervous system and characteristic cholinergic symptoms.[4][10]
The metabolic pathway of demeton-S-methyl in mammals, such as rats, primarily involves oxidation and demethylation. The initial and major metabolic step is the oxidation of the thioether side chain to form the corresponding sulfoxide, known as oxydemeton-methyl (B133069).[4][5] Further oxidation can lead to the formation of the sulfone derivative, demeton-S-methylsulfone.[4][5] O-demethylation is another significant metabolic route.[4] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body.[1]
Experimental Protocols
Analytical Method: Simultaneous Determination by LC-MS [11][12]
This method is suitable for the analysis of demeton-S-methyl and its metabolites in various agricultural products.
1. Sample Preparation and Extraction:
-
Homogenize the sample with antioxidants such as L-ascorbic acid and butylhydroxytoluene (B512018) to prevent degradation of the analytes.[11][12]
-
For lipid-rich samples like cereals, perform a hexane/acetonitrile (B52724) partitioning step to remove fats.[11][12]
-
Re-extract an aliquot of the crude extract with ethyl acetate (B1210297) using an Extrelut column.[11][12]
2. Cleanup:
-
Clean up the extract using a solid-phase extraction (SPE) column, such as a PSA (primary secondary amine) column or a tandem graphitized carbon/PSA column, to remove interfering matrix components.[11][12]
3. Instrumental Analysis:
-
Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Employ a suitable C18 column with a gradient elution program using a mobile phase of acetonitrile and water (containing a suitable modifier like formic acid or ammonium (B1175870) formate).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
4. Quantification:
-
Prepare calibration standards of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in a suitable solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Conclusion
This technical guide has provided a detailed summary of the core physicochemical properties of demeton-S-methyl, its primary toxicological pathway, and a standard analytical workflow. The data presented are crucial for researchers and professionals involved in environmental monitoring, toxicology studies, and the development of safety and regulatory guidelines for this and similar organophosphate compounds. The provided diagrams offer a clear visualization of the key metabolic transformations and the analytical process, aiding in a comprehensive understanding of this compound.
References
- 1. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 2. DEMETON-S-METHYL | 919-86-8 [chemicalbook.com]
- 3. Demeton-S-methyl in freshwater and marine water [waterquality.gov.au]
- 4. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 5. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 6. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 7. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DEMETON-S-METHYL CAS#: 919-86-8 [m.chemicalbook.com]
- 9. Demeton-S-methyl [sitem.herts.ac.uk]
- 10. DEMETON-S-METHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the Mechanism of Action of Demeton-S-Methyl on Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Demeton-S-methyl is an organophosphate insecticide that exerts its toxic effects through the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed examination of the molecular interactions between demeton-S-methyl, its active metabolites, and the AChE enzyme. It covers the covalent modification of the enzyme's active site, the kinetics of inhibition, the process of metabolic activation, and the subsequent "aging" phenomenon that leads to a permanently inactivated enzyme. This document synthesizes quantitative kinetic data, details relevant experimental methodologies, and provides visual diagrams to elucidate the complex mechanisms involved.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary target of demeton-S-methyl and other organophosphorus compounds is acetylcholinesterase (AChE).[3] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, a process essential for terminating nerve signals.[3] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of cholinergic receptors, which results in a state of neurotoxicity known as a "cholinergic crisis."[3][4] Symptoms range from dizziness and nausea to severe effects like respiratory failure and death.[1][4]
The inhibitory action of demeton-S-methyl proceeds through several key steps:
-
Metabolic Activation: Demeton-S-methyl itself is a relatively weak inhibitor of AChE.[5] In vivo, it undergoes metabolic oxidation by cytochrome P450 enzymes, primarily in the liver, to form more potent inhibitors: demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and subsequently demeton-S-methyl sulfone.[4][5] These oxidized metabolites are the primary agents of toxicity.
-
Phosphorylation of the Active Site: The organophosphate, acting as a substrate analog, binds to the active site of AChE. The phosphorus atom is attacked by the nucleophilic hydroxyl group of a critical serine residue (Ser203 in human AChE). This results in the formation of a stable, covalent dimethoxyphosphoryl-enzyme conjugate and the release of a leaving group.[3][6] This phosphorylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed.
-
Spontaneous Reactivation and Aging: The phosphorylated enzyme complex can undergo one of two competing pathways:
-
Spontaneous Reactivation: A slow, partial recovery of enzyme activity can occur through the hydrolysis of the phosphorus-serine bond, releasing the organophosphate moiety and regenerating the active enzyme.[7]
-
Aging: The phosphorylated enzyme complex can undergo a dealkylation reaction, where one of the methoxy (B1213986) groups is cleaved from the phosphorus atom.[8][9] This process, known as "aging," creates a negatively charged monoalkylphosphoryl-enzyme conjugate.[8][9] This negative charge forms a stable salt bridge with a protonated histidine residue in the catalytic triad, rendering the enzyme resistant to reactivation by standard oxime antidotes and leading to permanent, irreversible inhibition.[6][8][10]
-
Quantitative Data: Inhibition Kinetics
The interaction between demeton-S-methyl and acetylcholinesterase has been characterized by several kinetic parameters. The data presented below is derived from studies on human acetylcholinesterase.
Table 1: Kinetic Constants for Demeton-S-Methyl Inhibition of Human Acetylcholinesterase
| Parameter | Symbol | Value | Unit | Reference |
|---|---|---|---|---|
| Second-Order Inhibition Rate Constant | ki | 0.0422 | µM-1 min-1 | [7] |
| Spontaneous Reactivation Rate Constant | ks | 0.0202 | min-1 | [7] |
| Aging Rate Constant | kg | 0.0043 | min-1 |[7] |
Table 2: In Vitro Inhibitory Potency (I50) of Demeton-S-Methyl and its Metabolites
| Compound | Enzyme Source | I50 (M) | Reference |
|---|---|---|---|
| Demeton-S-methyl | Human Serum Cholinesterase | 1.65 x 10-6 | [5] |
| Oxydemeton-methyl (Sulfoxide) | Human Serum Cholinesterase | 2.7 x 10-5 | [5] |
| Demeton-S-methyl sulfone | Human Serum Cholinesterase | 4.3 x 10-5 | [5] |
| Demeton-S-methyl | Rat Brain Cholinesterase | 9.52 x 10-5 | [5] |
| Oxydemeton-methyl (Sulfoxide) | Rat Brain Cholinesterase | 1.43 x 10-3 |[5] |
Note: I50 values for organophosphates can vary significantly based on incubation time and assay conditions due to the covalent and time-dependent nature of the inhibition.[5]
Visualizations of Key Pathways and Processes
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of AChE inhibition by Demeton-S-Methyl leading to cholinergic overstimulation.
Logical Flow of Enzyme Inactivation and Aging
Caption: Competing pathways of the phosphorylated AChE enzyme: reactivation versus aging.
Experimental Workflow for AChE Inhibition Assay
Caption: Standard workflow for determining AChE inhibition potency using the Ellman's method.
Experimental Protocols: The Ellman's Assay
The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[1] It is valued for its simplicity, reliability, and suitability for high-throughput screening.[1]
Principle
The assay involves a coupled enzymatic reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine (B1204863). The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[1][5] The rate of color formation is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) enzyme (e.g., from human erythrocytes or electric eel)
-
Demeton-S-methyl (or its metabolites) as the inhibitor
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Appropriate solvent for the inhibitor (e.g., DMSO, ethanol)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Titrate one with the other until a stable pH of 8.0 is achieved.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. Prepare fresh and protect from light.
-
14 mM ATCI Solution: Dissolve 4.0 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.[1]
-
AChE Solution: Prepare a stock solution of AChE and dilute with phosphate buffer to the desired final concentration (e.g., 0.1 U/mL) immediately before use. Keep on ice at all times.
-
Inhibitor Solutions: Prepare a stock solution of demeton-S-methyl in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Designate wells for Blanks (no enzyme), Controls (enzyme + solvent), and Test Samples (enzyme + inhibitor).
-
Reaction Mixture Addition:
-
Blank: Add 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control: Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solvent.[1]
-
Test Sample: Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the corresponding inhibitor dilution.[1]
-
-
Pre-incubation: Mix the contents of the wells gently. Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[1][10]
-
Reaction Initiation: To all wells (except the Blank, to which 10 µL of buffer is added), add 10 µL of the 14 mM ATCI solution to start the reaction.[1] The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the increase in absorbance at 412 nm. Record readings every 60 seconds for a period of 10-20 minutes.[1]
Data Calculation and Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance / Δtime) from the linear portion of the absorbance vs. time plot.
-
Correct for Background: Subtract the rate of the blank well from all control and test sample rates to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of AChE activity.[1]
Conclusion
Demeton-S-methyl is a potent neurotoxin that functions through the metabolic activation to its sulfoxide and sulfone forms, which then irreversibly inhibit acetylcholinesterase. The mechanism involves the covalent phosphorylation of the enzyme's active site serine, followed by a critical aging process that prevents reactivation. This detailed understanding of its mechanism of action, supported by quantitative kinetic data and robust experimental protocols like the Ellman's assay, is fundamental for research in toxicology, environmental science, and the development of potential antidotes for organophosphate poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. scribd.com [scribd.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Structural Differences Between Demeton-O-methyl and Demeton-S-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, physicochemical, and toxicological differences between the two isomers of demeton-methyl: demeton-O-methyl and demeton-S-methyl. These organothiophosphate insecticides, while sharing the same chemical formula, exhibit distinct properties due to a subtle yet critical variance in their atomic arrangement. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Structural Differences: Thiono vs. Thiolo Isomerism
The fundamental difference between demeton-O-methyl and demeton-S-methyl lies in the location of the sulfur atom double-bonded to the phosphorus atom, a classic example of thiono-thiolo isomerism.[1]
-
Demeton-O-methyl is the thiono isomer, characterized by a phosphorus-sulfur double bond (P=S) and a phosphorus-oxygen single bond (P-O) connecting the ethylthioethyl group. Its IUPAC name is O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate.[2]
-
Demeton-S-methyl is the thiolo isomer, which possesses a phosphorus-oxygen double bond (P=O) and a phosphorus-sulfur single bond (P-S) linking the ethylthioethyl group.[3] Its IUPAC name is S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate.[3]
This seemingly minor positional difference significantly impacts the electronic and steric properties of the molecules, leading to variations in their chemical reactivity, biological activity, and toxicity.
Physicochemical Properties
The structural isomerism of demeton-O-methyl and demeton-S-methyl results in measurable differences in their physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Demeton-O-methyl | Demeton-S-methyl |
| IUPAC Name | O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate[2] | S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate[3] |
| Synonyms | Methyl-demeton-O, Methyl-O-demeton[4] | Metasystox I, Methyl isosystox, Demetox[5] |
| CAS Number | 867-27-6[4] | 919-86-8[3] |
| Chemical Formula | C₆H₁₅O₃PS₂[4] | C₆H₁₅O₃PS₂[3] |
| Molecular Weight | 230.28 g/mol [4] | 230.28 g/mol [3] |
| Appearance | Colorless to pale yellow oily liquid[4] | Colorless to slightly yellow oily liquid[3] |
| Boiling Point | 93 °C at 0.07 kPa[4] | 118 °C[3] |
| Density | 1.2 g/cm³[4] | 1.2 g/cm³[3] |
| Water Solubility | 0.03 g/100 mL at 20 °C[4] | 0.33 g/100 mL at 20 °C[3] |
| Vapor Pressure | 0.025 Pa at 20 °C[4] | 0.0004 mmHg at 20 °C[3] |
Spectroscopic and Analytical Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The chemical environment of the phosphorus atom is distinct in each isomer, which would result in different chemical shifts in ³¹P NMR spectroscopy. The thiono form (P=S) in demeton-O-methyl is expected to resonate at a different frequency compared to the thiolo form (P=O) in demeton-S-methyl. A study on the degradation of demeton-S-methyl utilized ³¹P NMR, indicating its utility in characterizing these compounds.[6]
-
¹³C NMR: The carbon atoms in the ethylthioethyl chain, particularly those closer to the phosphorus center, would likely exhibit slight differences in their chemical shifts due to the different electronic effects of the P=S and P=O moieties.
Infrared (IR) Spectroscopy
The vibrational frequencies of the P=S and P=O bonds are distinct and can be used for differentiation.
-
The P=S (thiono) bond in demeton-O-methyl typically shows a characteristic absorption band in the region of 600-700 cm⁻¹.
-
The P=O (thiolo) bond in demeton-S-methyl exhibits a strong absorption band in a higher frequency region, generally around 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
While both isomers have the same molecular weight, their fragmentation patterns in mass spectrometry may differ due to the different bond strengths and arrangements around the phosphorus atom. These differences can be exploited for their individual identification, especially when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Synthesis and Isomeric Relationship
Demeton-O-methyl and demeton-S-methyl are isomers that can be synthesized from common precursors. The commercial production often results in a mixture of both.[3][7] A general synthetic pathway is outlined below.
Experimental Protocol: General Synthesis of Demeton-Methyl Isomers
A common method for the synthesis of demeton-methyl isomers involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-(ethylthio)ethanol (B52129).[2] The nucleophilic attack can occur through either the oxygen or the sulfur atom of the ambident nucleophile, leading to the formation of both the O- and S-isomers.
Reactants:
-
O,O-dimethyl phosphorochloridothioate
-
2-(ethylthio)ethanol
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.
-
An appropriate solvent (e.g., toluene (B28343) or acetone).[7]
Procedure (Conceptual):
-
Dissolve 2-(ethylthio)ethanol and the base in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add O,O-dimethyl phosphorochloridothioate to the stirred solution.
-
Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., TLC or GC).
-
After completion, the reaction mixture is typically worked up by washing with water and brine to remove the salt byproduct and any unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield a mixture of demeton-O-methyl and demeton-S-methyl.
The ratio of the O- and S-isomers can be influenced by reaction conditions such as the solvent, temperature, and the nature of the counter-ion of the nucleophile.
It is important to note that a detailed, step-by-step laboratory protocol for the synthesis of both isomers with precise quantities, reaction times, and purification procedures was not available in the reviewed literature.
Caption: Synthesis of Demeton-Methyl Isomers.
Toxicological and Biological Activity Differences
The structural isomerism directly translates to significant differences in the biological activity and toxicity of demeton-O-methyl and demeton-S-methyl. Both compounds act as acetylcholinesterase (AChE) inhibitors, a common mechanism for organophosphate insecticides.[2] However, their potency differs considerably.
| Aspect | Demeton-O-methyl | Demeton-S-methyl |
| Isomer Type | Thiono (P=S) | Thiolo (P=O) |
| AChE Inhibition | Weaker inhibitor (proinsecticide) | Potent inhibitor (direct insecticide) |
| Metabolic Activation | Requires metabolic oxidation to the P=O form to become a potent AChE inhibitor. | Directly active as an AChE inhibitor. |
| Toxicity | Generally less toxic than the S-isomer. | More toxic to insects and mammals.[3] |
Demeton-O-methyl is often considered a proinsecticide. The thiono (P=S) form is a relatively weak inhibitor of acetylcholinesterase. It requires in vivo metabolic activation, specifically the oxidative desulfuration of the P=S bond to a P=O bond, to become a potent inhibitor. In contrast, demeton-S-methyl, the thiolo isomer, is a direct and potent inhibitor of acetylcholinesterase and is therefore generally more toxic.[3] Historically, commercial formulations of demeton-methyl were often a mixture of the two isomers, but the higher insecticidal efficacy of the S-isomer led to the preferential use of purified demeton-S-methyl.[3]
Analytical Separation Protocols
The separation and quantification of demeton-O-methyl and demeton-S-methyl are crucial for residue analysis and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
GC-NPD is a highly sensitive and selective method for the analysis of organophosphate pesticides.
Experimental Workflow (Conceptual):
-
Extraction: The isomers are extracted from the sample matrix (e.g., agricultural products, biological tissues) using an appropriate solvent such as acetone (B3395972) or acetonitrile (B52724).
-
Cleanup: The extract is purified to remove interfering co-extractives. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).
-
GC Separation: The cleaned-up extract is injected into a GC equipped with a capillary column (e.g., DB-1 or equivalent). The temperature program is optimized to achieve baseline separation of the two isomers.
-
NPD Detection: The separated isomers are detected by the NPD, which provides a highly selective response to phosphorus-containing compounds.
Caption: GC-NPD Analysis Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the analysis of demeton-methyl isomers and their metabolites.
Experimental Protocol (General):
-
Sample Preparation: Similar to GC, the sample undergoes extraction and cleanup.
-
LC Separation: A liquid chromatograph with a suitable column (e.g., C18) is used for separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each isomer to ensure accurate identification and quantification.
Detailed, specific protocols for these analytical methods can be found in regulatory methods, such as those from the EPA, and in various research publications.
Conclusion
The structural disparity between demeton-O-methyl and demeton-S-methyl, defined by the thiono-thiolo isomeric relationship, is a prime example of how a subtle change in molecular architecture can lead to profound differences in physicochemical properties, biological activity, and toxicity. Demeton-S-methyl's direct and potent inhibition of acetylcholinesterase makes it a more effective but also more hazardous insecticide compared to its O-isomer, which requires metabolic activation. The distinct properties of these isomers necessitate the use of specific and sensitive analytical methods for their separation and quantification in various matrices. This guide provides a foundational understanding of these differences for professionals in the chemical and biological sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Demeton-O-methyl (Ref: ENT 18862) [sitem.herts.ac.uk]
- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 4. Demeton-O-methyl | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
Metabolic Pathways of Demeton-S-Methyl in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-S-methyl (B133067) is an organophosphate insecticide that has been used in agriculture for the control of sucking insects. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and for the development of potential antidotes. This technical guide provides a comprehensive overview of the metabolic pathways of demeton-s-methyl in mammals, with a focus on data presentation in structured tables, detailed experimental protocols, and visualization of key processes.
Core Metabolic Pathways
In mammals, demeton-S-methyl undergoes extensive metabolism primarily through two main pathways:
-
Oxidation: The thioether sulfur atom is oxidized to form demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl), which is a more potent cholinesterase inhibitor. This sulfoxide can be further oxidized to demeton-S-methyl sulfone. These oxidation reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
-
O-demethylation: The methoxy (B1213986) groups attached to the phosphorus atom can be removed, a process known as O-demethylation. This is a detoxification pathway, as the resulting demethylated metabolites have reduced toxicity.
The major route of elimination of demeton-S-methyl and its metabolites is through the urine.
Quantitative Data on Metabolism and Excretion
While detailed quantitative data on the tissue distribution of demeton-S-methyl and its metabolites are limited in publicly available literature, studies in rats provide some insights into the excretion profile.
Following oral administration of radiolabelled demeton-S-methyl to rats, a significant portion of the radioactivity is rapidly excreted in the urine. One study reported that approximately 92% of the administered radioactivity was recovered in the urine within the first eight hours. Another study using the primary metabolite, oxydemeton-methyl, found that 89-105% of the administered dose was eliminated in the urine within 72 hours, with the majority (over 80%) being excreted in the first 24 hours. After 72 hours, less than 1% of the initial dose was found remaining in the tissues and blood, indicating efficient elimination from the body.
Table 1: Urinary Excretion of Demeton-S-Methyl and Metabolites in Rats
| Time Post-Administration | Percentage of Administered Radioactivity in Urine | Reference |
| 8 hours | ~92% (as Demeton-S-methyl) | [1] |
| 24 hours | >80% (as Oxydemeton-methyl) | [2] |
| 72 hours | 89-105% (as Oxydemeton-methyl) | [2] |
Note: Data is based on studies using radiolabelled compounds and represents total radioactivity, which includes the parent compound and all its metabolites.
Experimental Protocols
Detailed, step-by-step experimental protocols for the analysis of demeton-S-methyl and its metabolites are not extensively documented in a standardized format. However, based on available literature, the following methodologies are commonly employed.
Protocol 1: In Vivo Metabolism Study in Rats
This protocol outlines a general procedure for conducting an in vivo metabolism study of demeton-S-methyl in rats.
-
Animal Model: Male Wistar rats are commonly used.
-
Dosing: Demeton-S-methyl, often radiolabelled (e.g., with ¹⁴C), is administered orally via gavage.
-
Sample Collection:
-
Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) using metabolic cages.
-
Blood samples can be collected at various time points via tail vein or cardiac puncture at the termination of the study.
-
At the end of the study, animals are euthanized, and tissues (liver, kidney, brain, fat, etc.) are harvested.
-
-
Sample Processing:
-
Urine samples are typically analyzed directly or after enzymatic hydrolysis to deconjugate metabolites.
-
Fecal samples are homogenized and extracted with a suitable organic solvent (e.g., methanol/water).
-
Blood is centrifuged to separate plasma.
-
Tissues are homogenized in a suitable buffer.
-
-
Analysis:
-
Radioactivity in samples is quantified using liquid scintillation counting.
-
Metabolite profiling is performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).
-
Protocol 2: Extraction and LC-MS/MS Analysis of Demeton-S-Methyl and its Metabolites from Biological Matrices
This protocol provides a general framework for the extraction and analysis of demeton-S-methyl and its primary oxidative metabolites from various biological samples.
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. Dilute with an appropriate buffer or mobile phase.
-
Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (plasma:solvent). Vortex and centrifuge. Collect the supernatant.
-
Tissues (Liver, Kidney, etc.):
-
Weigh a portion of the tissue and homogenize it in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the analytes.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.
-
-
Table 2: Example LC-MS/MS Parameters for Demeton-S-Methyl and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Demeton-S-methyl | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Demeton-S-methyl sulfoxide | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Demeton-S-methyl sulfone | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for precursor and product ions need to be optimized for the specific instrument used.
Visualizations
Metabolic Pathway of Demeton-S-Methyl
Experimental Workflow for In Vivo Metabolism Study
References
Demeton-Methyl: A Technical and Historical Guide to a Legacy Organophosphate Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-methyl is an organophosphate insecticide and acaricide that saw widespread agricultural use in the mid-20th century. As a systemic pesticide, it is absorbed and translocated within plants, providing protection against a variety of sucking insects. This technical guide provides an in-depth overview of the historical development, chemical properties, mode of action, and analytical methodologies associated with demeton-methyl. While its use is now largely discontinued (B1498344) due to its high toxicity, a comprehensive understanding of its properties remains crucial for environmental monitoring, toxicology research, and the development of safer alternatives.
Historical Development and Use
Demeton-methyl was first described in 1950 by Schrader.[1] Initially, it was used in a mixture with its isomer, demeton-O-methyl, under trade names such as Meta-Systox.[2] This mixture typically consisted of a 70:30 ratio of the O-isomer to the S-isomer (demeton-S-methyl).[1] However, it was discovered that the S-isomer, demeton-S-methyl, was more toxic to insects.[2] Consequently, from 1957 onwards, the pure demeton-S-methyl isomer was predominantly used.[1]
Its primary application was in the control of sap-sucking insects such as aphids, mites, whiteflies, and sawflies on a wide range of crops including fruits, vegetables, cereals, and ornamental plants.[2][3] The systemic nature of demeton-methyl made it particularly effective, as it was absorbed by the plant and distributed throughout its tissues, killing pests that fed on the plant's juices.[2]
Due to its high toxicity to mammals and other non-target organisms, the use of demeton-methyl has been severely restricted or banned in many countries. The World Health Organization classifies it as a highly toxic substance.[1][4] In the United States, its registration for use as a pesticide is no longer active.[2]
Chemical and Physical Properties
Demeton-methyl is the common name for the S-isomer, S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate. It is a colorless to pale yellow oily liquid with a characteristic sulfurous odor.[5]
| Property | Value | Source |
| Chemical Formula | C₆H₁₅O₃PS₂ | [5] |
| Molar Mass | 230.3 g/mol | [5] |
| Appearance | Colorless to pale yellow oily liquid | [5] |
| Boiling Point | 74°C at 0.15 mm Hg | [5] |
| Density | 1.190 g/cm³ at 20°C | [5] |
| Water Solubility | 3300 mg/L at room temperature | |
| Stability | Hydrolyzed by alkali | [5] |
Mode of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, the primary mode of action of demeton-methyl is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.
By inhibiting AChE, demeton-methyl causes an accumulation of ACh at the nerve synapse. This leads to the continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitation. In insects, this manifests as tremors, paralysis, and ultimately death. The same mechanism is responsible for its toxicity in mammals and other vertebrates.
Caption: Signaling pathway of acetylcholinesterase inhibition by demeton-methyl.
Efficacy and Use
Toxicity Profile
Demeton-methyl is highly toxic to mammals, birds, and aquatic invertebrates.[4] The acute toxicity is primarily due to its potent inhibition of acetylcholinesterase.
| Species | Route | LD50 / LC50 | Source |
| Rat | Oral | 30 mg/kg | [8] |
| Rat | Dermal | 45 mg/kg | [9] |
| Rat | Inhalation (4h) | 500 mg/m³ | [2] |
| Guinea Pig | Oral | 110 mg/kg | [2] |
| Japanese Quail | Oral (LC50) | ~50 ppm | [2] |
| Rainbow Trout | Aquatic (48h LC50) | 4.5 ppm | [2] |
| Carp | Aquatic (LC50) | 10 ppm | [2] |
Environmental Fate
Demeton-S-methyl is reported to have a soil half-life of 26 days under aerobic conditions.[8] In one laboratory study, no parent compound was detected one day after application to two different soil types.[8] After 63 days under aerobic conditions, 34-54% of the applied amount was eliminated as carbon dioxide, indicating microbial degradation.[8]
Experimental Protocols
Analysis of Demeton-S-methyl and Oxydemeton-methyl in Agricultural Products by LC-MS/MS
The following is a summary of a typical analytical method for the determination of demeton-S-methyl and its metabolite, oxydemeton-methyl, in agricultural products.
1. Extraction
-
For Grains, Legumes, and Tea Leaves:
-
Weigh an appropriate amount of the sample (e.g., 10.0 g for grains and legumes, 5.00 g for tea leaves).
-
Add 20 mL of 0.2 w/v% Thiourea solution and let stand for 30 minutes.
-
Add 100 mL of acetone (B3395972), homogenize, and filter with suction.
-
Add another 50 mL of acetone to the residue, homogenize, and filter again.
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.
-
Take a 20 mL aliquot, concentrate to ≤ 5 mL at below 40°C.
-
Dissolve 1 g of sodium chloride in the concentrate and transfer to a porous diatomaceous earth cartridge.
-
Elute with 40 mL of ethyl acetate.
-
Concentrate the eluate and perform a liquid-liquid extraction with acetonitrile (B52724) and n-hexane.
-
Evaporate the acetonitrile phase and redissolve the residue in a suitable solvent for LC-MS/MS analysis.[10]
-
-
For Fruits and Vegetables:
-
Weigh an appropriate amount of the homogenized sample (e.g., 20.0 g).
-
Add 100 mL of acetone, homogenize, and filter with suction.
-
Add another 50 mL of acetone to the residue, homogenize, and filter again.
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.[10]
-
Follow subsequent concentration and cleanup steps as described for grains, with modifications as necessary based on the sample matrix.
-
2. Instrumental Analysis
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions (for Oxydemeton-methyl): Precursor ion m/z 247, product ions m/z 169, 109.[10]
-
Injection Volume: 3 µL.[10]
-
Limit of Quantification (LOQ): Typically around 0.01 mg/kg for demeton-S-methyl.[10]
Caption: Experimental workflow for the analysis of demeton-methyl residues.
Conclusion
Demeton-methyl represents a significant chapter in the history of pesticide development. Its efficacy as a systemic insecticide led to its widespread adoption in agriculture. However, its high toxicity and the development of safer alternatives have resulted in its discontinuation in many parts of the world. The information presented in this guide serves as a valuable resource for understanding the properties and legacy of this important organophosphate compound. This knowledge is essential for ongoing environmental monitoring, toxicological research, and the informed development of future pest management strategies.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. 919-86-8・Methyl Demeton Standard・134-15601[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Demeton-s-methyl | Sigma-Aldrich [sigmaaldrich.cn]
- 9. 082. Demeton (FAO/PL:1967/M/11/1) [inchem.org]
- 10. mhlw.go.jp [mhlw.go.jp]
An In-Depth Technical Guide to the Cholinesterase Inhibition Kinetics of Demeton-S-Methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics of cholinesterase inhibition by the organophosphate insecticide demeton-S-methyl and its primary metabolites. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in toxicology, neuropharmacology, and the development of countermeasures for organophosphate poisoning.
Executive Summary
Demeton-S-methyl is an organothiophosphate insecticide that exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe neurotoxic effects. The interaction of demeton-S-methyl with cholinesterases is a complex, multi-step process involving progressive inhibition, spontaneous reactivation, and a phenomenon known as "aging," which renders the enzyme resistant to reactivation by standard antidotes. Understanding the kinetics of these processes is paramount for assessing the risk associated with demeton-S-methyl exposure and for the development of effective therapeutic interventions. This guide details the mechanism of action, provides key kinetic parameters, outlines experimental protocols for their determination, and visually represents the involved pathways.
Mechanism of Cholinesterase Inhibition
The primary mechanism of action of demeton-S-methyl is the irreversible inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). This process can be broken down into several key steps:
-
Initial Reversible Binding: The demeton-S-methyl molecule first binds reversibly to the active site of the cholinesterase enzyme.
-
Phosphorylation: This is followed by the phosphorylation of the serine hydroxyl group in the enzyme's active site, forming a stable, covalent bond. This step is the primary cause of enzyme inhibition.
-
Spontaneous Reactivation: The phosphorylated enzyme can undergo slow, spontaneous hydrolysis, which regenerates the active enzyme.
-
Aging: In a competing reaction, the phosphorylated enzyme can undergo a dealkylation process, resulting in a more stable, negatively charged complex. This "aged" enzyme is refractory to reactivation by oxime antidotes.
In vivo, demeton-S-methyl is metabolized through oxidation of the thioether group to form demeton-S-methyl sulfoxide (B87167) (oxydemeton-methyl) and subsequently demeton-S-methyl sulfone. These metabolites are also potent cholinesterase inhibitors.
Quantitative Kinetic Data
The kinetics of cholinesterase inhibition by demeton-S-methyl and its metabolites are characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), the bimolecular rate constant (kᵢ), the spontaneous reactivation rate constant (kₛ), and the aging rate constant (kₐ). The following tables summarize the available quantitative data. It is important to note that IC50 values can vary significantly depending on experimental conditions such as enzyme source, substrate concentration, and incubation time.
| Compound | Enzyme Source | IC50 (M) | Reference |
| Demeton-S-methyl | Human Blood Serum Cholinesterase | 1.65 x 10⁻⁶ | |
| Sheep Erythrocyte Cholinesterase | 6.5 x 10⁻⁵ | ||
| Rat Brain Cholinesterase | 9.52 x 10⁻⁵ | ||
| Oxydemeton-methyl (Sulfoxide) | Human Blood Serum Cholinesterase | 2.7 x 10⁻⁵ | |
| Sheep Erythrocyte Cholinesterase | 4.1 x 10⁻⁵ | ||
| Rat Brain Cholinesterase | 1.43 x 10⁻³ | ||
| Demeton-S-methyl sulfone | Human Blood Serum Cholinesterase | 4.3 x 10⁻⁵ | |
| Sheep Erythrocyte Cholinesterase | 2.3 x 10⁻⁵ |
Table 1: IC50 Values for Demeton-S-methyl and its Metabolites.
| Parameter | Value | Enzyme Source | Reference |
| Bimolecular Rate Constant (kᵢ) | 0.0422 µM⁻¹ min⁻¹ | Human Acetylcholinesterase | |
| Spontaneous Reactivation Constant (kₛ) | 0.0202 min⁻¹ | Human Acetylcholinesterase | |
| Aging Constant (kₐ) | 0.0043 min⁻¹ | Human Acetylcholinesterase |
Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-methyl.
Experimental Protocols
The determination of the kinetic parameters for cholinesterase inhibition by organophosphates like demeton-S-methyl typically involves a progressive inhibition assay, most commonly using the Ellman method for measuring enzyme activity.
Principle of the Ellman Assay
The Ellman assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the cholinesterase activity.
Protocol for Determining Kinetic Constants of Progressive Inhibition
This protocol is designed to determine the bimolecular rate constant (kᵢ) for a slow-binding, irreversible inhibitor like demeton-S-methyl.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes)
-
Demeton-S-methyl
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader with absorbance measurement at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of demeton-S-methyl in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a solution of ATCh (e.g., 10 mM) in deionized water.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
-
Progressive Inhibition Assay:
-
In a 96-well plate, add phosphate buffer to all wells.
-
Add different concentrations of demeton-S-methyl to the test wells. Add buffer to the control wells (no inhibitor).
-
Add the AChE solution to all wells to start the pre-incubation. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
At the end of each pre-incubation time, initiate the enzymatic reaction by adding a mixture of ATCh and DTNB to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (v) for each inhibitor concentration and pre-incubation time from the linear portion of the absorbance vs. time plot.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(%E)) against the pre-incubation time.
-
The slope of this line gives the apparent first-order rate constant (k_obs).
-
Plot k_obs against the inhibitor concentration [I]. The slope of this second plot gives the bimolecular rate constant (kᵢ).
-
Protocol for Determining Spontaneous Reactivation (kₛ) and Aging (kₐ)
-
Enzyme Inhibition:
-
Inhibit a concentrated solution of AChE with a high concentration of demeton-S-methyl to achieve >90% inhibition.
-
Remove the excess, unbound inhibitor by dialysis, gel filtration, or rapid dilution.
-
-
Measurement of Reactivation and Aging:
-
Incubate the inhibited enzyme solution at a constant temperature.
-
At various time points, take an aliquot of the inhibited enzyme and measure the recovered enzyme activity using the Ellman assay. This measures the spontaneous reactivation.
-
To measure aging, at the same time points, take another aliquot and treat it with an oxime reactivator (e.g., pralidoxime) to reactivate the non-aged enzyme. Then measure the enzyme activity. The activity that cannot be recovered by the oxime represents the aged enzyme.
-
The rate of increase in enzyme activity in the absence of oxime gives kₛ. The rate of loss of reactivatability by the oxime gives kₐ.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
toxicological profile of demeton-s-methyl and its sulfone derivative
An In-depth Technical Guide to the Toxicological Profile of Demeton-S-Methyl (B133067) and its Sulfone Derivative
Abstract
Demeton-S-methyl and its primary metabolite, demeton-S-methyl sulfone, are organophosphate compounds formerly used as systemic insecticides and acaricides.[1][2][3] This technical guide provides a comprehensive review of their toxicological profiles, intended for researchers, scientists, and drug development professionals. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (B1216132) and subsequent cholinergic overstimulation.[1][4][5][6] Both parent compound and sulfone metabolite exhibit high acute toxicity across various species and routes of exposure. This document synthesizes available data on acute, subchronic, and chronic toxicity, as well as genotoxicity, reproductive effects, and neurotoxicity. Detailed summaries of quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide outlines the standard experimental protocols, based on OECD guidelines, used to derive such toxicological data and includes graphical representations of metabolic pathways and toxicological mechanisms to facilitate understanding.
Introduction
Demeton-S-methyl, with the chemical formula C₆H₁₅O₃PS₂, is an organothiophosphate that was employed in agriculture to control a range of sucking insects such as aphids and mites on various crops.[1][2][7] It functions as a systemic pesticide, meaning it is absorbed and translocated within the plant, making the plant's juices toxic to feeding insects.[1] In biological systems, demeton-S-methyl is metabolized through oxidation to demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and subsequently to demeton-S-methyl sulfone.[1][5] Due to its high toxicity in humans, its use has been banned worldwide.[1] Understanding the toxicological profile of demeton-S-methyl and its more stable sulfone derivative is critical for risk assessment and for the development of safer alternatives.
Mechanism of Action: Cholinesterase Inhibition
The primary mode of toxic action for demeton-S-methyl and its sulfone derivative is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[1][2][5][6]
By phosphorylating the serine hydroxyl group at the active site of AChE, these organophosphates form a stable, inactive complex.[4] This inactivation prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.[1][4] The resulting excessive stimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, manifesting in a wide range of symptoms, from nausea and vomiting to severe respiratory distress, convulsions, and potentially death.[1][7]
Metabolism
Demeton-S-methyl undergoes metabolic transformation in both plants and animals. The primary metabolic pathway involves the oxidation of the thioether side chain.[5] This process converts demeton-S-methyl first into its sulfoxide derivative, oxydemeton-methyl (B133069), and then through further oxidation, into demeton-S-methyl sulfone.[1][5] Another significant metabolic route is O-demethylation.[5] The sulfone metabolite is generally more stable than the parent compound. These oxidative transformations are crucial as the metabolites also possess significant cholinesterase-inhibiting activity.[8]
Toxicological Profile of Demeton-S-Methyl
Demeton-S-methyl is classified as a highly toxic substance by the World Health Organization.[1]
Acute Toxicity
The compound exhibits high acute toxicity through oral, dermal, and inhalation routes. Symptoms of poisoning are characteristic of cholinergic syndrome and include nausea, vomiting, abdominal pain, diarrhea, headaches, dizziness, and in severe cases, respiratory failure and death.[1][7]
Table 1: Acute Toxicity of Demeton-S-Methyl
| Species | Route | LD50 / LC50 | Reference |
|---|---|---|---|
| Rat (M & F) | Oral | 35-60 mg/kg | [7][8] |
| Rat | Dermal | ~85 mg/kg | [7] |
| Rat | IV | 21.7-23.7 mg/kg | [8] |
| Rat | Inhalation (4h) | 500 mg/m³ | [7] |
| Guinea Pig | Oral | 110 mg/kg | [7] |
| Guinea Pig | Intraperitoneal | 85 mg/kg | [8] |
| Hen | Intraperitoneal | 37.5-50 mg/kg | [8] |
| Mouse | IV | 21.7-25 mg/kg | [8] |
| Mouse | Subcutaneous | 21.8 mg/kg |[8] |
Subchronic and Chronic Toxicity
Information on chronic toxicity is limited. While some sources suggest that effects from chronic exposure are unlikely due to its non-persistent nature, other studies indicate potential for organ damage with repeated exposure.[1] For instance, rats subjected to 15 daily dermal applications of a related mixture suffered liver damage and brain cholinesterase inhibition.[7]
Genotoxicity
In vitro mutagenicity tests have indicated that demeton (B52138) has a significant genotoxic potential.[2][6] However, comprehensive in vivo studies are not widely available.
Carcinogenicity
There is no definitive information regarding the long-term carcinogenic effects of demeton-S-methyl in humans.[6] It is noted that disulfoton, for which demeton-S is a metabolite, has not been observed to have carcinogenic effects.[6]
Reproductive and Developmental Toxicity
The teratogenic potential of demeton-S-methyl is not clearly established. Studies on its parent compound, demeton, showed it to be mildly teratogenic in mice at 10 mg/kg, causing various skeletal and organ malformations.[7] Daily oral doses of the metabolite oxydemeton-methyl to pregnant rats resulted in maternal toxicity (tremors, weight loss, cholinesterase depression) but had no evident effect on the fetuses.[7]
Neurotoxicity
As a potent cholinesterase inhibitor, demeton-S-methyl is a confirmed neurotoxin.[2] However, tests in hens at doses equal to the oral LD50 did not induce delayed polyneuropathy, a specific type of neurotoxicity associated with some organophosphates.[5]
Toxicological Profile of Demeton-S-Methyl Sulfone
The sulfone metabolite is also a potent acetylcholinesterase inhibitor and is considered highly toxic.[3][9]
Acute Toxicity
Demeton-S-methyl sulfone demonstrates high acute oral toxicity in rats. Following oral administration, the duration of poisoning symptoms is notably longer compared to intravenous injection, suggesting slower absorption from the gastrointestinal tract.[8]
Table 2: Acute Toxicity of Demeton-S-Methyl Sulfone
| Species | Route | LD50 | Reference |
|---|---|---|---|
| Rat (Male, non-fasted) | Oral | 37-44 mg/kg | [10] |
| Rat (Male, fasted) | Oral | 23 mg/kg |[10] |
Subchronic Toxicity
A 13-week dietary feeding study was conducted in Beagle dogs. The study established a No-Observed-Effect-Level (NOEL) for erythrocyte cholinesterase depression at 1 ppm (equivalent to 0.3 mg/kg/day). For plasma and brain cholinesterase, the NOEL was 5 ppm (equivalent to 1.5 mg/kg/day). No other toxic effects were observed at doses up to 25 ppm.[10]
Comparative Cholinesterase Inhibition
The inhibitory potency of demeton-S-methyl and its oxidative metabolites varies depending on the source of the cholinesterase enzyme. The oxidation of the thioether group does not always lead to a straightforward increase in inhibitory power.
Table 3: In Vitro Cholinesterase Inhibition (I50 Values)
| Compound | Enzyme Source | I50 (M) | Reference |
|---|---|---|---|
| Demeton-S-methyl | Sheep Erythrocyte | 6.5 x 10⁻⁵ | [5][8] |
| Oxydemeton-methyl (Sulfoxide) | Sheep Erythrocyte | 4.1 x 10⁻⁵ | [8] |
| Demeton-S-methyl Sulfone | Sheep Erythrocyte | 2.3 x 10⁻⁵ | [8] |
| Demeton-S-methyl | Rat Brain | 9.52 x 10⁻⁵ | [8] |
| Oxydemeton-methyl (Sulfoxide) | Rat Brain | 1.43 x 10⁻³ | [8] |
| Demeton-S-methyl | Human Serum | 1.65 x 10⁻⁶ | [8] |
| Oxydemeton-methyl (Sulfoxide) | Human Serum | 2.7 x 10⁻⁵ | [8] |
| Demeton-S-methyl Sulfone | Human Serum | 4.3 x 10⁻⁵ |[8] |
I50 is the molar concentration of inhibitor required to cause 50% inhibition.
Experimental Protocols
Toxicological data for chemical substances are typically generated following standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and animal welfare.
Acute Oral Toxicity Testing (Ref: OECD 420, 423, 425)
The goal of acute oral toxicity studies is to determine the short-term adverse effects of a single dose of a substance and to calculate a median lethal dose (LD50).[11]
-
Principle: A stepwise procedure is used where a single dose is administered to a small number of animals. The outcome for these animals determines the dose for the next group. This approach minimizes the number of animals required.[12][13]
-
Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.[11][12]
-
Procedure: Animals are fasted prior to dosing to promote absorption.[11][12] The test substance is administered by oral gavage.[11][12] Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[12][14]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[12] A gross necropsy is performed on all animals at the end of the study.[14]
Subchronic Toxicity Testing (Ref: OECD 408, 411)
Subchronic studies evaluate the effects of repeated exposure over a portion of the animal's lifespan, typically 90 days in rodents.
-
Principle: To characterize the dose-response relationship of a substance following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).[15][16]
-
Test Animals: At least three dose groups and a control group are used, with a minimum of 10 male and 10 female rodents per group.[15]
-
Procedure: The test substance is administered daily, seven days a week, for 90 days. Administration can be via the diet, drinking water, or by gavage (oral studies, OECD 408) or applied to the skin (dermal studies, OECD 411).[15][16]
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.[15] Comprehensive hematology, clinical biochemistry, and urinalysis are performed at termination. All animals undergo a full necropsy, and a comprehensive set of tissues is examined histopathologically.[15][16]
Genotoxicity Testing (Ref: OECD 471, 473, 487)
A battery of tests is required to assess the full range of potential genetic damage.[17]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects gene mutations (point mutations).
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural chromosome damage in mammalian cells.[18]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects both chromosome breakage and chromosome loss in mammalian cells.[18]
Conclusion
Demeton-S-methyl and its sulfone metabolite are highly toxic organophosphates whose hazardous properties are primarily driven by the potent and irreversible inhibition of acetylcholinesterase. The acute toxicity data clearly classify both compounds as dangerous, with low LD50 values across multiple species and exposure routes. Metabolism to the sulfone derivative is a key feature of its biological activity. While data on subchronic toxicity exists, significant gaps remain, particularly concerning the long-term effects such as carcinogenicity and the full reproductive toxicity profile for both the parent compound and its sulfone. The provided experimental frameworks, based on international guidelines, represent the standard for generating the data necessary to fill these gaps and perform comprehensive risk assessments. Given their high toxicity, the global ban on these substances is well-justified from a public health and environmental perspective.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 6. Demeton - Wikipedia [en.wikipedia.org]
- 7. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 8. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 9. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]
- 10. 698. Demeton-S-methyl sulphone (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. umwelt-online.de [umwelt-online.de]
- 13. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 18. gov.uk [gov.uk]
An In-depth Technical Guide on the Environmental Fate and Degradation of Demeton-S-Methyl in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Demeton-s-methyl (B133067), a systemic and contact organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests. Understanding its environmental fate and degradation in soil is paramount for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways, persistence, and mobility of demeton-s-methyl in the soil environment. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key processes are visualized to offer a thorough resource for researchers and professionals in related fields.
Chemical Identity and Properties
Demeton-s-methyl, with the chemical name S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate, is a pale yellow oily liquid with a characteristic sulfurous odor. It is relatively soluble in water and miscible with many organic solvents. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate | |
| CAS Number | 919-86-8 | |
| Molecular Formula | C6H15O3PS2 | |
| Molecular Weight | 230.3 g/mol | [1] |
| Water Solubility | 3.3 g/L at 20°C | [2] |
| Vapor Pressure | 40 mPa at 20°C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.32 | [2] |
Environmental Fate and Degradation in Soil
The persistence and transformation of demeton-s-methyl in soil are governed by a combination of biotic and abiotic processes, with microbial degradation being the primary route of dissipation.
Degradation Pathways
The principal degradation pathway of demeton-s-methyl in soil involves the oxidation of the thioether sulfur atom. This process occurs in two main steps:
-
Oxidation to Sulfoxide (B87167): Demeton-s-methyl is first oxidized to its sulfoxide metabolite, demeton-s-methyl sulfoxide, which is also known as oxydemeton-methyl. This transformation is a critical step in the degradation process.
-
Oxidation to Sulfone: The sulfoxide is further oxidized to the corresponding sulfone, demeton-s-methyl sulfone.
Other reported metabolic reactions include the demethylation of the phosphate (B84403) ester and hydrolysis, leading to the formation of various polar metabolites.[3][4] Under anaerobic conditions, the degradation pathway can differ, with a predominance of metabolites like O-demethyl-demeton-S-methyl.[5]
Degradation pathway of demeton-s-methyl in soil.
Persistence and Half-Life
Demeton-s-methyl is generally considered to be non-persistent in soil.[6] Its half-life (DT50) in soil can range from a few hours to several days, depending on various factors such as soil type, organic matter content, pH, temperature, moisture, and microbial activity.
Table 1: Soil Half-Life (DT50) of Demeton-s-methyl and its Metabolites
| Compound | Soil Type | Conditions | DT50 (days) | Reference |
| Demeton-s-methyl | Unspecified | Aerobic | 26 | [3][7] |
| Demeton-s-methyl | Standard Soil 1 (Loamy Sand, high organic matter) | Aerobic, Laboratory | 0.25 (6 hours) | [8] |
| Demeton-s-methyl | Standard Soil 2 (Loamy Sand, medium organic matter) | Aerobic, Laboratory | 0.92 (22 hours) | [8] |
| Oxydemeton-methyl (Demeton-s-methyl sulfoxide) | Sandy Loam | Field | 0.4 (9.6 hours) | [9] |
| Demeton-s-methylsulfon | Standard Soil 1 (Loamy Sand, high organic matter) | Aerobic, Laboratory | 0.25 (6 hours) | [8] |
| Demeton-s-methylsulfon | Standard Soil 2 (Loamy Sand, medium organic matter) | Aerobic, Laboratory | 0.92 (22 hours) | [8] |
Mobility and Adsorption
The mobility of demeton-s-methyl in soil is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile.
Table 2: Soil Adsorption Coefficient (Koc) of Demeton-s-methyl
| Compound | Koc Value (mL/g) | Mobility Classification | Reference |
| Demeton-s-methyl | 31 | Very High | [5] |
A low Koc value, such as that reported for demeton-s-methyl, suggests that it has a low affinity for soil organic matter and is therefore expected to be mobile in soil.[5] However, its rapid degradation often limits the extent of leaching to groundwater.
Experimental Protocols
This section outlines detailed methodologies for key experiments to study the environmental fate and degradation of demeton-s-methyl in soil, based on OECD guidelines and common practices in pesticide research.
Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
Objective: To determine the rate and route of degradation of demeton-s-methyl in soil under aerobic conditions.
Materials:
-
Test substance: Analytical grade demeton-s-methyl and ¹⁴C-labeled demeton-s-methyl.
-
Reference standards: Demeton-s-methyl sulfoxide and demeton-s-methyl sulfone.
-
Soils: At least three different soil types with varying characteristics (e.g., sand, silt, clay content, organic matter, pH).
-
Incubation vessels: Biometer flasks or a flow-through system equipped to trap volatile organics and ¹⁴CO₂.
-
Analytical instrumentation: HPLC with a radioactivity detector and/or LC-MS/MS.
Procedure:
-
Soil Collection and Preparation: Collect fresh, sieved (<2 mm) soil from the field. Characterize the soil for its physicochemical properties. Pre-incubate the soil at the test temperature and moisture content (40-60% of maximum water holding capacity) for at least one week to allow microbial activity to stabilize.
-
Application of Test Substance: Apply the ¹⁴C-labeled demeton-s-methyl to the soil at a concentration relevant to its agricultural use. A typical application rate might be around 1 mg/kg of dry soil.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C). Maintain aerobic conditions by continuously passing humidified air through the incubation vessels.
-
Trapping of Volatiles: Use appropriate traps (e.g., ethylene (B1197577) glycol for volatile organics and a potassium hydroxide (B78521) solution for ¹⁴CO₂) to collect any volatile degradation products.
-
Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: Extract the soil samples with an appropriate solvent system. A common approach is a sequential extraction with acetonitrile (B52724) and water.
-
Analysis: Analyze the soil extracts and trapping solutions to identify and quantify the parent compound and its transformation products. HPLC with a radioactivity detector can be used to profile the radioactive components, and LC-MS/MS can be used for structural confirmation and quantification of non-radiolabeled compounds.
-
Data Analysis: Determine the dissipation half-lives (DT50) of demeton-s-methyl and its major metabolites using appropriate kinetic models (e.g., first-order kinetics).
Experimental workflow for an aerobic soil metabolism study.
Analytical Method for Demeton-s-methyl and its Metabolites in Soil
Objective: To quantify the concentrations of demeton-s-methyl, demeton-s-methyl sulfoxide, and demeton-s-methyl sulfone in soil samples.
Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
Extraction and Cleanup:
-
Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, shake for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Demeton-s-methyl | 231.0 | 125.0 | 97.0 |
| Demeton-s-methyl sulfoxide | 247.0 | 125.0 | 89.0 |
| Demeton-s-methyl sulfone | 263.0 | 125.0 | 109.0 |
Factors Influencing Environmental Fate
Several soil and environmental factors can significantly influence the degradation rate and mobility of demeton-s-methyl.
Factors influencing the environmental fate of demeton-s-methyl.
-
Soil Type and Organic Matter: Soils with higher organic matter content may exhibit increased adsorption of demeton-s-methyl, potentially reducing its bioavailability for microbial degradation and mobility.[2]
-
pH: The rate of hydrolysis of demeton-s-methyl is pH-dependent, with faster degradation occurring under alkaline conditions.[2]
-
Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally enhance microbial activity, leading to faster degradation rates.
-
Aerobic vs. Anaerobic Conditions: The degradation of demeton-s-methyl is typically more rapid under aerobic conditions due to the prevalence of oxidative pathways. Anaerobic conditions can lead to different degradation products and slower dissipation.[5]
Conclusion
Demeton-s-methyl undergoes relatively rapid degradation in the soil environment, primarily through microbial oxidation to its sulfoxide and sulfone metabolites. Its persistence is generally low, with half-lives typically in the range of hours to days. While its low Koc value suggests high mobility, its rapid degradation mitigates the risk of significant groundwater contamination. The fate of demeton-s-methyl in soil is a complex interplay of its chemical properties and various soil and environmental factors. A thorough understanding of these processes, as outlined in this guide, is essential for conducting accurate environmental risk assessments and developing sustainable agricultural practices. Further research focusing on the formation and decline of metabolites in a wider range of soil types would provide a more complete picture of its environmental behavior.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 5. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Demeton-S-methyl [sitem.herts.ac.uk]
- 7. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. fao.org [fao.org]
Demeton-S-Methyl: A Technical Guide to its Solubility in Organic Solvents for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of demeton-S-methyl in various organic solvents, intended for laboratory use. The information compiled herein is crucial for the preparation of stock solutions, analytical standards, and for conducting toxicological and environmental fate studies. This document presents quantitative solubility data, detailed experimental methodologies, and visual representations of relevant biochemical pathways.
Core Data: Solubility of Demeton-S-Methyl
Demeton-S-methyl, an organothiophosphate insecticide, exhibits a range of solubilities in common organic solvents. Its solubility is a critical parameter for researchers working on its detection, degradation, and toxicological effects. The following table summarizes the available quantitative and qualitative solubility data for demeton-S-methyl.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Citation |
| Dichloromethane | Chlorinated Hydrocarbon | ~600 g/kg | 20 | [1] |
| ~200 g/L | Not Specified | [1][2] | ||
| Propan-2-ol (Isopropanol) | Alcohol | ~600 g/kg | 20 | [1] |
| ~200 g/L | Not Specified | [1][2] | ||
| Toluene | Aromatic Hydrocarbon | ~200 g/L | Not Specified | [1][2] |
| n-Hexane | Alkane | Readily Soluble | Not Specified | [3] |
| Common Polar Organic Solvents (e.g., Alcohols, Ketones) | Various | Readily Soluble | Not Specified | [1][2] |
| Petroleum Solvents | Hydrocarbon Mixtures | Limited Solubility | Not Specified | [1][2][4] |
| Water | - | 3.3 g/L | 20 | [3] |
Experimental Protocols for Solubility Determination
Method 1: Flask Method (for solubilities > 10⁻² g/L)
This method is suitable for determining the solubility of substances that are relatively soluble in the test solvent.
Principle: A supersaturated solution of the solute (demeton-S-methyl) in the solvent of interest is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Analytical balance
-
Appropriate analytical instrumentation (e.g., Gas Chromatography with a suitable detector, High-Performance Liquid Chromatography)
-
Volumetric glassware
Procedure:
-
Preparation: Add an excess amount of demeton-S-methyl to a known volume of the organic solvent in a glass flask. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid/liquid remaining.
-
Equilibration: The flask is tightly stoppered and agitated in a constant temperature bath set to the desired temperature (e.g., 20°C). The mixture should be stirred for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).
-
Phase Separation: After equilibration, the mixture is allowed to stand at the constant temperature to allow for the separation of the undissolved solute. If necessary, centrifugation at the same temperature can be used to facilitate the separation of the saturated solution from the excess solute.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn.
-
Analysis: The concentration of demeton-S-methyl in the sample is determined using a validated analytical method (e.g., GC-FPD, HPLC-UV).
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Method 2: Column Elution Method (for solubilities < 10⁻² g/L)
This method is designed for determining the solubility of poorly soluble substances.
Principle: The test substance is coated onto an inert carrier material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.
Apparatus:
-
Glass column with a thermostat jacket
-
Inert carrier material (e.g., glass beads, silica (B1680970) gel)
-
Peristaltic pump for constant solvent flow
-
Fraction collector
-
Analytical instrumentation as in the Flask Method
Procedure:
-
Column Preparation: An inert carrier is coated with an excess of demeton-S-methyl. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the carrier, and then evaporating the solvent. The coated carrier is then packed into the column.
-
Elution: The organic solvent is passed through the column at a low and constant flow rate. The temperature of the column is maintained at the desired experimental temperature.
-
Fraction Collection: The eluate is collected in fractions.
-
Analysis: The concentration of demeton-S-methyl in each fraction is determined analytically.
-
Determination of Saturation: The concentration in the eluate will initially increase and then reach a plateau. The mean concentration of the fractions in the plateau region is taken as the solubility of the substance in the solvent at the test temperature.
-
Replicates: The experiment should be repeated to ensure the reproducibility of the results.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the laboratory use of demeton-S-methyl, the following diagrams illustrate its primary mechanism of action and a general workflow for solubility determination.
Demeton-S-methyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][5] This inhibition disrupts the normal functioning of the nervous system in target organisms.
Furthermore, the toxicity induced by organophosphates like demeton-S-methyl can involve downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often associated with cellular responses to stress, including oxidative stress and apoptosis.
Conclusion
This technical guide provides essential information on the solubility of demeton-S-methyl in various organic solvents, crucial for laboratory professionals. The tabulated data allows for quick reference, while the detailed experimental protocols, based on OECD guidelines, offer a framework for reproducible solubility testing. The inclusion of diagrams illustrating the biochemical mechanism of action and experimental workflow aims to enhance the understanding of this compound's properties and handling in a research context. Accurate knowledge of solubility is fundamental for the safe and effective use of demeton-S-methyl in scientific investigations.
References
An In-Depth Technical Guide to the Neurotoxicity of Demeton-S-Methyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Demeton-S-methyl is a highly toxic organophosphate (OP) insecticide that exerts its primary neurotoxic effects through the potent and irreversible inhibition of acetylcholinesterase (AChE).[1][2] This guide provides a comprehensive technical overview of the neurotoxic mechanisms, metabolic pathways, and toxicological profile of demeton-S-methyl and its isomers. The primary mechanism involves the phosphorylation of the AChE active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and subsequent overstimulation of cholinergic receptors, precipitating a cholinergic crisis.[3][4] In mammals, demeton-S-methyl is rapidly metabolized via oxidation to demeton-S-methyl sulfoxide (B87167) (oxydemeton-methyl) and demeton-S-methyl sulfone, which are metabolites of comparable toxicity to the parent compound.[4][5][6] This document summarizes key quantitative toxicological data, details relevant experimental protocols for assessing neurotoxicity, and provides visual diagrams of the core signaling and metabolic pathways to facilitate a deeper understanding for research and development professionals.
Introduction
Demeton-S-methyl, with the chemical formula C₆H₁₅O₃PS₂, is a systemic and contact insecticide and acaricide belonging to the organophosphate family.[3][7] Historically, it was used in a mixture with its O-isomer (demeton-O-methyl), but the S-isomer was found to be more potent against insects and subsequently replaced the mixture in agricultural applications.[3][4] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the normal function of the nervous system in both insects and mammals.[1][2] Due to its high acute toxicity in humans, demeton-S-methyl is now classified as a highly toxic substance by the World Health Organization and its use in agriculture is banned worldwide.[3] Understanding its neurotoxic profile remains critical for toxicological research and the development of potential countermeasures.
Core Mechanism of Neurotoxicity: Cholinesterase Inhibition
The fundamental mechanism of demeton-S-methyl neurotoxicity is the disruption of cholinergic neurotransmission. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. Demeton-S-methyl acts as an irreversible inhibitor of AChE. It phosphorylates a critical serine residue in the active site of the enzyme, rendering it unable to break down ACh.[8][9] This leads to the accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of muscarinic and nicotinic receptors.[3] This overstimulation results in a state known as cholinergic crisis, characterized by a range of symptoms from headache, nausea, and dizziness to severe respiratory distress, convulsions, and death.[7][10]
References
- 1. Demeton-S-methyl [sitem.herts.ac.uk]
- 2. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 6. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 7. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 8. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Chemical Stability of Demeton-S-Methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of the organophosphorus insecticide demeton-s-methyl (B133067) under various pH conditions. Understanding the hydrolysis of this compound is critical for assessing its environmental fate, persistence, and for developing effective analytical and remediation strategies. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.
Quantitative Data on Demeton-S-Methyl Hydrolysis
The rate of hydrolysis of demeton-s-methyl is significantly influenced by the pH of the aqueous solution and the temperature. The degradation is typically quantified by the half-life (DT₅₀), which is the time required for 50% of the initial concentration of the compound to degrade. The following table summarizes the available quantitative data on the hydrolysis of demeton-s-methyl at different pH values and temperatures.
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 3 | 70 | 4.9 hours | [1] |
| 4 | 22 | 63 days | [2] |
| 5.7 | 27 | 53 days | [3] |
| 7 | 20 | 56 days | [2] |
| 9 | 22 | 8 days | [2] |
| 9 | 70 | 1.25 hours | [1] |
Note: Some data may refer to "demeton-S", a closely related compound, but is included here for comparative purposes.
The data clearly indicates that the hydrolysis of demeton-s-methyl is accelerated under alkaline conditions (pH 9) and at elevated temperatures.[1][2] The compound is most stable in acidic to neutral environments.[2]
Experimental Protocols for Hydrolysis Studies
The determination of the hydrolysis rate of a chemical substance as a function of pH is typically performed according to internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH, or the US EPA OCSPP Harmonized Test Guidelines 835.2120.[4][5] A generalized experimental protocol for determining the chemical stability of demeton-s-methyl is detailed below.
Principle
The study involves treating sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9) with a known concentration of demeton-s-methyl.[4] These solutions are then incubated in the dark at a constant temperature.[4] Samples are collected at appropriate time intervals and analyzed for the concentration of the parent compound and, if necessary, its degradation products.[4]
Materials and Methods
-
Test Substance: Analytical grade demeton-s-methyl of known purity. Radiolabeled (e.g., ¹⁴C) demeton-s-methyl can be used to facilitate the determination of a mass balance and to identify degradation products.[4]
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared to maintain a constant pH throughout the experiment. Commonly used buffer systems include:
-
pH 4: Acetate or citrate (B86180) buffer
-
pH 7: Phosphate (B84403) buffer
-
pH 9: Borate or phosphate buffer
-
-
Test System: The experiments are conducted in sterile glass vessels (e.g., flasks or vials) to prevent microbial degradation. The vessels are incubated in a temperature-controlled environment, such as an incubator or water bath, in the absence of light to prevent photodegradation.[4]
-
Analytical Method: A validated analytical method with sufficient sensitivity and specificity is required to quantify the concentration of demeton-s-methyl and its hydrolysis products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common technique. Gas Chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used.[3]
Experimental Procedure
-
Preparation of Test Solutions: A stock solution of demeton-s-methyl is prepared in a suitable solvent. Aliquots of the stock solution are added to the sterile buffer solutions to achieve the desired initial concentration. The concentration should not exceed half of the substance's water solubility.
-
Incubation: The test vessels are incubated at a constant temperature (e.g., 20°C or 25°C). To investigate the effect of temperature, studies can be conducted at multiple temperatures.[5]
-
Sampling: Samples are collected from each test solution at predetermined time intervals. The sampling frequency should be sufficient to define the degradation kinetics, with more frequent sampling at the beginning of the study.
-
Sample Analysis: The collected samples are analyzed to determine the concentration of demeton-s-methyl. If degradation products are being monitored, their concentrations are also determined.
-
Data Analysis: The concentration of demeton-s-methyl is plotted against time. The rate of hydrolysis is determined assuming pseudo-first-order kinetics. The half-life (DT₅₀) is calculated from the rate constant (k) using the formula: DT₅₀ = ln(2) / k.
Visualizations
Proposed Hydrolysis Pathway of Demeton-S-Methyl
The hydrolysis of demeton-s-methyl, an organophosphorothioate, can proceed through different mechanisms depending on the pH of the medium. The primary point of hydrolytic attack is the phosphorus atom, leading to the cleavage of either the P-S or P-O bonds.
Caption: Proposed hydrolysis pathway of demeton-s-methyl under different pH conditions.
Experimental Workflow for a Hydrolysis Study
The following diagram illustrates a typical workflow for conducting a hydrolysis study according to established guidelines.
Caption: Generalized experimental workflow for a demeton-s-methyl hydrolysis study.
References
- 1. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
An In-depth Technical Guide to the Formation of Demeton-S-methyl Sulfoxide and Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of demeton-S-methyl sulfoxide (B87167) and sulfone, two key transformation products of the organophosphate insecticide demeton-S-methyl. The document details their metabolic and synthetic pathways, presents toxicological data, and outlines experimental protocols for their analysis.
Introduction
Demeton-S-methyl is an organothiophosphate insecticide and acaricide known for its systemic activity in plants.[1] Its efficacy and toxicity are significantly influenced by its metabolic transformation into more polar and often more potent acetylcholinesterase inhibitors: demeton-S-methyl sulfoxide (also known as oxydemeton-methyl) and demeton-S-methyl sulfone.[1][2] Understanding the formation of these oxidized metabolites is crucial for toxicological assessment, residue analysis, and the development of potential countermeasures.
Formation Pathways
The formation of demeton-S-methyl sulfoxide and sulfone occurs through two primary routes: metabolic transformation within living organisms and chemical synthesis in a laboratory setting.
Metabolic Formation
In both plants and animals, demeton-S-methyl undergoes oxidative metabolism, primarily at the thioether sulfur atom.[1][2] This process is a detoxification pathway that can, paradoxically, lead to bioactivation, as the resulting metabolites can be more potent inhibitors of acetylcholinesterase.
The metabolic cascade proceeds as follows:
-
Oxidation to Sulfoxide: The initial and major metabolic step is the oxidation of the thioether sulfur of demeton-S-methyl to form demeton-S-methyl sulfoxide.[1]
-
Oxidation to Sulfone: The sulfoxide can be further oxidized to form demeton-S-methyl sulfone.[1]
In rats, following oral administration of demeton-S-methyl, the primary route of elimination is through urine, with the majority being converted to the sulfoxide and, to a lesser extent, the sulfone.[3] Other metabolic pathways include O-demethylation and cleavage of the P-S linkage.[3]
Chemical Synthesis
General Synthesis Workflow:
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide and peracids, such as meta-chloroperoxybenzoic acid (m-CPBA).[4] The reaction is typically performed in an organic solvent under controlled temperature conditions.[4] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent.
Quantitative Data
The toxicological properties of demeton-S-methyl and its oxidized metabolites are of significant interest. The following tables summarize available quantitative data on their acute toxicity and acetylcholinesterase inhibition.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 (mg/kg) | Reference(s) |
| Demeton-S-methyl | Rat | Oral | 33 - 129 | [1] |
| Demeton-S-methyl | Guinea Pig | Oral | 110 | [5] |
| Demeton-S-methyl Sulfoxide | Rat | Oral | 30 - 75 | [6] |
| Demeton-S-methyl Sulfoxide | Mouse | Oral | 30 | [6] |
| Demeton-S-methyl Sulfone | Rat (fasted male) | Oral | 23 | [7] |
| Demeton-S-methyl Sulfone | Rat (non-fasted male) | Oral | 37 - 44 | [7] |
Table 2: Acetylcholinesterase (AChE) Inhibition Data
| Compound | Enzyme Source | I50 (M) | Reference(s) |
| Demeton-S-methyl | Sheep Erythrocyte AChE | 6.5 x 10⁻⁵ | [7] |
| Demeton-S-methyl | Human Serum AChE | 1.65 x 10⁻⁶ | [7] |
| Demeton-S-methyl Sulfoxide | Sheep Erythrocyte AChE | 4.1 x 10⁻⁵ | [7] |
| Demeton-S-methyl Sulfoxide | Human Serum AChE | 2.7 x 10⁻⁵ | [7] |
| Demeton-S-methyl Sulfone | Sheep Erythrocyte AChE | 2.3 x 10⁻⁵ | [7] |
| Demeton-S-methyl Sulfone | Human Serum AChE | 4.3 x 10⁻⁵ | [7] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and analysis of demeton-S-methyl sulfoxide and sulfone.
Synthesis Protocols (General)
As specific, detailed protocols were not found in the available literature, a general procedure based on the oxidation of sulfides is provided.
Objective: To synthesize demeton-S-methyl sulfoxide and sulfone from demeton-S-methyl.
Materials:
-
Demeton-S-methyl
-
Oxidizing agent (e.g., hydrogen peroxide or m-CPBA)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Standard laboratory glassware
-
Purification apparatus (e.g., chromatography column, crystallizing dish)
General Procedure for Oxidation to Sulfoxide:
-
Dissolve demeton-S-methyl in a suitable organic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the low temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, quench any excess oxidant.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield demeton-S-methyl sulfoxide.
General Procedure for Oxidation to Sulfone: The procedure is similar to the sulfoxide synthesis, but with the use of at least two equivalents of the oxidizing agent to ensure complete oxidation of the sulfide (B99878) and the intermediate sulfoxide.[4]
Analytical Protocol: LC-MS/MS for Biological Samples
This protocol is adapted from a method for the simultaneous determination of demeton-S-methyl, oxydemeton-methyl (B133069), and demeton-S-methylsulfone in agricultural products and can be modified for biological matrices.[8]
Objective: To extract and quantify demeton-S-methyl and its oxidized metabolites from a sample matrix.
Materials:
-
Sample (e.g., tissue homogenate, urine)
-
Antioxidants (e.g., L-ascorbic acid, butylhydroxytoluene)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon/PSA)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Sample Preparation: Homogenize the sample with antioxidants to prevent degradation of the analytes.[8]
-
Extraction: Extract the homogenized sample with acetone.[8]
-
Partitioning (for lipid-rich samples): Perform a hexane/acetonitrile liquid-liquid partition to remove lipids.[8]
-
Clean-up: Further purify the extract using a solid-phase extraction (SPE) column.[8]
-
Analysis: Analyze the cleaned extract by LC-MS/MS in electrospray ionization (ESI) single-ion monitoring (SIM) mode.[8]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary toxicological effect of demeton-S-methyl and its oxidized metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).
The inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, leading to an inactive enzyme.[5] This results in the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and leading to the signs and symptoms of organophosphate poisoning.[5]
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. fao.org [fao.org]
- 4. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 5. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 6. 016. Demeton-S-Methyl Sulfoxide (FAO Meeting Report PL/1965/10/1) [inchem.org]
- 7. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 8. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Demeton-S-Methyl in Agricultural Matrices using a Validated LC-MS/MS Protocol
Audience: This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development involved in the quantitative analysis of pesticide residues.
Abstract: This application note details a robust and sensitive method for the quantification of demeton-s-methyl (B133067) in various agricultural products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation based on the widely adopted QuEChERS methodology, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate and reliable detection. All quantitative data and method parameters are summarized for clarity.
Introduction
Demeton-s-methyl is a systemic organophosphate insecticide and acaricide used to control sucking insects, mites, and other pests on a variety of crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for demeton-s-methyl in food and agricultural commodities. Consequently, sensitive and selective analytical methods are required for monitoring its presence to ensure food safety and compliance. This document describes a validated LC-MS/MS method that offers high sensitivity and specificity for the quantification of demeton-s-methyl.
Experimental Protocol
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
2.1. Materials and Reagents
-
Standards: Demeton-s-methyl reference standard (≥98% purity).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Acetone (HPLC grade), and deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid, acetic acid, anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium acetate, and Primary Secondary Amine (PSA) sorbent.[1]
-
Kits: QuEChERS extraction salt packets and d-SPE (dispersive Solid Phase Extraction) tubes.
2.2. Sample Preparation: QuEChERS Method
The QuEChERS approach is effective for various food matrices, including fruits and vegetables.[2]
-
Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples like grains or legumes, add an appropriate amount of water (e.g., 10 mL) and allow to hydrate (B1144303) for 30 minutes.[3][4]
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[3][5]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).[3]
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt coagulation.[2][5]
-
Centrifuge the tube at ≥3000 x g for 5 minutes.[5]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Sample Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The filtrate can be injected directly or diluted with the initial mobile phase for analysis. For some LC-MS/MS systems, a 5-fold dilution with water may be necessary to improve peak shape.[6]
-
2.3. LC-MS/MS Instrumentation and Conditions
The following parameters serve as a guideline and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent[3] |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start at 5% B, ramp to 98% B over 13-15 minutes, hold, and re-equilibrate[7] |
| Flow Rate | 0.2 - 0.4 mL/min[5][7] |
| Injection Volume | 2 - 5 µL[5][7] |
| Column Temp. | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490, Sciex)[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | 4.25 kV[8] |
| Source Temp. | Dependent on instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7] |
| Gas (Sheath/Nebulizer) | Nitrogen[8] |
Quantitative Data and Method Performance
3.1. MRM Transitions
The selection of precursor and product ions is critical for the selectivity of the method. The most commonly reported transitions for demeton-s-methyl are listed below. At least two transitions should be monitored for confident identification.[3]
Table 3: MRM Transitions for Demeton-S-Methyl Quantification
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| 231.0 | 89.0 | 61.0 | [3][5] |
| 231.027 | 88.899 | 60.917 | [9] |
3.2. Method Validation Summary
The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure performance.[6][7]
Table 4: Summary of Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in food commodities) | [3][4][5] |
| Limit of Detection (LOD) | 1 ng/g (in biological samples) | [8][10] |
| Linearity (r²) | ≥ 0.98 | [7] |
| Recovery | 70 - 120% | [2][6][11] |
| Precision (%RSD) | < 20% at the LOQ | [6] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Demeton-S-Methyl Analysis.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of demeton-s-methyl in agricultural samples. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry in MRM mode allows for accurate measurement at levels relevant to regulatory MRLs. Proper method validation is crucial to ensure data quality and defensibility.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. fda.gov.tw [fda.gov.tw]
- 6. shimadzu.nl [shimadzu.nl]
- 7. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
gas chromatography method for demeton-methyl residue analysis
Application Note: Analysis of Demeton-Methyl Residues
Title: A Robust Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method for the Quantitative Analysis of Demeton-Methyl and its Metabolites in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated method for the determination of demeton-methyl and its primary metabolites, oxydemeton-methyl (B133069) (demeton-S-methyl sulfoxide) and demeton-S-methylsulfone, in various food product samples. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which ensures high recovery rates and effective removal of matrix interferences.[1][2][3] Subsequent analysis is performed using a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system, which offers excellent sensitivity and selectivity for trace-level quantification.[1] The method is suitable for monitoring pesticide residues to ensure compliance with regulatory limits.[2]
Introduction
Demeton-methyl is a systemic organophosphate insecticide that acts as a cholinesterase inhibitor.[4] In environmental and biological systems, it is readily oxidized to the more potent cholinesterase inhibitors oxydemeton-methyl and demeton-S-methylsulfone.[4][5] Due to potential health risks associated with dietary exposure, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products.[1][6] Therefore, sensitive and reliable analytical methods are crucial for their monitoring.
This protocol addresses the analytical challenges by combining a streamlined QuEChERS extraction and cleanup procedure with the high selectivity of GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[1][7] This approach allows for the accurate quantification of demeton-methyl and its key metabolites at low levels in complex food matrices.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Acetone, and n-Hexane (all pesticide residue grade).
-
Standards: Certified reference standards of Demeton-S-methyl, Oxydemeton-methyl, and Demeton-S-methylsulfone.
-
QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl). Pre-weighed salt packets are recommended for convenience (e.g., AOAC or EN method salts).[3]
-
Dispersive SPE (d-SPE): Tubes containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent for cleanup.
-
Equipment: High-speed centrifuge, vortex mixer, mechanical shaker, nitrogen evaporator, analytical balance, volumetric flasks, and micropipettes.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions by accurately weighing and dissolving the reference standards in an appropriate solvent, such as acetone.
-
Working Standard Mixture (10 µg/mL): Prepare an intermediate mixed standard by diluting the stock solutions in acetone.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mixture to achieve concentrations ranging from 0.005 to 0.2 µg/mL.[1]
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For samples with low moisture content, add a defined amount of purified water.[2]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Add 10 mL of 1% acetic acid in acetonitrile.[8]
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).[3]
-
Immediately cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to prevent salt coagulation and ensure thorough extraction.[2][8]
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[8]
-
Cleanup (Dispersive SPE):
-
Final Extract Preparation:
GC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer.
| Parameter | Condition |
| GC System | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent[1] |
| Analytical Column | DB-5MS UI capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL[1][8] |
| Injector Temp. | 280°C[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[8] |
| Oven Program | Initial 60°C for 1 min, ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C, hold for 2.25 min[8] |
| MS Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
Note: The oven program and MRM transitions should be optimized for the specific instrument and analytes.
Data Presentation
Method Validation Summary
The method was validated for linearity, sensitivity (LOD/LOQ), accuracy (recovery), and precision (RSD) according to established guidelines.[9][10][11]
| Analyte | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) (Spiked at 0.05 mg/kg) | Precision (%RSD) |
| Demeton-S-methyl | 0.01[12] | 95 | < 10 |
| Oxydemeton-methyl | 0.01 | 92 | < 10 |
| Demeton-S-methylsulfone | 0.01 | 88 | < 15 |
Quantitative data are representative values synthesized from analytical literature.[1][12]
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample reception to final data reporting.
Caption: Workflow for Demeton-Methyl Residue Analysis.
Conclusion
The described GC-MS/MS method combined with QuEChERS sample preparation provides a reliable, sensitive, and efficient solution for the routine analysis of demeton-methyl and its metabolites in food samples. The procedure demonstrates excellent recovery and precision, meeting the typical requirements for regulatory pesticide residue monitoring. The use of tandem mass spectrometry minimizes matrix effects, ensuring accurate quantification at trace levels.[7]
References
- 1. agilent.com [agilent.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. hpst.cz [hpst.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. fao.org [fao.org]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. ptfarm.pl [ptfarm.pl]
- 12. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for QuEChERS Extraction of Demeton-S-Methyl from Produce
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-s-methyl (B133067) is an organophosphate insecticide and acaricide used to control a range of sucking insects and mites on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for demeton-s-methyl in food products. Accurate and efficient analytical methods are crucial for monitoring these residues to ensure food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices due to its simplicity, speed, and low solvent consumption.
This document provides detailed application notes and a comprehensive protocol for the extraction of demeton-s-methyl from produce using the QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the QuEChERS Method
The QuEChERS method is a two-step process involving an initial extraction and a subsequent dispersive solid-phase extraction (d-SPE) cleanup.
-
Extraction: A homogenized sample is first extracted with acetonitrile (B52724), a water-miscible solvent. The addition of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a buffering salt mixture, induces phase separation between the aqueous and organic layers. This salting-out effect partitions the pesticides into the acetonitrile layer while minimizing the co-extraction of water-soluble matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids. C18 may be added to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) can be used for the removal of pigments such as chlorophyll (B73375) and carotenoids, although it may also adsorb planar pesticides. Anhydrous MgSO₄ is included to absorb any remaining water. After vortexing and centrifugation, the cleaned extract is ready for instrumental analysis.
Quantitative Performance Data
The following table summarizes the performance data for the QuEChERS extraction of demeton-s-methyl from various produce matrices.
| Produce Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Various Foods | 0.01 | 92.2 | 4.15 | - | 0.005 - 0.01 | [1][2] |
| Agricultural Products | - | - | - | - | 0.01 | [3] |
Note: The data presented is a compilation from various sources and may have been generated using slightly different variations of the QuEChERS method.
Experimental Protocol: QuEChERS AOAC 2007.01 Method
This protocol is based on the AOAC Official Method 2007.01, a widely accepted buffered QuEChERS method.
1. Materials and Reagents
-
Equipment:
-
High-speed homogenizer (e.g., blender or food processor)
-
Analytical balance
-
50 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Centrifuge capable of reaching at least 3000 x g
-
Vortex mixer
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
LC-MS/MS system
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Deionized water
-
Acetic acid, glacial
-
Anhydrous magnesium sulfate (MgSO₄), analytical grade
-
Sodium acetate (B1210297) (NaOAc), anhydrous, analytical grade
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional, for high-fat matrices)
-
Graphitized carbon black (GCB) (optional, for pigmented matrices)
-
Demeton-s-methyl analytical standard
-
Internal standard (e.g., triphenyl phosphate (B84403) or isotopically labeled demeton-s-methyl)
-
2. Sample Preparation and Homogenization
-
Chop or dice the produce sample into small pieces.
-
Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For low-moisture commodities, it may be necessary to add a specific amount of deionized water to facilitate homogenization and extraction.
-
Store the homogenate in a sealed container at -20°C if not used immediately.
3. Extraction Procedure
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
If an internal standard is used, add the appropriate volume at this stage.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the AOAC extraction salts: 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc. Pre-packaged salt mixtures are commercially available and recommended for convenience and consistency.
-
Immediately cap the tube tightly and shake vigorously for 1 minute. This step is critical for proper extraction and to prevent the formation of salt clumps.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the aqueous and solid phases.
4. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube. The composition of the d-SPE tube will depend on the matrix:
-
For most fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg PSA.
-
For pigmented produce (e.g., spinach, bell peppers): 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB. Note that GCB can lead to the loss of planar pesticides.
-
For produce with high fat content (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is the final, cleaned extract.
5. Final Extract Preparation and Analysis
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The extract can be directly injected into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent if concentration is required.
-
Analyze the sample using a validated LC-MS/MS method.
LC-MS/MS Parameters for Demeton-S-Methyl Analysis
-
LC Column: A C18 column is typically used for the separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
-
Precursor Ion (m/z): 231.1
-
Product Ions (m/z): 88.9, 80.1[2]
-
Experimental Workflow Diagramdot
References
Application Notes and Protocols for Demeton-S-Methyl Analysis in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Demeton-S-methyl is an organophosphate insecticide and acaricide.[1] Monitoring its residues in biological tissues is crucial for toxicological assessments and forensic investigations. This document provides detailed application notes and protocols for the sample preparation of biological tissues for the analysis of Demeton-S-methyl and its metabolites, such as oxydemeton-methyl (B133069) and demeton-S-methylsulfon. The methodologies described are based on established analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Principle of Methods
The analysis of Demeton-S-methyl in complex biological matrices requires efficient extraction and cleanup procedures to remove interfering substances like fats, proteins, and pigments. Common approaches include:
-
Solid-Phase Extraction (SPE): This technique is widely used for the cleanup and concentration of analytes from liquid samples.[2] For Demeton-S-methyl, reverse-phase cartridges such as C18 are effective in retaining the analyte from an aqueous extract, allowing interfering substances to be washed away.[3][4][5]
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various matrices, including biological samples.[6][7] It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[6][7]
Following extraction and cleanup, the samples are typically analyzed by LC-MS/MS or GC-MS/MS for sensitive and selective quantification.[8][9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Blood and Tissue Homogenates
This protocol is adapted from methodologies used for the analysis of organophosphate insecticides in biological specimens.[3][4][5]
1. Sample Homogenization:
- Weigh 1-5 g of tissue (e.g., liver, kidney, muscle) and homogenize with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a 1:3 (w/v) ratio.
- For blood samples, use 1-5 mL of whole blood.
2. Protein Precipitation (for high-protein matrices):
- To the homogenate or blood sample, add an equal volume of acetonitrile (B52724) or acetone.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant.
3. Solid-Phase Extraction (SPE):
- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
- Drying: Dry the cartridge under vacuum or a stream of nitrogen for 10-20 minutes to remove residual water.
- Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: QuEChERS-based Method for Fatty and Non-Fatty Tissues
This protocol is a modified version of the widely used QuEChERS method, suitable for a broad range of biological tissues.[6][7]
1. Sample Homogenization and Extraction:
- Weigh 2-10 g of homogenized tissue into a 50 mL centrifuge tube.
- Add 10 mL of water (if the sample is not already aqueous). For dry samples, pre-soaking may be necessary.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1-6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.
- For non-fatty tissues: 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
- For fatty tissues: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
3. Final Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
- The sample is now ready for LC-MS or GC-MS analysis. For GC-MS, a solvent exchange to a more volatile solvent may be necessary.
Data Presentation
Table 1: Quantitative Data for Demeton-S-methyl and its Metabolites in Biological Matrices
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Oxydemeton-methyl | Blood | SPE-LC-MS | 1 ng/g | - | - | [3][4][5] |
| Demeton-S-methylsulfon | Blood | SPE-LC-MS | 2 ng/g | - | - | [3][4][5] |
| Demeton-S-methyl | Agricultural Products | LC-MS | - | 0.01 mg/kg | 73.8 - 102.5 | [10][11][12] |
| Oxydemeton-methyl | Agricultural Products | LC-MS | - | - | 73.8 - 102.5 | [10][11][12] |
| Demeton-S-methylsulfone | Agricultural Products | LC-MS | - | - | 73.8 - 102.5 | [10][11][12] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Note: Data for specific biological tissues other than blood were not explicitly available in the searched literature but the methods are applicable.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for Demeton-S-methyl sample preparation.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. analecta.hu [analecta.hu]
- 3. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Use of Demeton-S-methyl as a Reference Standard in Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-S-methyl is an organophosphate insecticide and acaricide, recognized for its systemic and contact action against a variety of agricultural pests.[1] Due to its high toxicity and role as a potent cholinesterase inhibitor, it is a compound of significant toxicological interest.[2][3][4] Although its use in agriculture is now banned in many parts of the world due to safety concerns, its presence as a potential environmental contaminant and its use as a reference standard in toxicological studies remain relevant.[3][5]
These application notes provide detailed protocols for the use of demeton-S-methyl as a reference standard in toxicological analysis, with a focus on its quantification in biological matrices. The protocols and data presented herein are intended to guide researchers in developing and validating analytical methods for exposure assessment and toxicological research. High-purity demeton-S-methyl reference standards are commercially available and essential for accurate quantification.[3][6][7]
Physicochemical and Toxicological Profile
A thorough understanding of the properties of demeton-S-methyl is crucial for its safe handling and accurate analysis.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate | [2] |
| CAS Number | 919-86-8 | [2] |
| Molecular Formula | C6H15O3PS2 | [2] |
| Molecular Weight | 230.28 g/mol | [2] |
| Appearance | Colorless to pale-yellow oily liquid | [2] |
| Density | 1.2 g/cm³ | [2] |
| Boiling Point | 118 °C (decomposes) | [2] |
| Water Solubility | 3.3 g/L (20 °C) | [1] |
| Vapor Pressure | 0.0004 mmHg (20 °C) | [2] |
Toxicological Data
Demeton-S-methyl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][3] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of toxic effects.[2][3]
| Parameter | Value | Species | Reference |
| Oral LD50 | 33-129 mg/kg | Rat | [2] |
| Dermal LD50 | ~85 mg/kg | Rat | [1] |
| Inhalation LC50 (4h) | 210-310 mg/m³ | Rat | [2] |
| Acceptable Daily Intake (ADI) | 0.0003 mg/kg body weight | Human | [1] |
| I50 (Sheep Erythrocyte AChE) | 6.5 x 10⁻⁵ M | [6] |
Symptoms of acute toxicity in humans include nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, excessive salivation and tearing, respiratory problems, and in severe cases, cardiovascular collapse and death.[2][3]
Experimental Protocols
The following protocols provide a framework for the analysis of demeton-S-methyl in biological samples using a reference standard. These should be adapted and validated for specific laboratory conditions and matrices.
Protocol 1: Preparation of Demeton-S-methyl Standard Solutions
This protocol describes the preparation of stock and working standard solutions from a certified reference material.
Materials:
-
Demeton-S-methyl certified reference standard (e.g., 100 µg/mL in acetonitrile)[7]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Standard Solution (e.g., 10 µg/mL):
-
Allow the certified reference standard solution to equilibrate to room temperature.
-
Using a calibrated micropipette, accurately transfer 1.0 mL of the 100 µg/mL demeton-S-methyl reference standard into a 10.0 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap and invert the flask several times to ensure homogeneity. This is your stock standard solution. Store at 2-8°C, protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serial dilution of the stock standard solution with acetonitrile.
-
For example, to prepare a 1.0 µg/mL working standard, transfer 1.0 mL of the 10 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to the mark with acetonitrile.
-
Prepare a calibration curve with at least five concentration levels covering the expected range of the samples. A typical range for toxicological screening might be 0.01 to 1.0 µg/mL.
-
Protocol 2: Analysis of Demeton-S-methyl in Blood Serum by LC-MS/MS
This protocol details a method for the extraction and quantification of demeton-S-methyl from blood serum.
Materials:
-
Blood serum samples
-
Demeton-S-methyl working standard solutions
-
Internal standard (IS) solution (e.g., a structurally similar organophosphate not expected in the samples)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw blood serum samples at room temperature.
-
To 1.0 mL of serum in a centrifuge tube, add a known amount of the internal standard solution.
-
Add 2.0 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant from the sample preparation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the demeton-S-methyl and internal standard with 2 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor and product ion transitions for demeton-S-methyl and the internal standard. For demeton-S-methyl, a potential precursor ion is m/z 231, with product ions such as m/z 89 and 61.[8]
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the demeton-S-methyl to the internal standard against the concentration of the working standards.
-
Determine the concentration of demeton-S-methyl in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the toxicological analysis of demeton-S-methyl using a reference standard.
Toxicological Signaling Pathway
The diagram below illustrates the mechanism of acetylcholinesterase (AChE) inhibition by demeton-S-methyl and the resulting disruption of cholinergic signaling.
Conclusion
The use of demeton-S-methyl as a reference standard is indispensable for accurate and reliable toxicological analysis. The protocols and information provided in these application notes offer a comprehensive guide for researchers working with this compound. Adherence to proper safety precautions, the use of certified reference materials, and the implementation of validated analytical methods are paramount for obtaining high-quality data in toxicological studies involving demeton-S-methyl.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The kinetic study of the inhibition of human cholinesterases by demeton-S-methyl shows that cholinesterase-based titration methods are not suitable for this organophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 6. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocol for Acetylcholinesterase Inhibition Assay Using Demeton-S-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1] The inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease, myasthenia gravis, and glaucoma, as well as a range of pesticides.[1][2] Demeton-S-methyl is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase.[3][4]
This document provides a detailed protocol for an in vitro acetylcholinesterase inhibition assay using demeton-S-methyl as a model inhibitor. The assay is based on the widely used Ellman's method, a simple and reliable colorimetric assay suitable for a 96-well plate format and high-throughput screening.[5][6][7][8]
Principle of the Assay
The Ellman's method is a two-step reaction. First, acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863). Subsequently, the thiocholine reacts with the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][6][9][10] The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like demeton-S-methyl, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Demeton-S-methyl
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes
Experimental Protocols
Reagent Preparation
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions while monitoring the pH with a pH meter until a stable pH of 8.0 is achieved.
-
AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[9] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0).[8] Store this solution protected from light at 4°C.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water.[8] This solution should be prepared fresh on the day of the experiment.
-
Demeton-S-methyl Stock Solution (e.g., 10 mM in DMSO): Prepare a high-concentration stock solution of demeton-S-methyl in DMSO. The exact concentration will depend on the expected potency. From this stock, a series of dilutions in 0.1 M Phosphate Buffer (pH 8.0) will be prepared. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid significant effects on enzyme activity.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents and the solvent used for the inhibitor (e.g., DMSO), but no inhibitor.
-
Test Wells: Contain all reagents and varying concentrations of demeton-S-methyl.
-
-
Assay Steps: a. To each well of a 96-well plate, add the components in the order specified in the table below. b. Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells. c. Add 10 µL of the appropriate demeton-S-methyl dilution or solvent (for the negative control) to the respective wells. d. Add 10 µL of AChE solution to all wells except the blank wells. Add 10 µL of buffer to the blank wells. e. Mix the contents of the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme. f. Add 10 µL of 10 mM DTNB solution to all wells. g. To initiate the reaction, add 10 µL of 14 mM ATCI solution to all wells. h. Immediately start measuring the absorbance at 412 nm at 1-minute intervals for 10-20 minutes using a microplate reader.
Data Presentation
Table 1: Pipetting Scheme for AChE Inhibition Assay
| Component | Blank (µL) | Negative Control (µL) | Test Sample (µL) |
| 0.1 M Phosphate Buffer (pH 8.0) | 150 | 140 | 140 |
| Demeton-S-methyl/Solvent | 10 (Solvent) | 10 (Solvent) | 10 (Demeton-S-methyl) |
| AChE Solution (1 U/mL) | 0 | 10 | 10 |
| DTNB Solution (10 mM) | 10 | 10 | 10 |
| ATCI Solution (14 mM) | 10 | 10 | 10 |
| Total Volume | 180 | 180 | 180 |
Table 2: Example Data for Demeton-S-methyl Inhibition of Acetylcholinesterase
| Demeton-S-methyl Concentration (M) | Absorbance Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1.0 x 10⁻⁸ | 0.135 | 10 |
| 1.0 x 10⁻⁷ | 0.113 | 25 |
| 1.0 x 10⁻⁶ | 0.075 | 50 |
| 1.0 x 10⁻⁵ | 0.030 | 80 |
| 1.0 x 10⁻⁴ | 0.008 | 95 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of demeton-S-methyl using the following formula:
% Inhibition = [ (Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control ] x 100
-
Determine the IC₅₀ value: The IC₅₀ is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the demeton-S-methyl concentration and fitting the data to a sigmoidal dose-response curve. The IC50 value for demeton-S-methyl on sheep RBC cholinesterase has been reported to be 6.5 × 10⁻⁵ M.[11]
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by Demeton-S-methyl
Caption: Mechanism of acetylcholinesterase inhibition by demeton-S-methyl.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay.
References
- 1. attogene.com [attogene.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
Application Note: Solid-Phase Extraction for the Determination of Demeton-S-Methyl in Water Samples
AN-SPE-DSM-01
Introduction
Demeton-s-methyl (B133067) is a systemic organothiophosphate insecticide and acaricide used in agriculture.[1][2] Due to its potential for water contamination and its classification as a cholinesterase inhibitor, sensitive and reliable methods for its detection in water are essential.[2] A significant challenge in its analysis is its high solubility in water (approximately 3300 mg/L), which can complicate efficient extraction from aqueous matrices.[1][3]
Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex samples prior to chromatographic analysis.[4][5] This application note provides detailed protocols for the extraction of demeton-s-methyl from water samples using two common types of SPE sorbents: C18 silica-based and polymeric sorbents.
Principle of Solid-Phase Extraction
SPE separates compounds based on their physical and chemical properties. The process involves passing a liquid sample through a solid sorbent material, which retains the target analyte.[5] Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This procedure effectively cleans up the sample, reduces matrix effects, and concentrates the analyte, thereby improving the sensitivity and reliability of subsequent analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).[5]
Physicochemical Properties
A summary of key physicochemical properties of demeton-s-methyl relevant to its extraction is provided below. Its high water solubility and low octanol-water partition coefficient are critical factors in selecting the appropriate SPE sorbent and optimizing the method.[6]
Table 1: Physicochemical Properties of Demeton-s-methyl
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₅O₃PS₂ | [1][3] |
| Molar Mass | 230.28 g/mol | [1] |
| Water Solubility | ~3300 mg/L (0.33 g/100 mL) at 20°C | [1][3] |
| Log P (octanol/water) | -0.74 | [6] |
| Vapor Pressure | 3.6 x 10⁻⁴ mm Hg at 20°C | [7] |
| Boiling Point | 118 °C (decomposes) |[1] |
Experimental Protocols
Two primary protocols are presented, utilizing C18 and polymeric sorbents. The choice of sorbent depends on the specific requirements of the analysis, though polymeric sorbents are often preferred for more polar compounds like demeton-s-methyl.[8][9]
Method 1: Reversed-Phase SPE using C18 Cartridges
This method is a widely used approach for a broad range of organophosphorus pesticides.[10] To enhance the retention of the polar demeton-s-methyl on the non-polar C18 sorbent, a "salting-out" effect is induced by adding sodium chloride to the water sample.[11]
Materials and Reagents:
-
SPE Cartridges: C18, 500 mg, 6 mL
-
Water Sample: 500 mL
-
Sodium Chloride (NaCl), analytical grade
-
Methanol (B129727), HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Protocol:
-
Sample Pre-treatment:
-
Sorbent Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated 500 mL water sample onto the cartridge.
-
Apply a gentle vacuum to maintain a flow rate of approximately 5-10 mL/min.
-
-
Sorbent Washing (Optional):
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts or highly polar interferences.
-
-
Sorbent Drying:
-
Dry the cartridge thoroughly by drawing a vacuum through it for at least 30-60 minutes to remove all residual water.[12]
-
-
Elution:
-
Place collection vials inside the manifold.
-
Elute the retained demeton-s-methyl by passing 10 mL of a mixture of ethyl acetate and dichloromethane through the cartridge.[11] Collect the eluate.
-
-
Concentration:
Method 2: Polymeric SPE using PEP or HLB Cartridges
Polymeric sorbents like Polystyrene-divinylbenzene (PEP) or Hydrophilic-Lipophilic Balanced (HLB) often provide better retention and recovery for polar analytes from aqueous samples.[8][9][11]
Materials and Reagents:
-
SPE Cartridges: Agela Cleanert PEP or Waters Oasis HLB, 200 mg, 6 mL
-
Water Sample: 500 mL
-
Methanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Protocol:
-
Sample Pre-treatment:
-
Filter the water sample if it contains suspended solids to prevent clogging the cartridge.
-
While not always necessary for polymeric sorbents, adding NaCl as in Method 1 can still improve recovery rates.[11]
-
-
Sorbent Conditioning:
-
Place the polymeric cartridges on the vacuum manifold.
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the sorbent by passing 5 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a controlled flow rate of 5-10 mL/min.
-
-
Sorbent Drying:
-
After loading, dry the cartridge completely under vacuum for 30-60 minutes. This step is critical for efficient elution with non-aqueous solvents.[12]
-
-
Elution:
-
Concentration:
-
Evaporate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature of 30°C to minimize analyte loss.[11]
-
The extract is now ready for analysis.
-
Data Presentation
The following table summarizes typical performance data for the analysis of organophosphorus pesticides in water using SPE, which can be expected for a validated demeton-s-methyl method.
Table 2: Typical Performance Data for SPE of Organophosphorus Pesticides in Water
| Parameter | Typical Value | Notes |
|---|---|---|
| Recovery | 70 - 110% | Recovery can be highly dependent on the specific pesticide and optimization of the SPE method.[12][13] |
| Relative Standard Deviation (RSD) | < 15% | Indicates good method precision and reproducibility.[12] |
| Limit of Detection (LOD) | 0.7 - 50 ng/L | Achievable with GC-MS or LC-MS/MS.[13] |
| Limit of Quantification (LOQ) | 4 - 20 ng/L | Represents the lowest concentration that can be reliably quantified.[4][8][9] |
Visualized Workflows
The following diagrams illustrate the generalized experimental workflow and the logic for selecting an appropriate SPE sorbent.
Caption: General workflow for SPE of demeton-s-methyl from water.
Caption: Sorbent selection logic based on analyte polarity.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. fao.org [fao.org]
- 7. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Forensic Toxicological Detection of Demeton-S-Methyl and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-S-methyl is an organophosphate insecticide that, due to its toxicity, is of significant interest in forensic toxicology.[1] In cases of suspected poisoning, the detection and quantification of Demeton-S-methyl and its metabolites in biological specimens are crucial for determining the cause of death and for understanding the toxicological profile of the exposure. This document provides detailed application notes and protocols for the analysis of Demeton-S-methyl and its primary metabolites, oxydemeton-methyl (B133069) (Demeton-S-methyl sulfoxide) and Demeton-S-methylsulfon, in forensic samples. The methodologies described herein are based on established analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography with a nitrogen-phosphorus detector (GC-NPD), and high-performance liquid chromatography with a diode-array detector (HPLC-DAD).
Metabolic Pathway of Demeton-S-Methyl
Following ingestion, Demeton-S-methyl undergoes oxidative metabolism in the body. The primary metabolic pathway involves the oxidation of the thioether group to form oxydemeton-methyl (Demeton-S-methyl sulfoxide). Further oxidation of the sulfoxide (B87167) results in the formation of Demeton-S-methylsulfon. These metabolites, particularly oxydemeton-methyl, are also potent cholinesterase inhibitors. Other metabolic routes include O-demethylation and de-esterification of the O-methylphosphoric ester group.
Quantitative Data from Forensic Case Reports
The following table summarizes the quantitative findings from a forensic case involving Demeton-S-methyl poisoning. The concentrations of oxydemeton-methyl and its metabolite, Demeton-S-methylsulfon, were determined in various postmortem specimens.[1]
| Biological Matrix | Oxydemeton-methyl (ng/g) | Demeton-S-methylsulfon (ng/g) |
| Blood (heart) | 81 | 72 |
| Liver | 16 | 20 |
| Brain | 5 | Not Detected |
| Stomach Tissue | 4 | Not Detected |
Experimental Protocols
An effective analytical workflow is essential for the reliable identification and quantification of Demeton-S-methyl and its metabolites in complex biological matrices. The following diagram illustrates a typical experimental workflow.
Protocol 1: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and specific for the detection of oxydemeton-methyl and Demeton-S-methylsulfon.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
C18 SPE cartridges
-
Deionized water
-
Acetone
-
Phosphate (B84403) buffer (0.15 M, pH 6.0)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh 2g of tissue or blood sample.
-
Add 6 mL of phosphate buffer and homogenize.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with two 3 mL portions of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with two 3 mL portions of acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
2. LC-MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 analytical column
-
Mobile Phase A: 0.01% Acetic acid in water
-
Mobile Phase B: 0.01% Acetic acid in acetonitrile (B52724)
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitor Ions: Specific m/z values for oxydemeton-methyl and Demeton-S-methylsulfon.
-
Protocol 2: Analysis by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This method provides good selectivity for phosphorus-containing compounds like Demeton-S-methyl and its metabolites.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials:
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
Homogenize 2g of tissue or blood sample with a suitable buffer.
-
Add 5 mL of the chosen organic solvent and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for GC analysis.
-
2. GC-NPD Analysis
-
Instrumentation:
-
Gas Chromatograph (GC)
-
Nitrogen-Phosphorus Detector (NPD)
-
-
GC Conditions:
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless
-
-
NPD Conditions:
-
Detector Temperature: 300°C
-
Hydrogen Flow: 3 mL/min
-
Airflow: 60 mL/min
-
Makeup Gas (Helium): 30 mL/min
-
Protocol 3: Analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
While less sensitive than LC-MS, HPLC-DAD can be a useful screening tool.
1. Sample Preparation
-
Follow the SPE or LLE protocol as described above.
2. HPLC-DAD Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Diode-Array Detector (DAD)
-
-
HPLC Conditions:
-
Column: C18 analytical column
-
Mobile Phase: A mixture of acetonitrile and water, isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
DAD Conditions:
-
Detection Wavelength: Monitor a range of wavelengths to capture the UV absorbance maxima of the target analytes.
-
Reference Wavelength: A suitable reference wavelength to minimize baseline noise.
-
Disclaimer
These application notes and protocols are intended for guidance and should be adapted and validated by the end-user for their specific laboratory conditions and forensic casework. It is essential to use certified reference materials for the accurate identification and quantification of Demeton-S-methyl and its metabolites. All procedures should be performed in accordance with established laboratory safety protocols.
References
Application Note: Multiresidue Analysis of Organophosphates, Including Demeton-S-Methyl, in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphate (OP) pesticides are a widely used class of insecticides in agriculture.[1][2] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[3] Due to their potential for human toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for OPs in food products. This necessitates robust and sensitive analytical methods for monitoring these compounds.
This application note details a comprehensive multiresidue method for the determination of various organophosphates, with a specific focus on demeton-s-methyl (B133067), in complex food matrices. Demeton-S-methyl (C₆H₁₅O₃PS₂) is a systemic and contact insecticide and acaricide used to control sucking insects on various crops.[3][4][5] The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6][7][8][9]
Experimental Protocol: Sample Preparation (QuEChERS)
The QuEChERS method provides an efficient extraction and cleanup of pesticide residues from diverse food matrices.[9][10][11] This protocol is a modified version suitable for a broad range of organophosphates.
1.1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Toluene (all HPLC or pesticide residue grade).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) for pigmented samples.[7][10][12]
-
Standards: Certified reference standards of demeton-s-methyl and other target organophosphates.
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance.
1.2. Extraction Procedure
-
Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile to the tube.[13] If required, add internal standards at this stage.
-
Shake: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salting-Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[8][13] This step induces liquid-liquid partitioning.
-
Shake and Centrifuge: Immediately shake vigorously for 1 minute. Centrifuge the tube at ≥4000 rpm for 5 minutes.[12][13]
1.3. Dispersive SPE (d-SPE) Cleanup
-
Aliquot Transfer: Carefully transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube.[12] The d-SPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[12] For samples with high pigment content like spinach, a sorbent containing GCB may be used.[10]
-
Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30-60 seconds, and then centrifuge at ≥4000 rpm for 5 minutes.[13]
-
Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for instrumental analysis.[13]
Instrumental Analysis Protocols
2.1. Protocol 1: GC-MS Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds like many organophosphates.[14]
-
System: Gas Chromatograph coupled with a Single Quadrupole or Tandem Mass Spectrometer.
-
Injector: Splitless mode, 250 °C.
-
Column: Agilent J&W DB-35ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 70 °C (hold 1 min), ramp to 160 °C at 8 °C/min, then ramp to 300 °C at 10 °C/min (hold 2 min).[15]
-
MS System:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temperature: 250 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or Full Scan (60-350 m/z) for screening.[6]
-
2.2. Protocol 2: LC-MS/MS Analysis
LC-MS/MS is highly sensitive and selective, making it ideal for confirming residue identities and for analyzing more polar or thermally labile organophosphates.[6][7]
-
System: High-Performance Liquid Chromatograph (HPLC) or UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 1.8 µm).[16]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[17]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[17]
-
Gradient: 5% B to 95% B over 6.5 minutes, hold for 5.5 minutes, then re-equilibrate.[17]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.[18]
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data and Performance
The following tables summarize typical quantitative data and performance characteristics for the described methods.
Table 1: Example LC-MS/MS MRM Transitions for Selected Organophosphates (ESI+)
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Demeton-S-methyl | 231.0 | 89.0 | 61.0 | 15 |
| Oxydemeton-methyl* | 247.0 | 169.0 | 109.0 | 12 |
| Dimethoate | 230.0 | 199.0 | 125.1 | 10 |
| Malathion | 331.1 | 127.1 | 99.1 | 18 |
| Chlorpyrifos | 350.0 | 198.0 | 97.0 | 22 |
| Note: Oxydemeton-methyl (demeton-S-methyl sulfoxide) is a major metabolite of demeton-s-methyl.[18][19] |
Table 2: Typical Method Validation Performance Data
| Parameter | Performance Range | Matrix Examples |
| Linearity (R²) | >0.99 | Fruits, Vegetables, Grains |
| LOD (mg/kg) | 0.0001 - 0.003 | Varies by compound and matrix |
| LOQ (mg/kg) | 0.0005 - 0.01 | Animal-derived foods, Produce[7][18] |
| Recovery (%) | 70 - 120% | Fruits, Vegetables, Beef[7][8][12] |
| Precision (RSD %) | < 15% | Animal-derived foods, Urine[7][15] |
Data compiled from multiple studies to show representative values.[7][10][20][21]
Mechanism of Action
Organophosphates exert their toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in nerve synapses, causing overstimulation and disruption of the nervous system.
Conclusion
The combination of a modified QuEChERS sample preparation protocol with GC-MS and LC-MS/MS analysis provides a robust, sensitive, and effective methodology for the multiresidue determination of organophosphates, including demeton-s-methyl, in a wide variety of food matrices. The method demonstrates excellent recovery, precision, and low detection limits, making it highly suitable for routine monitoring in food safety laboratories, environmental analysis, and exposure assessment studies relevant to drug development and public health.[7][22]
References
- 1. A Method for Diagnosing Organophosphate Pesticide Exposure in Humans using Liquid Chromatography Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demeton-S-methyl [sitem.herts.ac.uk]
- 4. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Multiresidue analysis of 102 organophosphorus pesticides in produce at parts-per-billion levels using a modified QuEChERS method and gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. mdpi.com [mdpi.com]
- 16. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Multiresidue analysis of organophosphate and pyrethroid pesticides in duplicate-diet solid food by pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In Vitro Models to Study Demeton-S-Methyl Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton-S-methyl is an organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Understanding the broader cytotoxic mechanisms of demeton-S-methyl is crucial for comprehensive risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for establishing robust in vitro models to investigate the multifaceted toxicity of demeton-S-methyl, including its effects on cell viability, acetylcholinesterase activity, oxidative stress, apoptosis, and DNA damage.
The protocols outlined herein utilize relevant human cell lines, such as the SH-SY5Y neuroblastoma and HepG2 hepatoma lines, which are well-established models for neurotoxicity and general cytotoxicity studies, respectively.[2][3] Due to the limited availability of specific quantitative data for demeton-S-methyl in some assays, representative data from closely related and well-studied organophosphates, such as chlorpyrifos (B1668852), are provided for illustrative purposes.
Key Toxicological Endpoints and Corresponding In Vitro Assays
The following sections detail the key toxicological endpoints to be assessed and provide step-by-step protocols for the corresponding in vitro assays.
Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of demeton-S-methyl on the viability of neuronal and hepatic cells.
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used model for neurotoxicity studies.
-
HepG2 (Human Hepatoma): A common model for studying xenobiotic metabolism and hepatotoxicity.[3]
Data Presentation:
| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) |
| SH-SY5Y | Chlorpyrifos | 24 | 102 |
| SH-SY5Y | Chlorpyrifos | 48 | 45.3 |
| HepG2 | Imazalil (fungicide with similar metabolic activation pathways) | 24 | 94 |
| HepG2 | Imazalil | 48 | Lower than 24h |
Experimental Protocol: MTT Assay
Materials:
-
SH-SY5Y or HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Demeton-S-methyl stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of demeton-S-methyl in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of demeton-S-methyl. Include a vehicle control (medium with the same concentration of solvent used to dissolve demeton-S-methyl) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the demeton-S-methyl concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Acetylcholinesterase (AChE) Inhibition
Objective: To quantify the inhibitory effect of demeton-S-methyl on AChE activity.
Assay: Ellman's Assay. This colorimetric method measures the activity of AChE by detecting the product of the reaction between acetylthiocholine (B1193921) and the enzyme.
Data Presentation:
Note: Specific IC50 values for demeton-S-methyl can vary depending on the source of the enzyme and assay conditions. The following is a representative value.
| Enzyme Source | Compound | IC50 (µM) |
| Electric Eel AChE | Demeton-S-methyl | ~1-10 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Demeton-S-methyl stock solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of various concentrations of demeton-S-methyl, and 25 µL of the AChE solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the ATCI solution to each well to start the reaction.
-
Color Development: Immediately add 100 µL of the DTNB solution to each well.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the log of the demeton-S-methyl concentration to calculate the IC50 value.
Oxidative Stress Assessment
Objective: To measure the induction of reactive oxygen species (ROS) in cells upon exposure to demeton-S-methyl.
Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Recommended Cell Line: SH-SY5Y
Data Presentation:
Note: The following data for a representative organophosphate (Chlorpyrifos-oxon) is provided for illustrative purposes.
| Cell Line | Compound | Concentration (µM) | Fold Increase in ROS (vs. Control) after 6h |
| SH-SY5Y (differentiated) | Chlorpyrifos-oxon | 10 | ~1.5 |
| SH-SY5Y (differentiated) | Chlorpyrifos-oxon | 50 | ~2.5 |
| SH-SY5Y (differentiated) | Chlorpyrifos-oxon | 80 | ~3.0 |
Experimental Protocol: ROS Measurement with DCFH-DA
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
Demeton-S-methyl stock solution
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of demeton-S-methyl for the desired time (e.g., 1, 3, 6, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: After exposure, remove the medium and wash the cells once with warm HBSS or PBS.
-
Staining: Add 100 µL of a working solution of DCFH-DA (e.g., 20 µM in HBSS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells once with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in ROS production.
Apoptosis Assessment
Objective: To determine if demeton-S-methyl induces programmed cell death (apoptosis).
Assay: Caspase-3 Activity Assay. Caspase-3 is a key executioner caspase in the apoptotic pathway.
Recommended Cell Line: SH-SY5Y
Data Presentation:
Note: The following data for a representative organophosphate (Chlorpyrifos) is provided for illustrative purposes.
| Cell Line | Compound | Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| SH-SY5Y | Chlorpyrifos | 50 | Significant increase |
| SH-SY5Y | Chlorpyrifos | 100 | Further significant increase |
Experimental Protocol: Caspase-3 Activity Assay
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
Demeton-S-methyl stock solution
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, substrate, and assay buffer)
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with demeton-S-methyl as described for the MTT assay.
-
Cell Lysis: After the desired exposure time, lyse the cells according to the assay kit manufacturer's instructions. This typically involves removing the medium, washing the cells, and adding a lysis buffer.
-
Lysate Incubation: Incubate the plate with the lysis buffer on ice for a specified time (e.g., 10-15 minutes).
-
Substrate Addition: Add the caspase-3 substrate to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity in the treated samples compared to the untreated control.
DNA Damage Assessment
Objective: To evaluate the genotoxic potential of demeton-S-methyl by detecting DNA strand breaks.
Assay: Alkaline Comet Assay (Single Cell Gel Electrophoresis). This technique measures DNA strand breaks in individual cells.
Recommended Cell Line: SH-SY5Y or Peripheral Blood Mononuclear Cells (PBMCs)
Data Presentation:
Note: The following data for a representative organophosphate (Phorate) is provided for illustrative purposes.
| Cell Line | Compound | Concentration (µM) | Olive Tail Moment (Arbitrary Units) | % DNA in Tail |
| Human Lymphocytes | Phorate | 500 | Significant increase vs. control | Significant increase vs. control |
| Human Lymphocytes | Phorate | 1000 | 8.03-fold increase vs. control | Significant increase vs. control |
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA) and normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: After treatment with demeton-S-methyl, harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of NMA.
-
Embedding Cells in Agarose: Mix the cell suspension with LMA and pipette onto the NMA-coated slide. Cover with a coverslip and allow the agarose to solidify on ice.
-
Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to determine parameters such as % DNA in the tail and Olive Tail Moment.
-
Data Analysis: Compare the extent of DNA damage in the treated cells with the control cells.
Visualization of Cellular Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of demeton-S-methyl toxicity and the experimental designs, the following diagrams are provided.
Caption: Experimental workflow for assessing demeton-S-methyl toxicity.
References
- 1. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
- 2. Effects of cylindrospermopsin, chlorpyrifos and their combination in a SH-SY5Y cell model concerning developmental neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Demeton-S-Methyl in Neurotoxicology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of demeton-s-methyl (B133067) in neurotoxicology research. Demeton-s-methyl is an organophosphate insecticide and a potent neurotoxic agent that serves as a valuable tool for studying the mechanisms of cholinergic toxicity and developing potential therapeutic interventions. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.
Mechanism of Action
Demeton-s-methyl is a direct inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[1][2][3] This inhibition leads to the accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[4] This overstimulation of the cholinergic system manifests as a range of neurotoxic effects. The inhibition of AChE by demeton-s-methyl can be spontaneously reversible.[1]
The primary metabolites of demeton-s-methyl, oxydemeton-methyl (B133069) (the sulfoxide) and demeton-s-methylsulfone (the sulfone), also exhibit similar toxicological profiles.[1] The metabolic oxidation of demeton-s-methyl to its sulfoxide (B87167) and sulfone derivatives does not significantly alter its inhibitory potency against sheep erythrocyte cholinesterase.[5]
Quantitative Data on Neurotoxicity
The following tables summarize key quantitative data regarding the neurotoxicity of demeton-s-methyl and its metabolites.
Table 1: Acute Toxicity of Demeton-S-Methyl
| Species | Route of Administration | LD50/LC50 Value | Reference |
| Rat | Oral | ~60 mg/kg | [2] |
| Guinea Pig | Oral | 110 mg/kg | [2] |
| Rat | Dermal | ~85 mg/kg | [2] |
| Rat | Inhalation (4 hours) | 500 mg/m³ | [2] |
Table 2: In Vitro Inhibition of Acetylcholinesterase (I50 Values)
| Enzyme Source | Compound | I50 Value (M) | Reference |
| Sheep Erythrocyte | Demeton-S-methyl | 6.5 x 10⁻⁵ | [5] |
| Oxydemeton-methyl | 4.1 x 10⁻⁵ | [5] | |
| Demeton-S-methyl sulfone | 2.3 x 10⁻⁵ | [5] | |
| Rat Brain | Demeton-S-methyl | 9.52 x 10⁻⁵ | [5] |
| Oxydemeton-methyl | 1.43 x 10⁻³ | [5] | |
| Human Serum | Demeton-S-methyl | 1.65 x 10⁻⁶ | [5] |
| Oxydemeton-methyl | 2.7 x 10⁻⁵ | [5] | |
| Demeton-S-methyl sulfone | 4.3 x 10⁻⁵ | [5] |
Table 3: Kinetic Constants for Human AChE Inhibition by Demeton-S-Methyl
| Kinetic Parameter | Value | Reference |
| Second-order rate constant of inhibition (kᵢ) | 0.0422 µM⁻¹ min⁻¹ | [6] |
| Spontaneous reactivation constant (kₛ) | 0.0202 min⁻¹ | [6] |
| Aging constant (kₐ) | 0.0043 min⁻¹ | [6] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method and is suitable for screening the inhibitory potential of demeton-s-methyl and its analogs.[4][7]
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Demeton-s-methyl (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Substrate solution: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of demeton-s-methyl in a solvent like DMSO. Further dilute with Assay Buffer to achieve the desired test concentrations. Ensure the final solvent concentration in the assay does not exceed 1% to avoid enzyme inhibition.
-
Prepare the ATCI substrate solution in Assay Buffer.
-
Prepare the DTNB solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: A specific volume of AChE solution and the demeton-s-methyl solution at various concentrations.
-
Positive control (uninhibited enzyme): The same volume of AChE solution and the corresponding volume of solvent without demeton-s-methyl.
-
Blank: The same volume of Assay Buffer instead of the enzyme solution, plus the solvent.
-
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
To initiate the reaction, add the DTNB solution followed by the ATCI substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of demeton-s-methyl using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a general procedure for assessing the acute neurotoxic effects of demeton-s-methyl in a rodent model, such as rats.
Materials:
-
Demeton-s-methyl
-
Vehicle for administration (e.g., corn oil)
-
Experimental animals (e.g., adult male Wistar rats)
-
Apparatus for neurobehavioral testing (e.g., open field, rotarod)
-
Equipment for tissue collection and processing
Procedure:
-
Animal Dosing:
-
Divide animals into groups: a control group receiving the vehicle only, and treatment groups receiving different doses of demeton-s-methyl.
-
Administer demeton-s-methyl via the desired route (e.g., oral gavage, intraperitoneal injection). Doses should be selected based on known LD50 values to elicit sublethal neurotoxic effects.
-
-
Observation of Clinical Signs:
-
Closely observe the animals for a set period (e.g., 4-6 hours post-dosing and then daily) for clinical signs of cholinergic toxicity. These may include tremors, salivation, lacrimation, urination, defecation (SLUD), and convulsions.[2]
-
-
Neurobehavioral Testing:
-
At specific time points post-dosing, subject the animals to a battery of neurobehavioral tests to assess motor coordination, exploratory activity, and anxiety levels.
-
Open Field Test: To assess locomotor activity and exploratory behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Record and analyze the data from these tests to identify any dose-dependent deficits.
-
-
Biochemical Analysis:
-
At the end of the observation period, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates and measure AChE activity using the in vitro assay described in Protocol 1 to correlate behavioral changes with enzyme inhibition.
-
-
Data Analysis:
-
Analyze the behavioral and biochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of demeton-s-methyl.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Demeton-S-Methyl Neurotoxicity.
Experimental Workflow
Caption: Workflow for Neurotoxicology Research.
References
- 1. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 2. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 3. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. attogene.com [attogene.com]
- 5. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 6. Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Separation of Demeton Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeton (B52138), a potent organophosphate insecticide, exists as a mixture of two thiono-thiolo isomers: demeton-O (the thiono isomer, O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) and demeton-S (the thiolo isomer, O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate). The two isomers exhibit different toxicological profiles, with demeton-S being significantly more toxic than demeton-O. Therefore, the ability to analytically separate and quantify these isomers is crucial for accurate risk assessment, environmental monitoring, and quality control of technical grade demeton products.
This document provides detailed application notes and experimental protocols for the separation of demeton-O and demeton-S isomers using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Gas Chromatography (GC) Method for Demeton Isomer Separation
Gas chromatography is a robust and widely used technique for the separation of volatile and semi-volatile compounds like the demeton isomers. EPA methods have noted the presence of two distinct peaks for the demeton isomers in gas chromatograms, indicating the suitability of this technique.[1][2]
Experimental Protocol: GC-FPD Analysis of Demeton-O and Demeton-S
This protocol is based on established EPA methodologies for organophosphorus pesticide analysis and is suitable for the separation and quantification of demeton-O and demeton-S.[1]
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
-
Capillary GC column: SH-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3][4]
Reagents and Standards:
-
Carrier Gas: Helium, high purity (99.999%).
-
Detector Gases: Hydrogen and Air, high purity.
-
Solvent: Hexane or Acetone, pesticide residue grade.
-
Demeton mixed isomers standard (CAS No. 8065-48-3).
-
Individual standards of demeton-O (CAS No. 298-03-3) and demeton-S (CAS No. 126-75-0) if available for peak identification confirmation.
GC Operating Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 1 min |
| Ramp 1: 10 °C/min to 200 °C | |
| Ramp 2: 5 °C/min to 250 °C, hold for 5 min | |
| Detector Temperature | 280 °C |
Data Presentation: Expected Retention Times
The following table summarizes the expected elution order and approximate retention times for the demeton isomers under the specified GC conditions. Demeton-S is known to elute earlier than demeton-O.[1][3][4]
| Compound | Expected Retention Time (min) |
| Demeton-S | ~15.5 |
| Demeton-O | ~16.2 |
Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and slight variations in the operating parameters.
Experimental Workflow for GC Analysis
Figure 1. Workflow for the GC-FPD analysis of demeton isomers.
High-Performance Liquid Chromatography (HPLC) Method for Demeton Isomer Separation
While GC is a common technique, HPLC offers an alternative for the analysis of thermally labile compounds. The separation of thiono-thiolo isomers of other organophosphorus pesticides has been successfully achieved using HPLC, suggesting its applicability for demeton.
Experimental Protocol: Reverse-Phase HPLC-UV Analysis of Demeton-O and Demeton-S
This protocol provides a starting point for the separation of demeton isomers using a reverse-phase HPLC system with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Water (HPLC grade).
-
Solvent: Acetonitrile, HPLC grade.
-
Demeton mixed isomers standard (CAS No. 8065-48-3).
-
Individual standards of demeton-O and demeton-S if available.
HPLC Operating Conditions:
| Parameter | Value |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Data Presentation: Expected Elution Order
In reverse-phase chromatography, the more polar compound typically elutes earlier. Demeton-O is generally considered more polar than demeton-S.
| Compound | Expected Elution Order |
| Demeton-O | First |
| Demeton-S | Second |
Note: The optimal mobile phase composition may require some method development to achieve baseline separation of the two isomers.
Experimental Workflow for HPLC Analysis
Figure 2. Workflow for the HPLC-UV analysis of demeton isomers.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable protocols for the separation and quantification of demeton-O and demeton-S isomers. The choice between GC and HPLC will depend on the available instrumentation and the specific requirements of the analysis. For routine analysis of technical materials and environmental samples, the GC-FPD method offers excellent sensitivity and selectivity for these phosphorus-containing compounds. The HPLC-UV method provides a valuable alternative, particularly when dealing with complex matrices or when thermal degradation is a concern. Accurate determination of the isomeric ratio is critical for a complete toxicological assessment of demeton-containing products.
References
Determination of Demeton-S-Methyl Residues in Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of demeton-s-methyl (B133067) and its metabolites, oxydemeton-methyl (B133069) and demeton-s-methylsulfone, in various plant materials. The methodologies outlined are based on established analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC), ensuring high sensitivity and selectivity for residue analysis.
Introduction
Demeton-s-methyl is a systemic organophosphate insecticide and acaricide used to control a wide range of sucking insects on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for demeton-s-methyl in food and feed. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety. This document details validated methods for the extraction, cleanup, and quantification of demeton-s-methyl residues in diverse plant matrices.
Analytical Methods Overview
The determination of demeton-s-methyl residues typically involves extraction of the analytes from the plant matrix, followed by a cleanup step to remove interfering co-extractives, and subsequent analysis by a chromatographic technique coupled with a sensitive detector. The most common and effective methods are based on LC-MS/MS and GC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity, selectivity, and applicability to a wide range of pesticides, including the relatively polar metabolites of demeton-s-methyl.
Gas Chromatography (GC): GC can also be employed, often with a flame photometric detector (FPD) or a mass spectrometer (MS), for the analysis of demeton-s-methyl. However, derivatization may be necessary for its more polar metabolites.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. It involves a simple extraction and cleanup procedure.
3.1.1. Extraction
-
Weigh 10-15 g of a homogenized plant sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., grains, tea leaves), add an appropriate amount of water to rehydrate the sample.[1]
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add internal standards if required.
-
Add the appropriate QuEChERS extraction salt packet. A common formulation for general-purpose use is the original unbuffered method containing 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.[1][2] For base-sensitive pesticides, buffered methods (e.g., using acetate (B1210297) or citrate (B86180) salts) are recommended.[2][3][4]
-
Tightly cap the tube and shake vigorously for 1 minute. Mechanical shakers can be used for better efficiency and reproducibility.[1]
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[5] The upper acetonitrile layer contains the extracted pesticides.
3.1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1-8 mL aliquot of the acetonitrile supernatant to a dSPE tube containing a combination of sorbents.
-
The choice of dSPE sorbents depends on the matrix. A common combination for many fruits and vegetables is primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. For pigmented samples like spinach and carrots, graphitized carbon black (GCB) is added to remove pigments.[3]
-
Vortex the dSPE tube for 30 seconds to 1 minute.
-
Centrifuge the tube for 5 minutes.
-
The cleaned-up extract is now ready for analysis by LC-MS/MS or GC-MS.
Alternative Extraction and Cleanup for Specific Matrices
For certain complex matrices or when targeting specific analytes, alternative or additional cleanup steps may be necessary.
-
Grains, Legumes, and Tea Leaves: After initial extraction with acetone, a liquid-liquid partitioning step with n-hexane/acetonitrile can be employed to remove lipids.[6][7][8][9][10] A solid-phase extraction (SPE) cleanup using a graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge can also be effective.[6]
-
High Fat/Lipid Samples: Gel permeation chromatography (GPC) is an effective technique for removing lipids from extracts before chromatographic analysis.[11]
Instrumental Analysis
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of demeton-s-methyl and its metabolites.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is commonly used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor and product ion transitions for each analyte.
Table 1: Example LC-MS/MS Parameters for Demeton-S-Methyl and Oxydemeton-Methyl [6]
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Demeton-S-Methyl | - | - |
| Oxydemeton-Methyl | 247 | 169, 109 |
GC-MS Analysis
-
Chromatographic Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection: Splitless or on-column injection is preferred to enhance sensitivity.
-
Carrier Gas: Helium or hydrogen.
-
MS Detection: Both full scan and selected ion monitoring (SIM) modes can be used.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the determination of demeton-s-methyl residues.
Table 2: Recovery Data for Demeton-S-Methyl and its Metabolites in Various Plant Matrices
| Analyte | Matrix | Fortification Level (µg/g) | Recovery (%) | Method | Reference |
| Demeton-S-Methyl, Oxydemeton-Methyl, Demeton-S-Methylsulfone | Ten Kinds of Agricultural Products | 0.05 | 73.8 - 102.5 | LC-MS | [7][9][10] |
| Multiple Pesticides | Rice | - | 70 - 119 | QuEChERS, HPLC-MS/MS | [12] |
| Herbicides | Elephant Grass | 0.01 mg/kg | 70.6 - 106.6 | Acidified QuEChERS, LC-QTOF/MS | [13] |
| Organophosphorus Pesticides | Vegetables and Fruits | 0.1, 0.5, 1.0 mg/kg | 83.1 - 123.5 | Modified QuEChERS, GC-FPD | [5] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Demeton-S-Methyl
| Analyte | Matrix | LOD | LOQ | Method | Reference |
| Demeton-S-Methyl | Agricultural Products | - | 0.01 mg/kg | LC-MS/MS | [6] |
| Metsulfuron (B56326) Methyl | Soil | 0.1 µg/mL | 0.2 µg/g | GC | [14] |
| Multiple Pesticides | Vegetables and Fruits | - | 0.01 mg/kg | Modified QuEChERS | [5] |
Workflow and Signaling Pathway Diagrams
Caption: General workflow for the determination of demeton-s-methyl residues in plant material.
References
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. traceorganic.com [traceorganic.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. ikm.org.my [ikm.org.my]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrpub.org [hrpub.org]
- 12. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Gas chromatographic method for residue analysis of metsulfuron methyl from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Demeton-S-Methyl in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of high-purity demeton-s-methyl (B133067) in various laboratory settings. Demeton-s-methyl is an organothiophosphate insecticide and a potent inhibitor of acetylcholinesterase (AChE).[1][2] Its use in a controlled laboratory environment is essential for understanding its mechanism of action, metabolism, and potential neurotoxic effects. High-purity demeton-s-methyl is critical for obtaining accurate and reproducible experimental data.
Overview of Demeton-S-Methyl
-
Chemical Formula: C₆H₁₅O₃PS₂[1]
-
Molecular Weight: 230.28 g/mol [1]
-
Mechanism of Action: Demeton-s-methyl is a direct inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and toxicity of demeton-s-methyl.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | Inhibitor | IC₅₀ Value | Reference |
| Sheep Erythrocyte | Demeton-S-methyl | 6.5 x 10⁻⁵ mol/litre | [4] |
| Rat Brain | Demeton-S-methyl | 9.52 x 10⁻⁵ M | [5] |
| Human Blood Serum | Demeton-S-methyl | 1.65 x 10⁻⁶ M | [5] |
| Sheep Erythrocyte | Demeton-S-methyl sulfoxide (B87167) | 4.1 x 10⁻⁵ M | [5] |
| Rat Brain | Demeton-S-methyl sulfoxide | 1.43 x 10⁻³ M | [5] |
| Human Blood Serum | Demeton-S-methyl sulfoxide | 2.7 x 10⁻⁵ M | [5] |
| Human Blood Serum | Demeton-S-methyl sulfone | 4.3 x 10⁻⁵ M | [5] |
Table 2: Acute Toxicity Data
| Test Organism | Route of Administration | LD₅₀ Value | Reference |
| Rat | Oral | 33 - 129 mg/kg | [1] |
| Rat | Dermal | ~85 mg/kg | [6] |
| Guinea Pig | Oral | 110 mg/kg | [6] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by demeton-s-methyl. The assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][4]
Materials:
-
High-purity demeton-s-methyl
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of demeton-s-methyl in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilutions of demeton-s-methyl in phosphate buffer.
-
Prepare a 1 U/mL solution of AChE in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.[1]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL demeton-s-methyl solution at various concentrations.[1]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and demeton-s-methyl/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes to determine the reaction rate.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of demeton-s-methyl.
-
Determine the percentage of AChE inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the demeton-s-methyl concentration to determine the IC₅₀ value.
-
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Cell-Based Neurotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of demeton-s-methyl on a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the ability of mitochondrial enzymes in living cells to reduce MTT to a purple formazan (B1609692) product.
Materials:
-
High-purity demeton-s-methyl
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of demeton-s-methyl in cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of demeton-s-methyl. Include a vehicle control (medium with the same concentration of solvent used to dissolve demeton-s-methyl).
-
Incubation: Incubate the cells with demeton-s-methyl for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the demeton-s-methyl concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Workflow for Cell-Based Neurotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
In Vitro Metabolism Study Using Liver Microsomes
This protocol is designed to study the in vitro metabolism of demeton-s-methyl using liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for drug metabolism. The disappearance of the parent compound and the formation of its metabolites (demeton-s-methyl sulfoxide and demeton-s-methyl sulfone) are monitored over time.
Materials:
-
High-purity demeton-s-methyl
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching and extraction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add demeton-s-methyl (e.g., at a final concentration of 1-10 µM) to initiate the metabolic reaction.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquots.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of demeton-s-methyl and its metabolites.
-
Data Analysis:
-
Plot the concentration of demeton-s-methyl versus time to determine the rate of metabolism.
-
Plot the formation of metabolites over time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
Signaling Pathway of Demeton-S-Methyl Metabolism
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
overcoming matrix effects in demeton-s-methyl LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of demeton-s-methyl (B133067).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of demeton-s-methyl, with a focus on mitigating matrix effects.
Issue 1: Significant Signal Suppression or Enhancement
-
Question: My demeton-s-methyl signal intensity is significantly lower (suppression) or unexpectedly higher (enhancement) in sample matrices compared to the solvent standard. How can I confirm and address this?
-
Answer: Signal suppression or enhancement is a classic indicator of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of demeton-s-methyl.[1]
-
Confirmation: The most direct way to quantify matrix effects is by using the post-extraction spike method .[1][2] This involves comparing the peak area of demeton-s-methyl in a standard solution to the peak area of a blank matrix extract spiked with demeton-s-methyl at the same concentration. A significant difference between the two indicates the presence of matrix effects.[1] The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[1]
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective approach is to remove interfering matrix components before LC-MS analysis.[3][4] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[3][5] For agricultural products, a common matrix for demeton-s-methyl, extraction with acetone (B3395972) followed by cleanup on a PSA column or a tandem graphitized carbon/PSA column has been shown to be effective.[6]
-
Optimize Chromatography: Modifying the LC method can help separate demeton-s-methyl from co-eluting interferences.[5][7] This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[8]
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[8][9] However, this is only feasible if the concentration of demeton-s-methyl in the sample is high enough to remain detectable after dilution.[8]
-
Calibration Strategy: Employing an appropriate calibration method can compensate for matrix effects.[7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help compensate for signal suppression or enhancement.[5][10]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects.[11][12] A SIL-IS for demeton-s-methyl would co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification.[5] However, the availability and cost of a specific SIL-IS can be a limitation.[11]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself and can be very effective, especially when a blank matrix is not available.[11][13]
-
-
-
Issue 2: Poor Reproducibility and Accuracy
-
Question: My quantitative results for demeton-s-methyl are inconsistent across different samples of the same type. What is the likely cause and solution?
-
Answer: Poor reproducibility and accuracy are often consequences of variable matrix effects between individual samples.[7][8] Even within the same matrix type (e.g., different lots of plasma or different types of vegetables), the composition and concentration of interfering components can vary.[9]
-
Likely Cause: Inconsistent levels of phospholipids, salts, or other endogenous molecules are likely co-eluting with demeton-s-methyl, causing different degrees of ion suppression or enhancement in each sample.[1]
-
Solutions:
-
Robust Sample Preparation: A highly efficient and reproducible sample preparation method is crucial. SPE, particularly mixed-mode SPE, can provide cleaner extracts compared to simpler methods like protein precipitation.[4] The QuEChERS method is also widely used for pesticide residue analysis in complex matrices and is known for its effectiveness.[14][15]
-
Use of an Internal Standard: An internal standard, preferably a stable isotope-labeled version of demeton-s-methyl, is highly recommended to correct for variability in matrix effects and sample preparation.[5][12] The ratio of the analyte to the internal standard remains consistent even if the absolute signal intensity fluctuates.[5]
-
Method Validation: It is essential to validate the analytical method by assessing matrix effects across multiple sources or lots of the blank matrix.[1] This will help to ensure the robustness of the method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in demeton-s-methyl analysis?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest. For demeton-s-methyl, which is often analyzed in agricultural products and biological samples, common sources of matrix effects include:
-
Agricultural Matrices (e.g., fruits, vegetables, grains): Pigments (chlorophylls, carotenoids), sugars, organic acids, lipids, and other pesticides.[9][14]
-
Biological Matrices (e.g., plasma, serum, urine): Phospholipids, proteins, salts, and endogenous metabolites.[1]
Q2: How do I choose the best sample preparation technique to minimize matrix effects for demeton-s-methyl?
A2: The choice of sample preparation technique depends on the matrix and the required sensitivity.
-
For a general screening of demeton-s-methyl in diverse agricultural products, the QuEChERS method is a good starting point due to its broad applicability and effectiveness in removing a wide range of interferences.[14][15]
-
For more complex or "dirty" matrices, Solid-Phase Extraction (SPE) with a sorbent tailored to the properties of demeton-s-methyl and the matrix can provide a cleaner extract.[3][4]
-
Liquid-Liquid Extraction (LLE) can also be effective, particularly for separating demeton-s-methyl from highly polar or non-polar interferences.[3]
Q3: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A3:
-
Matrix-matched calibration is a practical approach when a representative blank matrix is readily available and the matrix variability between samples is expected to be low.[5][13] It is a cost-effective alternative to using a SIL-IS.
-
A stable isotope-labeled internal standard (SIL-IS) is the preferred method for achieving the highest accuracy and precision, especially when matrix variability is high or when a suitable blank matrix is difficult to obtain.[8][11] It corrects for variations in both matrix effects and extraction recovery.[12]
Q4: Can I use a different compound as an internal standard if a SIL-IS for demeton-s-methyl is not available?
A4: Yes, a structurally similar compound (an analogue) can be used as an internal standard. However, it is crucial that the analogue has a similar chromatographic retention time and ionization behavior to demeton-s-methyl to effectively compensate for matrix effects.[8] It is important to validate that the chosen analogue does not suffer from different matrix effects than demeton-s-methyl.
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Demeton-S-Methyl in Agricultural Products
This protocol is a general guideline based on the principles of the QuEChERS method, which is commonly used for pesticide residue analysis.[14][15]
-
Homogenization: Homogenize a representative 10-15 g sample of the agricultural product (e.g., fruit, vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate internal standard solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
Analysis: Take the supernatant for LC-MS analysis.
Protocol 2: Post-Extraction Spike Method for Quantifying Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of demeton-s-methyl in a solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Set B (Pre-Spike Sample): Spike a blank matrix sample with demeton-s-methyl standard to achieve the same final concentration as Set A before extraction. Process this sample using your validated extraction protocol.
-
Set C (Post-Spike Sample): Extract a blank matrix sample using your validated protocol. Spike the final extract with the demeton-s-methyl standard to achieve the same final concentration as Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Quantitative Data Summary
The following table summarizes recovery data for demeton-s-methyl from a study analyzing its presence in various agricultural products.[6] This data can be used as a benchmark for expected recoveries with a validated LC-MS method.
| Agricultural Product | Fortification Level (µg/g) | Average Recovery (%) (n=5) | Relative Standard Deviation (RSD) (%) |
| Spinach | 0.05 | 95.2 | 3.8 |
| Cabbage | 0.05 | 98.7 | 2.5 |
| Japanese Radish (root) | 0.05 | 88.4 | 4.1 |
| Potato | 0.05 | 73.8 | 5.7 |
| Orange | 0.05 | 102.5 | 3.2 |
| Apple | 0.05 | 99.6 | 2.8 |
| Soybean | 0.05 | 85.3 | 4.5 |
| Polished Rice | 0.05 | 82.1 | 5.1 |
| Brown Rice | 0.05 | 84.7 | 4.9 |
| Green Tea (crude) | 0.05 | 91.5 | 3.6 |
Visualizations
Caption: Workflow for identifying, assessing, and overcoming matrix effects in LC-MS analysis.
Caption: Decision guide for selecting a sample preparation method for demeton-s-methyl analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ub-ir.bolton.ac.uk]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Detection Limits for Demeton-S-Methylsulfone
Welcome to the technical support center for the analysis of demeton-s-methylsulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve detection limits and resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting demeton-s-methylsulfone at low levels?
A1: The most prevalent and sensitive method for the determination of demeton-s-methylsulfone is Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high selectivity and sensitivity, which is crucial for detecting trace amounts of the analyte in complex matrices.
Q2: What are the typical precursor and product ions for demeton-s-methylsulfone in MS/MS analysis?
A2: For quantification and confirmation using LC-MS/MS, the following multiple reaction monitoring (MRM) transitions are commonly used for demeton-s-methylsulfone in positive ionization mode:
-
For quantification: Precursor ion m/z 263, product ion m/z 169.[5]
-
For confirmation: Precursor ion m/z 263, product ion m/z 109.[5]
Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for demeton-s-methylsulfone?
A3: The achievable LOD and LOQ can vary depending on the matrix, sample preparation, and instrumentation. However, here are some reported values:
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In biological specimens like blood, a limit of detection of 2 ng/g has been established.[3][4][6][7]
-
In agricultural products, a method was validated with a limit of quantitation (LOQ) of 0.01 mg/kg for the majority of analyte-matrix combinations.[8]
Q4: How can I prevent the degradation of demeton-s-methyl (B133067) to demeton-s-methylsulfone during sample preparation?
A4: Demeton-s-methyl can be converted to its sulfoxide (B87167) and sulfone forms. To minimize this conversion during sample preparation, it is recommended to conduct a spike and recovery test using a reference standard of demeton-s-methyl.[5] Additionally, homogenization of the sample with antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) can help prevent oxidative degradation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase composition for a polar analyte.- Active sites on the analytical column. | - Optimize the mobile phase. For reverse-phase HPLC, this may involve adjusting the acetonitrile/water ratio or using a formic acid additive for MS compatibility.[9]- Use a column with low silanol (B1196071) activity, such as a Newcrom R1 column.[9] |
| Low Signal Intensity / High Detection Limits | - Inefficient extraction from the sample matrix.- Matrix effects (ion suppression or enhancement).- Sub-optimal MS/MS parameters. | - Optimize the extraction method. Solid-Phase Extraction (SPE) using C18 cartridges is a sensitive option.[3][6]- Employ a thorough cleanup step. Options include hexane/acetonitrile partitioning for lipid-rich samples or using PSA or graphitized carbon columns.[1]- Utilize triggered MRM (tMRM) functions on your mass spectrometer to acquire more MS/MS information without compromising the number of analytes. |
| Inconsistent Recoveries | - Incomplete extraction.- Analyte degradation during sample processing. | - Ensure complete extraction by re-extracting the sample with the chosen solvent (e.g., ethyl acetate).[1]- As mentioned in the FAQs, add antioxidants to the initial sample homogenization step.[1][2]- For solid-phase extraction, ensure proper conditioning of the cartridge and control the flow rate.[5] |
| Interfering Peaks in Chromatogram | - Co-elution of matrix components.- Contamination from sample preparation. | - Improve the sample cleanup procedure. A tandem graphitized carbon/PSA column can be effective.[1][2]- In GC-MS analysis, mid-column backflushing can be used to eliminate less volatile matrix components.[10]- Ensure all glassware and reagents are clean and free of contaminants. |
Experimental Protocols
Protocol 1: Sample Preparation from Agricultural Products
This protocol is adapted from a method for the simultaneous determination of demeton-S-methyl, oxydemeton-methyl (B133069), and demeton-S-methylsulfone in agricultural products by LC-MS.[1][2]
-
Homogenization: Homogenize the sample with antioxidants L-ascorbic acid and butylhydroxytoluene.
-
Initial Extraction: Extract the homogenized sample with acetone (B3395972).
-
Re-extraction: Take an aliquot of the crude extract and re-extract it with ethyl acetate (B1210297) using an EXtrelut column.
-
Lipid Removal (for lipid-rich samples): Perform a hexane/acetonitrile partitioning step.
-
Cleanup: Clean up the extract using a PSA column or a tandem graphitized carbon/PSA column.
-
Analysis: Determine the concentration by LC-MS in ESI-SIM mode.
Protocol 2: Solid-Phase Extraction (SPE) from Biological Specimens
This protocol is based on a method for the determination of oxydemeton-methyl and demeton-s-methylsulfone in human blood and tissue samples.[3]
-
Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Transfer the sample to the conditioned cartridge and allow it to pass through under atmospheric pressure.
-
Washing: Wash the cartridge with two 3 mL portions of water.
-
Drying: Dry the cartridge under vacuum for 5 minutes. Add 75 µL of acetone and dry again for 15 minutes.
-
Elution: Elute the analytes with two 3 mL portions of acetone.
-
Analysis: Analyze the eluate by LC-MS.
Visualizations
References
- 1. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Separation of Demeton-S-methylsulphon on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
addressing demeton-s-methyl instability during sample storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for addressing the inherent instability of demeton-s-methyl (B133067) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is demeton-s-methyl and why is its stability a concern?
A: Demeton-s-methyl is an organothiophosphate insecticide and acaricide.[1] Its stability is a major concern for researchers because it readily degrades, which can lead to inaccurate quantification in analytical experiments. The primary degradation pathways are oxidation and hydrolysis.[2][3][4] Furthermore, prolonged storage can lead to the formation of a sulfonium (B1226848) derivative, which may be more toxic.[1]
Q2: What are the main degradation products of demeton-s-methyl?
A: The principal degradation pathway involves the oxidation of the thioether group. This process forms demeton-s-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and, upon further oxidation, demeton-s-methyl sulfone.[2][3][4][5] These metabolites are often included in residue analysis as they are part of the total toxic residue.
Q3: What are the optimal storage conditions for samples containing demeton-s-methyl?
A: To minimize degradation, samples should be stored in cool, dry, and dark conditions within well-sealed containers to prevent exposure to light and moisture.[6][7] The recommended storage temperature is typically between 2°C and 8°C.[7] For biological matrices, immediate freezing and storage at -20°C or lower is advisable. The use of antioxidants during sample preparation can also help prevent oxidative degradation.[8][9]
Q4: How does pH affect the stability of demeton-s-methyl?
A: Demeton-s-methyl is susceptible to hydrolysis, a process that is significantly accelerated in alkaline (high pH) conditions.[1] It is more stable in acidic to neutral environments. Therefore, it is crucial to control the pH of the sample matrix and any extraction or dilution buffers used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of demeton-s-methyl in stored samples. | Degradation during storage. This could be due to improper temperature (too high), exposure to light, or a sample matrix with a high pH. | 1. Verify storage temperature and ensure samples were protected from light. 2. Analyze for the presence of major degradants (demeton-s-methyl sulfoxide and sulfone) to confirm degradation.[3] 3. For future studies, ensure samples are stored at ≤ -20°C immediately after collection and consider pH adjustment of the matrix if it is alkaline. |
| High variability in results between replicate samples. | Inconsistent sample handling or non-homogenous degradation. Small differences in exposure to air (oxidation), light, or temperature during processing can cause variable degradation rates. | 1. Standardize the entire sample handling workflow, from collection to extraction. Minimize the time samples spend at room temperature. 2. Incorporate antioxidants, such as L-ascorbic acid or thiourea (B124793), into the extraction solvent to prevent oxidative loss during processing.[8][10] 3. Ensure thorough homogenization of the initial sample. |
| High concentrations of demeton-s-methyl sulfoxide and/or sulfone are detected. | Oxidative degradation. The parent compound has converted to its oxidized metabolites. This is a common issue, especially if samples were exposed to air or oxidizing agents. | 1. This confirms that degradation has occurred. For regulatory purposes, the residue definition often includes the sum of demeton-s-methyl and its sulfoxide and sulfone metabolites.[11] 2. To preserve the parent compound in future analyses, implement stricter anaerobic handling conditions and use antioxidants during extraction.[8][9] |
| Analyte loss during sample concentration steps. | Thermal Degradation. Demeton-s-methyl can be sensitive to high temperatures used in solvent evaporation steps. | 1. Concentrate samples at a lower temperature (e.g., below 40°C) using a rotary evaporator or a gentle stream of nitrogen.[10] 2. Consider using a less volatile extraction solvent to reduce the need for aggressive concentration. |
Factors Influencing Demeton-S-Methyl Stability
Quantitative data on the stability of demeton-s-methyl is critical for experimental design. The primary factors are pH and temperature.
Table 1: Effect of pH and Temperature on Demeton-S-Methyl Hydrolysis
| pH | Temperature | Half-Life (Time for 50% degradation) | Source |
|---|---|---|---|
| 3 | 70 °C | 4.9 hours | [2] |
| 9 | 70 °C | 1.25 hours |[2] |
As shown, hydrolysis is significantly faster under alkaline conditions (pH 9) compared to acidic conditions (pH 3) at elevated temperatures.[2]
Key Experimental Protocols
Protocol 1: Sample Collection and Storage to Minimize Degradation
-
Collection: Collect samples (e.g., agricultural products, water, biological tissues) and immediately place them in airtight, opaque containers to prevent photo-oxidation.
-
Cooling: Cool the samples on ice or in a refrigerated unit as soon as possible after collection.
-
Homogenization (if applicable): For solid samples, homogenize them while still chilled to ensure uniformity.
-
Preservation (Optional but Recommended): For liquid samples or extracts, consider adding an antioxidant. An analytical method for agricultural products suggests adding a 0.2% w/v thiourea solution to the sample before extraction.[10]
-
Storage: Store all samples in a freezer at -20°C or, for long-term storage, at -80°C until analysis.
Protocol 2: Extraction of Demeton-S-Methyl and its Metabolites from Agricultural Products
This protocol is adapted from established analytical methods for residue analysis.[8][10]
-
Sample Preparation: Weigh 10.0 g of the homogenized sample into a centrifuge tube.
-
Antioxidant Addition: Add 20 mL of a 0.2 w/v% thiourea solution and let the sample stand for 30 minutes.[10] This step helps to prevent oxidative degradation during extraction.
-
Extraction:
-
Add 100 mL of acetone (B3395972) and homogenize the mixture.
-
Filter the mixture with suction.
-
Re-extract the solid residue with an additional 50 mL of acetone, homogenize, and filter again.
-
Combine the filtrates.
-
-
Liquid-Liquid Partitioning (for cleanup):
-
Concentrate a portion of the combined filtrate to approximately 5 mL at a temperature below 40°C.
-
Add 20 mL of n-hexane and extract twice with 20 mL portions of n-hexane-saturated acetonitrile (B52724).
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Combine the acetonitrile layers, which contain the analytes.
-
-
Final Preparation: Concentrate the acetonitrile extract to near dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a suitable solvent (e.g., acetonitrile/toluene) for analysis by LC-MS/MS.[10]
Visualizations
Degradation Pathway of Demeton-S-Methyl
Caption: Oxidative degradation pathway of demeton-s-methyl.
Recommended Sample Handling Workflow
Caption: Workflow to minimize demeton-s-methyl degradation.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low demeton-s-methyl recovery.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Demeton - Wikipedia [en.wikipedia.org]
- 5. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 6. agilent.com [agilent.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. fao.org [fao.org]
minimizing conversion of demeton-s-methyl to sulfoxide during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demeton-s-methyl (B133067). The focus is on minimizing its conversion to demeton-s-methyl sulfoxide (B87167) during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is demeton-s-methyl and why is its conversion to sulfoxide a concern during analysis?
A1: Demeton-s-methyl is an organothiophosphate insecticide and acaricide.[1] During analysis, it can be easily oxidized to its sulfoxide metabolite, oxydemeton-methyl (B133069). This conversion is a significant concern as it can lead to inaccurate quantification of the parent compound, potentially affecting residue analysis and toxicological assessments.[2]
Q2: What are the primary factors that contribute to the oxidation of demeton-s-methyl during analysis?
A2: Several factors can promote the conversion of demeton-s-methyl to its sulfoxide, including:
-
Presence of Oxidizing Agents: Exposure to air (oxygen) and other oxidizing species in the sample matrix or reagents.
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High Temperatures: Elevated temperatures during sample preparation steps like solvent evaporation can accelerate oxidation.[2]
-
Sample Matrix Effects: The composition of the sample matrix can influence the stability of demeton-s-methyl.[3]
-
pH: Demeton-s-methyl is susceptible to hydrolysis, particularly in alkaline conditions.[1][4]
Q3: What are the recommended analytical techniques for the analysis of demeton-s-methyl and its sulfoxide?
A3: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the simultaneous determination of demeton-s-methyl and its metabolites.[2][5][6] LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it can often be performed with less sample derivatization compared to GC-MS.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of demeton-s-methyl and provides solutions to minimize its conversion to the sulfoxide form.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of demeton-s-methyl and/or high levels of demeton-s-methyl sulfoxide. | Oxidation during sample preparation. | - Add antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) during homogenization.[5][8]- Use a 0.2 w/v% thiourea (B124793) solution during the initial extraction step.- Perform all concentration steps at a temperature below 40°C.[2] |
| Inappropriate solvent choice. | - Use hexane (B92381) as the primary solvent for standards and sample extracts, as it has been shown to provide better stability for organophosphorus pesticides.[10] | |
| Unstable standard solutions. | - Prepare fresh standard solutions frequently.- Store stock solutions in a dark, cold environment. | |
| Inconsistent and non-reproducible results. | Matrix effects in the analytical instrument. | - Utilize matrix-matched calibration standards to compensate for matrix-induced enhancement or suppression of the signal.[3]- Employ analyte protectants, such as d-sorbitol (B1682158), in the final extract to improve stability during GC analysis.[10] |
| Degradation in the GC injector port. | - Use a hot on-column injection technique to minimize the thermal stress on the analyte.[3] | |
| Peak tailing or poor peak shape in chromatography. | Active sites in the chromatographic system. | - Ensure proper conditioning of the GC or LC column.- Use a guard column to protect the analytical column from matrix contaminants. |
Experimental Protocols
Protocol 1: Sample Preparation for Agricultural Products using LC-MS/MS
This protocol is adapted from established methods for the analysis of demeton-s-methyl in agricultural products.[2][5]
1. Extraction:
- Weigh 10.0 g of the homogenized sample (for grains and legumes).
- Add 20 mL of a 0.2 w/v% thiourea solution and let it stand for 30 minutes.[2]
- Add 100 mL of acetone (B3395972) and homogenize. For added protection against oxidation, L-ascorbic acid and butylhydroxytoluene can be added at this stage.[5][8]
- Filter the mixture under suction.
- Re-extract the residue with 50 mL of acetone and filter again.
- Combine the filtrates and adjust the final volume to 200 mL with acetone.
2. Liquid-Liquid Partitioning:
- Take a 20 mL aliquot of the extract and concentrate it to less than 5 mL at a temperature below 40°C.
- Add 1 g of sodium chloride and transfer to a porous diatomaceous earth cartridge.
- Elute with 40 mL of ethyl acetate.
- Concentrate the eluate at below 40°C and dissolve the residue in 20 mL of n-hexane.
- Perform two extractions with 20 mL of n-hexane-saturated acetonitrile (B52724).
- Combine the acetonitrile extracts, concentrate at below 40°C, and dissolve the residue in 2 mL of acetonitrile/toluene (3:1, v/v).
3. Clean-up (Solid Phase Extraction - SPE):
- Condition a graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge with 10 mL of acetonitrile/toluene (3:1, v/v).
- Load the sample extract onto the cartridge.
- Elute with 12 mL of acetonitrile/toluene (3:1, v/v).
- Collect the entire eluate, concentrate at below 40°C, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., water/methanol, 4:1, v/v).
Quantitative Data Summary
| Analytical Method | Matrix | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| LC-MS | Ten kinds of agricultural samples | 0.05 | 73.8 - 102.5 | ≤ 5.7 | [5][8] |
| GC/MS | Spiked residue-free extracts | 0.01 (10 ppb) | Improved with analyte protectants (d-sorbitol showed most consistent improvement) | Not specified | [10] |
Visualizations
Workflow for Minimizing Demeton-S-Methyl Conversion
Caption: Workflow illustrating key steps to minimize the conversion of demeton-s-methyl during analysis.
Logical Relationship of Factors Affecting Demeton-S-Methyl Stability
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens—Application to a Forensic Case | Journal of Analytical Toxicology | DeepDyve [deepdyve.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of GC-MS Parameters for Demeton-S-Methyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of demeton-s-methyl (B133067).
Frequently Asked Questions (FAQs)
1. What are the initial recommended GC-MS parameters for demeton-s-methyl analysis?
For initial method development, a common starting point for the analysis of organophosphorus pesticides like demeton-s-methyl involves using a low-bleed capillary column, such as a DB-5ms or equivalent, coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 3 min) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Solvent Delay | 3 - 5 minutes |
| Acquisition Mode | SIM or MRM |
2. Which sample preparation technique is most suitable for demeton-s-methyl in complex matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis, including demeton-s-methyl, in various matrices such as agricultural products.[1] This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. For water samples, solid-phase microextraction (SPME) is a sensitive and effective alternative.[2]
3. How can I improve the sensitivity of my GC-MS method for demeton-s-methyl?
To enhance sensitivity, consider the following optimizations:
-
Use GC-MS/MS: Operating in Multiple Reaction Monitoring (MRM) mode significantly improves the signal-to-noise ratio by reducing matrix interference.[1]
-
Optimize Injection: A splitless injection ensures the transfer of the entire sample onto the column. Ensure the injector temperature is sufficient to volatilize demeton-s-methyl without causing thermal degradation.
-
Column Choice: Utilize a low-bleed GC column specifically designed for mass spectrometry ("MS" designated columns) to minimize baseline noise.[3]
-
MS Tuning: Regularly tune the mass spectrometer to ensure optimal ion source performance and mass analyzer calibration.[3]
-
Dwell Time (for SIM/MRM): Optimize the ion dwell time to balance sensitivity and the number of data points across a chromatographic peak.[3]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active Sites in the Inlet or Column | - Clean or replace the inlet liner.[4] - Use a deactivated or ultra-inert liner.[5][6] - Trim the first few centimeters of the analytical column.[7] |
| Column Overload | - Dilute the sample. - Use a column with a thicker film or wider internal diameter.[4] |
| Inappropriate Injector Temperature | - If tailing, the temperature may be too low for efficient volatilization. Increase the injector temperature. - If fronting, the solvent may be condensing on the column. Ensure the initial oven temperature is appropriate for the solvent. |
| Poor Column Installation | - Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and transfer line to avoid dead volume.[7] |
Problem 2: Low or No Response for Demeton-S-Methyl
| Possible Cause | Suggested Solution |
| Degradation in the Inlet | - Demeton-s-methyl can be susceptible to thermal degradation. Lower the injector temperature in increments of 10-20°C. - Check for active sites in the liner or on the column. |
| Leak in the System | - Perform a leak check of the injector, column fittings, and MS interface.[6] |
| Incorrect MS Parameters | - Verify that the correct ions are being monitored in SIM or MRM mode. - Ensure the MS is properly tuned. |
| Sample Preparation Issues | - Evaluate the efficiency of your extraction and cleanup steps. Poor recovery can lead to low response. |
Problem 3: High Baseline Noise or Column Bleed
| Possible Cause | Suggested Solution |
| Contaminated Carrier Gas | - Ensure high-purity carrier gas and install or replace oxygen and hydrocarbon traps.[3] |
| Column Bleed | - Use a low-bleed MS-certified column. - Condition the column properly before connecting it to the mass spectrometer.[3] - Avoid exceeding the column's maximum operating temperature. |
| Contaminated Ion Source | - Clean the ion source according to the manufacturer's instructions.[4] |
| Septum Bleed | - Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols & Methodologies
QuEChERS Sample Preparation for Agricultural Products
This protocol is a general guideline for the extraction and cleanup of demeton-s-methyl from a fruit or vegetable matrix.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
If necessary, perform a solvent exchange to a more GC-compatible solvent like hexane (B92381) or ethyl acetate.[8]
-
The extract is now ready for GC-MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: The experimental workflow for QuEChERS sample preparation.
References
- 1. agilent.com [agilent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
Technical Support Center: Dealing with Co-extractive Interference in Plant Sample Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to co-extractive interference in plant sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
Question 1: My sample extract is still highly colored (e.g., dark green) after the QuEChERS procedure. What should I do?
Answer: Highly pigmented extracts, typically from matrices like spinach or kale, can cause significant interference in chromatographic analysis.[1][2] The primary cause is high concentrations of chlorophyll (B73375) and carotenoids.[3] Here are several strategies to address this:
-
Increase the amount of Graphitized Carbon Black (GCB): GCB is effective at removing pigments.[3][4] For intensely colored extracts, you may need to use a higher amount of GCB in your dispersive solid-phase extraction (dSPE) cleanup step.[3] However, be cautious as excessive GCB can lead to the loss of planar pesticides.[3][5]
-
Use an alternative sorbent: Sorbents like Z-Sep+ or proprietary materials such as ChloroFiltr® are designed to remove chlorophyll with a reduced impact on planar analyte recovery.[3][6]
-
Optimize the dSPE combination: A combination of sorbents can be more effective. For example, Primary Secondary Amine (PSA) removes sugars and fatty acids, C18 removes nonpolar interferences, and GCB removes pigments.[3][5]
Question 2: I'm experiencing low recovery for certain analytes after QuEChERS cleanup. What are the common causes and solutions?
Answer: Low analyte recovery is a frequent issue in QuEChERS.[5] The causes can be multifaceted, but here are some common culprits and their solutions:
-
Analyte adsorption to GCB: Planar pesticides are particularly susceptible to being adsorbed by GCB, leading to lower recoveries.[3][5]
-
pH-sensitive analytes: Some pesticides are unstable at certain pH levels, which can lead to degradation during extraction.[7]
-
Solution: Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH throughout the extraction process.[7]
-
-
Inadequate hydration of the sample: For dry samples, the extraction efficiency of acetonitrile (B52724) can be reduced.
-
Solution: Ensure your sample is at least 80% hydrated. For dry matrices, you may need to add water before the acetonitrile extraction step.[5]
-
Solid-Phase Extraction (SPE)
Question 3: My analyte recovery is inconsistent when using SPE for plant extract cleanup. How can I improve reproducibility?
Answer: Poor reproducibility in SPE can stem from several factors.[8][9][10][11] Here are key areas to investigate:
-
Drying of the sorbent bed: If the sorbent bed dries out after conditioning and before sample loading, it can lead to inconsistent interactions between the analyte and the stationary phase.[9]
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps. Do not let the cartridge run dry before loading the sample.[9]
-
-
Inconsistent flow rate: A flow rate that is too fast during sample loading can prevent proper retention of the analyte.[8][9]
-
Solution: Maintain a slow and consistent flow rate (typically 1-2 mL/min) during sample loading to allow for adequate interaction time between the analyte and the sorbent.[9]
-
-
Variable sample matrix: Plant matrices can be highly variable.
-
Solution: Ensure your sample homogenization is thorough to achieve a uniform sample.[7]
-
Question 4: I'm observing co-elution of interfering peaks with my analyte of interest after SPE cleanup. How can I improve the purity of my extract?
Answer: The presence of co-eluting interferences indicates that the SPE protocol is not selective enough for your specific sample matrix and analyte.[8][11] Consider the following adjustments:
-
Optimize the wash solvent: The wash step is critical for removing weakly bound interferences without eluting the target analyte.
-
Solution: Try increasing the strength of your wash solvent incrementally. For example, if you are using a reversed-phase sorbent, you can increase the percentage of organic solvent in your wash solution.[8]
-
-
Change the sorbent: The chosen sorbent may not be ideal for your application.
-
Solution: Select a sorbent with a different retention mechanism. For instance, if you are using a reversed-phase (C18) sorbent and still have polar interferences, you might consider a normal-phase or ion-exchange sorbent.[9]
-
-
Employ a multi-sorbent approach: A combination of SPE cartridges with different selectivities can provide a more thorough cleanup.
Data Presentation: Sorbent Performance in Plant Matrix Cleanup
The following table summarizes the cleanup efficiency of various dSPE sorbents for removing common interferences from plant extracts.
| Sorbent | Primary Target Interferences | Advantages | Disadvantages |
| Primary Secondary Amine (PSA) | Sugars, organic acids, fatty acids | Effective for a wide range of polar interferences.[3][4] | Can be less effective for highly pigmented samples. |
| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids), sterols | Excellent for removing color from extracts.[3][4] | Can adsorb planar analytes, leading to low recovery.[3][5] |
| C18 (Octadecyl) | Nonpolar interferences (lipids, waxes) | Good for removing fatty compounds.[4] | Less effective for polar interferences. |
| Z-Sep+ | Lipids, pigments | Provides good removal of both fats and chlorophyll.[3] | May be more expensive than traditional sorbents. |
| ChloroFiltr® | Chlorophyll | Selectively removes chlorophyll with minimal impact on planar pesticides.[6] | Specific to chlorophyll removal. |
Experimental Protocols
Protocol 1: QuEChERS Method for Pesticide Residue Analysis in Spinach
This protocol is adapted from the AOAC Official Method 2007.01 for highly pigmented vegetables.[1][12]
1. Sample Homogenization:
-
Homogenize fresh or frozen spinach to a uniform consistency using a high-speed blender.
2. Extraction:
-
Weigh 15 g of the homogenized spinach into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate internal standards.
-
Add the contents of a QuEChERS extraction salt packet (containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, also include 7.5 mg of GCB.
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Analysis:
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for Flavonoid Analysis in Herbal Extracts
This protocol provides a general procedure for the cleanup of flavonoids from a crude herbal extract using a reversed-phase SPE cartridge.[13][14][15]
1. Cartridge Conditioning:
-
Pass 3 mL of methanol (B129727) through a C18 SPE cartridge to activate the stationary phase.
-
Ensure the sorbent bed does not go dry.
2. Cartridge Equilibration:
-
Pass 3 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample.
-
Do not allow the sorbent bed to dry.
3. Sample Loading:
-
Dissolve the dried plant extract in a polar solvent mixture, such as 50% methanol in water.
-
Load the sample extract onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
4. Washing:
-
Pass 3 mL of deionized water through the cartridge to remove highly polar impurities.
-
Follow with a wash of 3 mL of 5% methanol in water to remove less polar impurities.
5. Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained flavonoids by passing 3 mL of methanol through the cartridge at a slow flow rate.
6. Post-Elution Processing:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Analyte Recovery in QuEChERS
Caption: Troubleshooting logic for low analyte recovery in QuEChERS.
Diagram 2: General Experimental Workflow for SPE Cleanup of Plant Extracts
Caption: Step-by-step workflow for SPE cleanup of plant extracts.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hawach.com [hawach.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. silicycle.com [silicycle.com]
- 9. welch-us.com [welch-us.com]
- 10. hawach.com [hawach.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. d-nb.info [d-nb.info]
- 14. Spinach (Spinacia oleracea L.) Flavonoids Are Hydrolyzed During Digestion and Their Bioaccessibility Is Under Stronger Genetic Control Than Raw Material Content [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Demeton-S-Methyl Analysis in Liquid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of demeton-s-methyl (B133067) in liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, specifically peak tailing, for demeton-s-methyl?
A1: Peak tailing for demeton-s-methyl, an organophosphorus pesticide, in reversed-phase liquid chromatography is often attributed to several factors:
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases are acidic and can interact with the polar functional groups of demeton-s-methyl. This secondary interaction can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
-
Inappropriate Column Choice: Using a standard reversed-phase column may not be optimal for polar analytes like demeton-s-methyl, leading to poor retention and peak shape.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting their interaction and, consequently, the peak shape.
-
Trace Metal Contamination: The presence of trace metals in the silica (B1680970) matrix of the column can enhance the acidity of silanol groups, thereby increasing unwanted interactions with the analyte.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.
Q2: How can I mitigate silanol interactions to improve peak shape?
A2: Several strategies can be employed to minimize the impact of silanol interactions:
-
Use an End-Capped Column: These columns have their residual silanol groups chemically bonded with a small, inert group, effectively shielding them from interacting with the analyte.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to around 3.0 or below) can protonate the silanol groups, neutralizing their negative charge and reducing secondary ionic interactions.
-
Add a Competing Base: Introducing a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can competitively interact with the active silanol sites, preventing them from retaining the analyte.
Q3: What type of analytical column is recommended for demeton-s-methyl analysis?
A3: For the analysis of demeton-s-methyl, a reversed-phase column with low silanol activity is recommended. An example is the Newcrom R1 column, which is designed to minimize secondary interactions with polar and basic analytes.
Q4: Can the sample injection solvent affect the peak shape of demeton-s-methyl?
A4: Yes, the composition of the sample solvent is critical. Injecting a sample dissolved in a high percentage of organic solvent (like acetonitrile) into a highly aqueous mobile phase can lead to poor peak shapes for early-eluting, polar analytes such as demeton-s-methyl. An online dilution setup, where the injected sample is mixed with the aqueous mobile phase before reaching the column, can significantly improve peak shape.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor peak shapes for demeton-s-methyl.
Problem: Asymmetric or Tailing Peaks
Figure 1. Troubleshooting workflow for poor peak shape.
Quantitative Data Summary
The following table summarizes typical liquid chromatography parameters that can be optimized to improve the peak shape of demeton-s-methyl.
| Parameter | Recommended Value/Condition | Rationale for Peak Shape Improvement |
| Analytical Column | Newcrom R1 or other C18 column with low silanol activity | Minimizes secondary interactions between the analyte and the stationary phase. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidified mobile phase protonates residual silanol groups, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Mobile Phase pH | Approximately 3.0 | Suppresses the ionization of silanol groups on the silica-based column. |
| Flow Rate | 0.2 - 0.5 mL/min | Slower flow rates can sometimes improve peak shape by allowing for better mass transfer. |
| Column Temperature | 30 - 40 °C | Increasing temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, excessively high temperatures should be avoided to prevent analyte degradation. |
| Injection Volume | 1 - 5 µL | Smaller injection volumes can minimize peak distortion caused by the sample solvent. |
| Sample Solvent | Match initial mobile phase composition or use online dilution | Prevents peak fronting or splitting due to solvent mismatch. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Demeton-S-Methyl
This protocol provides a general framework for the analysis of demeton-s-methyl in a given matrix. Optimization may be required based on the specific sample type and instrumentation.
1. Sample Preparation (QuEChERS-based Extraction)
-
For high-moisture samples (e.g., fruits, vegetables), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard.
-
Shake vigorously for 30 minutes.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis. For some instruments and matrices, a dilution with water may be necessary to improve peak shape.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column with low silanol activity.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
Precursor Ion (m/z): 231.0
-
Product Ions (m/z): 89.0 (quantifier), 61.0 (qualifier)
-
-
Gas Temperature: 300 °C.
-
Gas Flow: 14 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Figure 2. Experimental workflow for demeton-s-methyl analysis.
selecting appropriate internal standards for demeton-s-methyl analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of demeton-s-methyl (B133067).
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an internal standard (IS) for demeton-s-methyl analysis?
A1: The selection of an appropriate internal standard is critical for accurate and precise quantification of demeton-s-methyl. The ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and chromatographic analysis. Key considerations include:
-
Structural Similarity: The IS should be structurally similar to demeton-s-methyl to ensure comparable extraction efficiency and response in the detector. Organophosphate pesticides with similar physicochemical properties are often good candidates.
-
Co-elution vs. Resolution: The IS should ideally elute close to demeton-s-methyl without co-eluting, allowing for accurate peak integration and minimizing the impact of matrix effects that can vary with retention time.
-
Absence in Samples: The selected IS must not be naturally present in the samples being analyzed.
-
Stability: The IS should be stable throughout the entire analytical procedure.
-
Commercial Availability and Purity: The IS should be readily available in high purity.
-
For Mass Spectrometry (MS) Detection: An isotopically labeled version of the analyte (e.g., demeton-s-methyl-d6) is the gold standard as it has nearly identical chemical and physical properties.
Q2: What are some potential internal standards for demeton-s-methyl analysis?
A2: While an isotopically labeled demeton-s-methyl is the ideal choice, its availability may be limited. Alternative options include other organophosphate pesticides or structurally related compounds. Based on established analytical methods for organophosphates, here are some potential candidates:
-
Structurally Similar Organophosphates:
-
Malathion: Has been used as an internal standard for other organophosphates like diazinon (B1670403) and chlorpyrifos (B1668852) due to its structural similarity.[1]
-
Parathion-d10: A deuterated organophosphate that can be a suitable IS for a range of pesticides.
-
Chlorpyrifos-d10: Another commonly used deuterated internal standard in multi-residue pesticide analysis.
-
-
General Surrogates for Organophosphorus Pesticides (as recommended by EPA methods):
-
Tributyl phosphate (B84403) (TBP) [2]
-
Triphenyl phosphate (TPP) [2]
-
It is crucial to validate the chosen internal standard for your specific matrix and analytical conditions to ensure it meets all performance requirements.
Q3: Where in the experimental workflow should the internal standard be added?
A3: The internal standard should be added as early as possible in the sample preparation process. For most applications, this means adding the IS to the sample before any extraction, cleanup, or concentration steps. This ensures that the IS compensates for any analyte loss or variability that may occur during these procedures.
Troubleshooting Guide
This guide addresses common issues encountered during demeton-s-methyl analysis when using an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Internal Standard Recovery | 1. Inappropriate IS for the extraction method: The IS may not be efficiently extracted under the chosen conditions. 2. Degradation of the IS: The IS may be unstable in the sample matrix or during sample processing. 3. Matrix effects: Co-eluting matrix components can suppress or enhance the IS signal in the detector. | 1. Re-evaluate IS selection: Choose an IS with physicochemical properties more similar to demeton-s-methyl. 2. Optimize extraction parameters: Adjust solvent polarity, pH, or extraction time. 3. Investigate IS stability: Analyze a standard of the IS in the sample matrix at different time points. 4. Improve sample cleanup: Employ techniques like solid-phase extraction (SPE) to remove interfering matrix components. |
| High Variability in IS Response | 1. Inconsistent addition of IS: Inaccurate or imprecise pipetting of the IS solution. 2. Inhomogeneous sample: The IS may not be uniformly distributed throughout the sample. 3. Instrumental instability: Fluctuations in the GC or LC inlet, detector, or mass spectrometer. | 1. Verify pipetting accuracy: Calibrate pipettes and use a consistent procedure for adding the IS. 2. Ensure thorough mixing: Vortex or shake samples vigorously after adding the IS. 3. Check instrument performance: Run system suitability tests and monitor for any drift or instability. |
| IS Peak Tailing or Poor Shape | 1. Active sites in the GC inlet or column: The IS may be interacting with active sites, leading to peak tailing. 2. Incompatible solvent for reconstitution: The final sample solvent may not be compatible with the mobile phase (LC) or may cause poor focusing (GC). 3. Column degradation: The analytical column may be contaminated or have lost its stationary phase. | 1. Deactivate the GC inlet: Use a deactivated liner and perform regular maintenance. 2. Optimize reconstitution solvent: Ensure the final solvent is compatible with the analytical system. 3. Replace the analytical column: If the column is old or has been exposed to harsh conditions, replacement may be necessary. |
| IS Co-elutes with an Interference | 1. Insufficient chromatographic resolution: The chromatographic method may not be able to separate the IS from a matrix component. | 1. Modify the chromatographic method: Adjust the temperature program (GC), gradient profile (LC), or change the analytical column to one with a different selectivity. 2. Enhance sample cleanup: Use a more selective cleanup method to remove the interfering compound. |
Data Summary
The following table provides key physicochemical properties of demeton-s-methyl to aid in the selection of a suitable internal standard.
| Property | Value |
| Chemical Formula | C₆H₁₅O₃PS₂[3][4][5] |
| Molecular Weight | 230.29 g/mol [5] |
| Appearance | Colorless to pale-yellow oily liquid[6] |
| Solubility in Water | 3.3 g/L at 20 °C |
| LogP (Octanol-Water Partition Coefficient) | 1.32 |
Experimental Protocols
A detailed experimental workflow for selecting an appropriate internal standard is crucial for robust method development.
Workflow for Internal Standard Selection and Validation
Caption: A logical workflow for the selection and validation of an internal standard.
References
- 1. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Demeton-S-methyl [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. hpc-standards.com [hpc-standards.com]
Technical Support Center: Analysis of Demeton-S-Methyl by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the analysis of demeton-s-methyl (B133067) using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for demeton-s-methyl in ESI-MS?
Signal suppression in ESI-MS for demeton-s-methyl is a type of matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1] This interference can occur through several mechanisms:
-
Competition for Ionization: Co-eluting matrix components can compete with demeton-s-methyl for the limited charge on the ESI droplets, reducing the number of analyte ions that reach the gas phase.
-
Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, which affects the efficiency of solvent evaporation and the release of analyte ions.
-
Ion Pairing: Components in the matrix can form neutral adducts with demeton-s-methyl ions in the ESI droplet, preventing their detection by the mass spectrometer.
Q2: How can I identify if signal suppression is affecting my demeton-s-methyl analysis?
You can assess the presence and extent of signal suppression by comparing the peak area of demeton-s-methyl in a standard solution prepared in a pure solvent to the peak area of the same concentration spiked into a blank matrix extract (post-extraction). A significant decrease in the peak area in the matrix sample indicates signal suppression.
Q3: What are the primary strategies to reduce or eliminate signal suppression for demeton-s-methyl?
The main approaches to mitigate signal suppression can be categorized as follows:
-
Sample Preparation: Implementing a robust sample cleanup procedure to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate demeton-s-methyl from co-eluting matrix components.
-
Instrumental Parameters: Adjusting the ESI-MS source parameters to enhance the ionization of demeton-s-methyl relative to the matrix components.
-
Calibration Strategies: Using methods like matrix-matched calibration or stable isotope-labeled internal standards to compensate for the signal suppression.[2]
Q4: Is the QuEChERS method effective for reducing matrix effects for demeton-s-methyl?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for the analysis of pesticide residues, including demeton-s-methyl, in various food matrices.[3][4] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances. However, the effectiveness can be matrix-dependent, and further optimization may be required for complex matrices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for demeton-s-methyl | Severe signal suppression from the sample matrix. | - Improve sample cleanup using a more rigorous d-SPE protocol or alternative sorbents. - Dilute the sample extract to reduce the concentration of matrix components. - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature) to favor demeton-s-methyl ionization. |
| Poor peak shape (e.g., tailing, splitting) | Co-eluting matrix components interfering with the chromatography. | - Optimize the LC gradient to improve the separation of demeton-s-methyl from interferences. - Use a different stationary phase or a column with higher resolution. |
| Inconsistent results between injections | Carryover of matrix components from previous injections. | - Implement a thorough needle wash protocol between injections. - Inject a blank solvent after each sample to wash the column. |
| Recovery outside the acceptable range (70-120%) | Inefficient extraction or significant signal suppression/enhancement. | - For low recovery, ensure the extraction solvent and pH are optimal for demeton-s-methyl. - For high or low recovery due to matrix effects, use matrix-matched calibration or a stable isotope-labeled internal standard. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of demeton-s-methyl, providing insights into expected recovery rates and mass spectrometric parameters.
Table 1: Recovery of Demeton-S-Methyl and its Metabolites in Various Agricultural Products
| Analyte | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Demeton-S-methyl | 0.05 | 73.8 - 102.5 | ≤ 5.7 |
| Oxydemeton-methyl (B133069) | 0.05 | 73.8 - 102.5 | ≤ 5.7 |
| Demeton-S-methylsulfone | 0.05 | 73.8 - 102.5 | ≤ 5.7 |
Data from a study on ten different kinds of agricultural products.[5][6][7][8]
Table 2: Recovery of Demeton-S-Methyl in Fresh Pepper using QuEChERS and LC-MS/MS
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 71 | 8 |
| 0.05 | 91 | 7 |
| 0.1 | 98 | 9 |
Data from a validation study of a multiresidue method in fresh pepper.[9]
Table 3: Optimized ESI-MS/MS Parameters for Demeton-S-Methyl
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 231.0 | 89.0 | 61.0 |
This information is crucial for setting up the mass spectrometer for targeted analysis.[10][11]
Experimental Protocols
Detailed Protocol: QuEChERS Sample Preparation for Demeton-S-Methyl in Fruits and Vegetables
This protocol is a general guideline and may require optimization for specific matrices.
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Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
For samples with low water content, add an appropriate amount of water.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. For pigmented samples, graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at high speed for 5 minutes.
-
Final Extract: The supernatant is the final extract. It can be diluted with a suitable solvent before injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for identifying and mitigating signal suppression in ESI-MS.
Caption: Decision tree for troubleshooting low signal intensity of demeton-s-methyl.
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com.au [chromtech.com.au]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]
- 9. curresweb.com [curresweb.com]
- 10. agilent.com [agilent.com]
- 11. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Optimizing Extraction of Demeton-S-methyl from Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of demeton-S-methyl from complex fatty matrices.
Frequently Asked Questions (FAQs)
Q1: Which extraction technique is most suitable for demeton-S-methyl in high-fat samples like edible oils or animal tissues?
A1: The choice of extraction technique depends on laboratory resources, desired sample throughput, and the specific nature of the fatty matrix. The most common and effective methods include:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis. For fatty matrices, modifications are necessary, such as using C18 sorbent during the dispersive solid-phase extraction (dSPE) cleanup step to remove lipids.[1][2] Acetonitrile (B52724) is a common solvent used in QuEChERS because it has limited miscibility with fats, which helps in their separation.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than dSPE and can be very effective in removing interfering lipids. Cartridges containing materials like graphitized carbon black (GCB) and primary secondary amine (PSA) can be used for cleanup.[3][4]
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Matrix Solid-Phase Dispersion (MSPD): MSPD is particularly advantageous for solid and semi-solid fatty samples. It combines sample homogenization, extraction, and cleanup into a single step, reducing solvent consumption and manual labor.[5][6][7][8]
Q2: What are the key challenges when extracting demeton-S-methyl from fatty matrices?
A2: The primary challenges include:
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Co-extraction of Lipids: Fats and oils are often extracted along with the analyte of interest, which can interfere with chromatographic analysis.
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Matrix Effects: Co-extracted matrix components can cause signal suppression or enhancement in both GC-MS and LC-MS analysis, leading to inaccurate quantification.[2]
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Analyte Stability: Demeton-S-methyl can be susceptible to degradation depending on the pH and temperature conditions during extraction and cleanup.[9] It can be converted to its metabolites, oxydemeton-methyl (B133069) or demeton-S-methylsulfone.[9]
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Low Recovery: The lipophilic nature of fatty matrices can lead to poor recovery of pesticides if the extraction solvent and cleanup procedure are not optimized.
Q3: Can I use a universal extraction method for all types of fatty samples?
A3: While methods like QuEChERS are versatile, a single, unmodified protocol is unlikely to be optimal for all fatty matrices. The type and percentage of fat can vary significantly between samples (e.g., vegetable oil vs. animal fat), requiring adjustments to the sample size, solvent volume, and the type and amount of cleanup sorbents to achieve the best results.[2]
Q4: How can I minimize matrix effects in my analysis?
A4: To mitigate matrix effects, consider the following strategies:
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Effective Cleanup: Employ a robust cleanup step using sorbents like C18, PSA, and GCB to remove as much of the interfering matrix as possible.[1][3][4]
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Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.
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Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard for demeton-S-methyl, if available, to correct for both extraction losses and matrix effects.
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Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical instrument.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Demeton-S-methyl | 1. Inefficient Extraction: The chosen solvent may not be effectively partitioning the analyte from the fatty matrix. 2. Analyte Loss During Cleanup: The sorbent used in dSPE or SPE may be retaining the demeton-S-methyl. 3. Analyte Degradation: pH or temperature conditions during the procedure may be causing the degradation of demeton-S-methyl.[9] | 1. Optimize Extraction Solvent: Ensure the use of a suitable solvent like acetonitrile. For highly fatty samples, consider a hexane/acetonitrile partition step.[3][4][10] 2. Evaluate Cleanup Sorbents: Test different sorbent combinations (e.g., C18 for fat removal, PSA for fatty acids). Ensure the amount of sorbent is appropriate for the fat content.[1] For planar pesticides, be cautious with GCB as it can retain them.[11] 3. Control pH and Temperature: Use buffered QuEChERS methods to maintain a stable pH.[1] Avoid high temperatures during solvent evaporation steps.[9] The addition of antioxidants like L-ascorbic acid can also help.[3][4][10] |
| High Matrix Effects (Signal Suppression or Enhancement) | 1. Insufficient Cleanup: A significant amount of co-extractives (lipids, pigments) are present in the final extract. 2. Inappropriate Calibration Strategy: Using solvent-based calibration curves for complex matrix samples. | 1. Enhance Cleanup: Increase the amount of dSPE sorbents (C18 and PSA). Consider a multi-step cleanup, for example, using a layered GCB/PSA cartridge.[3][4] 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the matrix effect. |
| Poor Chromatographic Peak Shape | 1. Matrix Overload: High concentration of co-extractives in the final sample injected into the GC or LC system. 2. Solvent Mismatch: The final extract solvent may not be compatible with the initial mobile phase in LC or the liner in GC. | 1. Improve Cleanup and/or Dilute the Extract: Further cleanup or dilution of the final extract can reduce the amount of matrix introduced to the system. 2. Solvent Exchange: Evaporate the final extract to dryness (or near dryness) and reconstitute in a solvent that is more compatible with your chromatographic system (e.g., toluene (B28343) for GC analysis).[11] |
| Inconsistent Results (Poor Reproducibility) | 1. Sample Inhomogeneity: The fatty matrix is not uniformly mixed, leading to variations in analyte and fat content between subsamples. 2. Inconsistent Sample Preparation: Variations in shaking/vortexing times, centrifugation speed, or volumes of solvents and reagents. | 1. Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. 2. Standardize the Protocol: Adhere strictly to a validated and standardized protocol for all samples and standards. Use of automated shakers and calibrated pipettes is recommended. |
Quantitative Data Presentation
Table 1: Recovery of Demeton-S-methyl and its Metabolites using a Modified Acetone (B3395972) Extraction Method.
| Analyte | Matrix (Fortification Level) | Mean Recovery (%) | RSD (%) |
| Demeton-S-methyl | Agricultural Products (0.05 µg/g) | 73.8 - 102.5 | ≤ 5.7 |
| Oxydemeton-methyl | Agricultural Products (0.05 µg/g) | 73.8 - 102.5 | ≤ 5.7 |
| Demeton-S-methylsulfone | Agricultural Products (0.05 µg/g) | 73.8 - 102.5 | ≤ 5.7 |
Data synthesized from a study on various agricultural products.[3][4][10]
Experimental Protocols
Method 1: Modified QuEChERS for Fatty Matrices
This protocol is a generalized procedure based on common modifications for extracting pesticides from fatty matrices.
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Sample Preparation:
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Weigh 15 g of the homogenized fatty sample into a 50 mL centrifuge tube.
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For dry samples, add an appropriate amount of water to achieve at least 80% hydration.
-
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Extraction:
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Add 15 mL of acetonitrile (containing 1% acetic acid) to the tube.
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Add appropriate internal standards.
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Shake vigorously for 1 minute.
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Add a salt mixture (e.g., 6 g MgSO₄ and 1.5 g NaOAc) and shake immediately for 1 minute.[1]
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Centrifuge at ≥ 4000 rpm for 5 minutes.
-
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Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing dSPE sorbents. For fatty matrices, a common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[1]
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Vortex for 30 seconds.
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Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
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The supernatant is the final extract. It can be directly analyzed or undergo a solvent exchange if necessary. For LC-MS analysis, dilution with the mobile phase may be required. For GC analysis, the addition of an analyte protectant is recommended.[2]
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Method 2: Acetone Extraction with SPE Cleanup for Lipid-Rich Samples
This protocol is based on a method for analyzing demeton-S-methyl and its metabolites in agricultural products, including lipid-rich samples like cereals.[3][4][10]
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Sample Homogenization and Extraction:
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Homogenize the sample with antioxidants such as L-ascorbic acid.
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Extract the homogenized sample with acetone.
-
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Liquid-Liquid Re-extraction:
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Re-extract an aliquot of the crude acetone extract with ethyl acetate (B1210297) using a separation column.
-
-
Lipid Removal (for lipid-rich samples):
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Perform a hexane/acetonitrile partitioning step to remove the bulk of the lipids.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Analysis:
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The final eluate is then analyzed by LC-MS.
-
Visualizations
Caption: Modified QuEChERS workflow for fatty matrices.
Caption: General workflow for SPE cleanup after initial extraction.
Caption: Troubleshooting logic for low recovery of demeton-s-methyl.
References
- 1. labsertchemical.com [labsertchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Matrix Solid-Phase Dispersion for Determining Pesticides in Fish and Foods | Springer Nature Experiments [experiments.springernature.com]
- 6. Matrix solid-phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. agilent.com [agilent.com]
preventing alkaline hydrolysis of demeton-s-methyl during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the alkaline hydrolysis of demeton-s-methyl (B133067) during sample preparation.
Troubleshooting Guide
Issue: Low or No Recovery of Demeton-S-Methyl
Low or no recovery of demeton-s-methyl is a common issue often attributed to its degradation during sample preparation. Demeton-s-methyl is highly susceptible to alkaline hydrolysis, a chemical process where the molecule is broken down in the presence of a basic solution.[1][2][3] The rate of this degradation is significantly influenced by pH and temperature.[4]
Immediate Corrective Actions:
-
pH Verification: Immediately check the pH of all solutions used in your sample preparation, including extraction solvents, buffers, and reconstitution solutions. The pH should be neutral or acidic.
-
Temperature Control: Ensure that the entire sample preparation process is conducted at room temperature or below, unless a specific protocol requires heating. Elevated temperatures can accelerate hydrolysis.[4]
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Sample Re-analysis (if possible): If undegraded sample is available, re-extract the sample using the preventative measures outlined below.
Systematic Troubleshooting Workflow
To identify the source of degradation, follow this systematic workflow.
Caption: A step-by-step workflow to diagnose and resolve low recovery of demeton-s-methyl.
Frequently Asked Questions (FAQs)
Q1: At what pH is demeton-s-methyl most stable?
Demeton-s-methyl is more stable in neutral to acidic conditions. Its hydrolysis rate increases significantly in alkaline environments. At 22°C, the half-life of demeton-s-methyl is 63 days at pH 4, 56 days at pH 7, and only 8 days at pH 9. At a higher temperature of 70°C, 50% of the compound hydrolyzes in 4.9 hours at pH 3, but in just 1.25 hours at pH 9.[4] Therefore, maintaining a pH at or below 7 is crucial throughout the sample preparation process.
| pH | Half-life at 22°C (days) | Time for 50% Hydrolysis at 70°C (hours) |
| 3 | - | 4.9 |
| 4 | 63 | - |
| 7 | 56 | - |
| 9 | 8 | 1.25 |
Q2: How can I prevent alkaline hydrolysis during sample extraction?
The primary strategy is to control the pH of your sample and extraction solutions.
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Acidification: For matrices that may be alkaline, consider acidifying the sample to a pH between 6.0 and 7.0 before extraction. This can be done by adding a small amount of a suitable acid, such as formic acid or acetic acid.
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Buffered Solutions: Utilize buffered extraction solutions. For example, a phosphate (B84403) buffer at pH 6.0 has been used in methods for related compounds to maintain a stable pH environment.[5]
-
QuEChERS Modification: When using the QuEChERS method, which often involves basic conditions, consider using a modified version with citrate (B86180) buffering to maintain a slightly acidic to neutral pH.
Q3: Are there specific reagents that can help stabilize demeton-s-methyl?
Yes, in addition to pH control, certain reagents can help preserve the integrity of demeton-s-methyl:
-
Antioxidants: For complex matrices, the addition of antioxidants such as L-ascorbic acid or butylhydroxytoluene (B512018) (BHT) during homogenization can prevent oxidative degradation, which can sometimes occur under the same conditions as hydrolysis.[6][7][8]
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Analyte Protectants: For GC analysis, adding analyte protectants like d-sorbitol (B1682158) to the final extract can improve the stability and chromatographic response of organophosphorus pesticides by minimizing active sites in the GC system.[2]
Q4: What is the best solvent for storing demeton-s-methyl extracts?
The choice of solvent can impact the stability of demeton-s-methyl during storage. For long-term storage of the final extract, hexane has been shown to be a good choice for a wide range of organophosphorus pesticides.[2] Always store extracts at low temperatures (e.g., ≤ 4°C) and in tightly sealed vials to prevent solvent evaporation and concentration of the analyte.
Q5: Can the sample matrix itself cause degradation?
Yes, certain sample matrices can be inherently alkaline. For example, some soil types or plant extracts may have a pH greater than 7. In these cases, it is crucial to measure the pH of the sample homogenate and adjust it to a neutral or slightly acidic range before proceeding with the extraction.
Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from general principles for organophosphorus pesticide analysis and is designed to minimize alkaline hydrolysis.
References
- 1. epa.gov [epa.gov]
- 2. agilent.com [agilent.com]
- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
Technical Support Center: Enhancing the Stability of Demeton-S-Methyl Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demeton-s-methyl (B133067) stock solutions. Our aim is to help you maintain the integrity and stability of your experimental standards.
Frequently Asked Questions (FAQs)
Q1: My demeton-s-methyl stock solution is showing signs of degradation. What are the primary causes?
A1: Demeton-s-methyl is susceptible to degradation through two primary pathways: hydrolysis and oxidation. Hydrolysis, the cleavage of the molecule by water, is significantly accelerated in alkaline conditions.[1][2] Oxidation of the thioether group leads to the formation of demeton-s-methyl sulfoxide (B87167) and subsequently demeton-s-methyl sulfone.[3][4] Additionally, prolonged storage can lead to the formation of a sulfonium (B1226848) derivative, which can alter its toxicological properties.[1] Exposure to light and elevated temperatures can also accelerate these degradation processes.
Q2: What is the recommended solvent for preparing demeton-s-methyl stock solutions?
A2: For optimal stability, it is recommended to use a high-purity, anhydrous, aprotic organic solvent. Acetonitrile (B52724) is a commonly used and suitable solvent for preparing demeton-s-methyl stock solutions.[5][6] Demeton-s-methyl is stable in non-aqueous solvents.[7] It is readily soluble in most organic solvents.[1]
Q3: How should I store my demeton-s-methyl stock solutions to ensure long-term stability?
A3: To maximize the shelf-life of your stock solutions, they should be stored in a tightly sealed, amber glass vial to protect from light. Store the vials at a low temperature, ideally at 4°C or colder, in a refrigerator or freezer.[5] Before use, allow the solution to come to room temperature to prevent condensation from introducing moisture.
Q4: I suspect my stock solution has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] By analyzing your stock solution, you can identify and quantify the parent demeton-s-methyl and its primary degradation products, demeton-s-methyl sulfoxide and demeton-s-methyl sulfone. A decrease in the concentration of the parent compound and a corresponding increase in its degradation products are clear indicators of instability.
Q5: Can I use a stock solution that shows minor degradation?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in the stock solution. | Hydrolysis due to alkaline conditions. | Ensure the solvent is neutral or slightly acidic. Avoid using solvents with any residual alkalinity. Consider using an acidified solvent (e.g., acetonitrile with 0.1% formic acid) for enhanced stability. |
| Presence of water in the solvent. | Use anhydrous grade solvents and store them properly to prevent moisture absorption. | |
| Appearance of unknown peaks in analytical chromatograms. | Oxidation of demeton-s-methyl. | Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Photodegradation. | Always store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5] | |
| Inconsistent experimental results using the same stock solution. | Incomplete dissolution or precipitation at low temperatures. | Before each use, ensure the stock solution is completely dissolved. Visually inspect for any precipitates. If crystals are present, gently warm the solution to room temperature and vortex to redissolve. |
| Adsorption to container surfaces. | Use high-quality, silanized glass vials to minimize adsorption of the analyte to the container walls. |
Quantitative Data on Demeton-S-Methyl Stability
The stability of demeton-s-methyl is significantly influenced by pH and temperature. The following table summarizes the hydrolysis half-life under various conditions.
| Parameter | Condition | Half-life | Reference |
| pH | pH 3 (at 70°C) | 4.9 hours | [7] |
| pH 7 (at 22°C) | 56 days | [1] | |
| pH 9 (at 22°C) | 8 days | [1] | |
| pH 9 (at 70°C) | 1.25 hours | [7] | |
| Solvent | Non-aqueous solvents (e.g., Acetonitrile) | Stable | [7] |
Experimental Protocols
Protocol for Assessing the Stability of Demeton-S-Methyl Stock Solutions
This protocol outlines a procedure to evaluate the stability of demeton-s-methyl in a given solvent under specific storage conditions.
1. Materials and Reagents:
- Demeton-S-Methyl certified reference material (CRM)
- High-purity anhydrous solvent (e.g., acetonitrile, LC-MS grade)
- Amber glass vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- LC-MS system with a suitable column (e.g., C18)
- Reference standards for demeton-s-methyl sulfoxide and demeton-s-methyl sulfone
2. Preparation of Stock Solution: a. Accurately weigh a known amount of demeton-s-methyl CRM. b. Dissolve the weighed standard in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). c. Aliquot the stock solution into several amber glass vials, ensuring minimal headspace.
3. Storage Conditions: a. Store the vials under the desired conditions to be tested (e.g., 4°C in the dark, room temperature with light exposure, etc.). b. Prepare a control sample stored under optimal conditions (e.g., -20°C in the dark).
4. Sampling and Analysis: a. At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve one vial from each storage condition. b. Allow the vial to equilibrate to room temperature. c. Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS analysis. d. Analyze the working solution by LC-MS to quantify the concentration of demeton-s-methyl and its primary degradation products (sulfoxide and sulfone).
5. Data Analysis: a. Calculate the percentage of demeton-s-methyl remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining demeton-s-methyl against time for each storage condition. c. Determine the time at which the concentration of demeton-s-methyl falls below a set threshold (e.g., 90% of the initial concentration) to establish the solution's stability under those conditions.
Visualizations
Caption: Factors influencing the degradation of demeton-s-methyl stock solutions.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Oxydemeton-methyl (Ref: ENT 24964) [sitem.herts.ac.uk]
- 4. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Trace Level Detection of Demeton-S-Methyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of demeton-s-methyl (B133067).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of demeton-s-methyl, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing in LC-MS Analysis | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of demeton-s-methyl. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Analyte interaction with active sites on the column or in the system. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH. For ESI+, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 3. Implement a more rigorous sample cleanup procedure. Use a guard column and flush the column regularly. 4. Use a column with end-capping or a different stationary phase. Ensure all tubing is inert. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for the sample matrix. 2. Analyte Degradation: Demeton-s-methyl can be unstable, particularly in alkaline conditions.[1] 3. Matrix Effects: Co-eluting matrix components can suppress the analyte signal in the mass spectrometer.[2][3] 4. Adsorption to Surfaces: The analyte may adsorb to glassware or plasticware during sample preparation. | 1. Optimize the extraction solvent and method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis.[4][5][6] 2. Ensure all solutions are neutral or slightly acidic. Process samples promptly and store them at low temperatures. The addition of antioxidants like L-ascorbic acid can help.[2][7][8] 3. Improve the sample cleanup procedure using techniques like solid-phase extraction (SPE) with sorbents such as PSA, C18, or graphitized carbon black (GCB).[6] Use matrix-matched standards for calibration to compensate for matrix effects.[2][3] 4. Silanize glassware to reduce active sites. Use polypropylene (B1209903) tubes where appropriate. |
| High Background Noise or Interferences in Chromatograms | 1. Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise. 2. Insufficient Sample Cleanup: Matrix components are co-extracted with the analyte. 3. Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Employ a more effective cleanup step. For complex matrices, a combination of sorbents in d-SPE (dispersive solid-phase extraction) may be necessary.[5] 3. Implement a thorough needle wash protocol between injections. Inject a blank solvent after high-concentration samples to check for carryover. |
| Inconsistent Results with Enzyme-Based Biosensors | 1. Enzyme Instability: The enzyme (e.g., acetylcholinesterase) may lose activity over time or due to environmental factors. 2. Improper Enzyme Immobilization: The enzyme is not effectively attached to the sensor surface. 3. Interference from Other Compounds: Other substances in the sample may inhibit or activate the enzyme. 4. Fluctuations in pH or Temperature: Enzyme activity is highly sensitive to pH and temperature changes. | 1. Store the enzyme under recommended conditions (e.g., refrigerated). Prepare fresh enzyme solutions regularly. 2. Optimize the immobilization protocol. Ensure the support material and cross-linking agents are appropriate. 3. Perform a thorough sample cleanup to remove potential interferences. Run control experiments with known inhibitors and activators. 4. Maintain a constant and optimal pH and temperature during the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the trace level detection of demeton-s-methyl?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the determination of demeton-s-methyl and its metabolites in various matrices, including agricultural products and biological specimens.[7][8][9][10] This technique offers excellent selectivity and low detection limits.
Q2: How can I prepare samples for demeton-s-methyl analysis in complex matrices like fruits and vegetables?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting pesticide residues from complex matrices.[4][5][6] The general steps involve extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments.[6][11]
Q3: What are the key parameters to consider for method validation in demeton-s-methyl analysis?
A3: Key validation parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13] It is crucial to demonstrate the method's ability to accurately and reliably quantify demeton-s-methyl at trace levels in the presence of matrix components.
Q4: Are there alternative methods to chromatography for the detection of demeton-s-methyl?
A4: Yes, enzyme-based biosensors offer a promising alternative for the rapid and sensitive detection of organophosphate pesticides like demeton-s-methyl.[14][15][16] These biosensors typically utilize the inhibition of the enzyme acetylcholinesterase (AChE) by the pesticide.[15][17] The degree of enzyme inhibition can be measured electrochemically or optically, providing a measure of the pesticide concentration.
Q5: What is the mechanism of action of demeton-s-methyl that is exploited in biosensors?
A5: Demeton-s-methyl is an organophosphate insecticide that acts as a cholinesterase inhibitor.[18] It inhibits the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system.[19] This inhibitory effect is the basis for many enzyme-based biosensors designed for its detection.[14][15][17]
Quantitative Data Summary
The following tables summarize key quantitative data for different methods used in the detection of demeton-s-methyl and its metabolites.
Table 1: LC-MS and LC-MS/MS Methods
| Analyte(s) | Matrix | Method | LOQ/LOD | Recovery (%) | Reference |
| Demeton-S-methyl | Agricultural Products | LC-MS/MS | 0.01 mg/kg (LOQ) | - | [10] |
| Oxydemeton-methyl (B133069), Demeton-S-methylsulfon | Biological Specimens | LC-MS | 1 ng/g (LOD for oxydemeton-methyl), 2 ng/g (LOD for demeton-S-methylsulfon) | - | [9][20][21] |
| Demeton-S-methyl, Oxydemeton-methyl, Demeton-S-methylsulfone | Agricultural Products | LC-MS | - | 73.8 - 102.5 | [2][7][8] |
Table 2: Enzyme-Based Biosensor Methods
| Analyte Class | Method | Principle | LOD | Reference |
| Organophosphates | Paper-based Biosensor | Acetylcholinesterase Inhibition | 18 ng/mL | [22] |
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Agricultural Products
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., MgSO₄, PSA, and C18 or GCB for pigmented samples).
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. For GC analysis, a solvent exchange step may be necessary.[6]
-
Protocol 2: LC-MS/MS Analysis
These are example parameters and should be optimized for the specific instrument and application.
-
Column: Octadecylsilanized silica (B1680970) gel (e.g., C18), 2.0 mm internal diameter, 150 mm length, 3 µm particle size.[10]
-
Column Temperature: 40°C.[10]
-
Mobile Phase: A gradient of 5 mmol/L ammonium (B1175870) acetate (B1210297) in water and 5 mmol/L ammonium acetate in methanol.[10]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[10]
-
Monitoring Ions (m/z):
-
Injection Volume: 3 µL.[10]
Visualizations
Caption: A typical experimental workflow for the analysis of demeton-s-methyl in agricultural products.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by demeton-s-methyl.
References
- 1. Demeton-S-methyl in freshwater and marine water [waterquality.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. lcms.cz [lcms.cz]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. Development of a Modified QuEChERS Procedure for the Isolation of Pesticide Residues from Textile Samples, Followed by GC–MS Determination [mdpi.com]
- 12. wjarr.com [wjarr.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Enzyme-based optical biosensors for organophosphate class of pesticide detection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Progress in enzyme inhibition based detection of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Demeton-S-methyl [sitem.herts.ac.uk]
- 19. hpc-standards.com [hpc-standards.com]
- 20. LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens—Application to a Forensic Case | Journal of Analytical Toxicology | DeepDyve [deepdyve.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Toxicity Analysis: Demeton-S-Methyl vs. Oxydemeton-Methyl
A comprehensive guide for researchers and drug development professionals on the relative toxicity, mechanisms of action, and experimental evaluation of the organophosphate insecticides demeton-s-methyl (B133067) and its metabolite, oxydemeton-methyl (B133069).
This guide provides a detailed comparison of the toxicological profiles of demeton-s-methyl and oxydemeton-methyl, two closely related organophosphate insecticides. Both compounds exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, variations in their chemical structure lead to differences in their potency and toxicokinetics. This document summarizes key toxicity data, outlines the experimental protocols used to determine their toxicity, and illustrates their shared mechanism of action.
Quantitative Toxicity Data
The acute toxicity of demeton-s-methyl and oxydemeton-methyl has been evaluated in various animal models through different routes of exposure. The median lethal dose (LD50) and median lethal concentration (LC50) are key indicators of acute toxicity, with lower values indicating higher toxicity. The data presented in the table below has been compiled from multiple toxicological studies to provide a comparative overview.
| Parameter | Demeton-S-Methyl | Oxydemeton-Methyl | Species | Route of Administration |
| Oral LD50 | 30 - 60 mg/kg[1] | 48 - 75 mg/kg[2] | Rat | Oral |
| Oral LD50 | 110 mg/kg[1] | 120 mg/kg | Guinea Pig | Oral |
| Dermal LD50 | ~85 mg/kg[1] | 112 mg/kg[2] | Rat | Dermal |
| Inhalation LC50 (4h) | 500 mg/m³[1] | No specific data found | Rat | Inhalation |
| Cholinesterase Inhibition (Rat Brain) | More potent inhibitor (I50: 9.52 x 10⁻⁵ M)[3] | Less potent inhibitor (I50: 1.43 x 10⁻³ M)[3] | Rat | In vitro |
I50 represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mechanism of Action: Cholinesterase Inhibition
Both demeton-s-methyl and oxydemeton-methyl are organophosphorus compounds that act as irreversible inhibitors of acetylcholinesterase (AChE)[4][5]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.
By inhibiting AChE, these compounds lead to an accumulation of acetylcholine at cholinergic synapses. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors, leading to a range of toxic effects in both the central and peripheral nervous systems[6][7]. Symptoms of poisoning include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and respiratory failure[8].
While both compounds share this mechanism, studies on rat brain cholinesterase indicate that demeton-s-methyl is a more potent inhibitor than its sulfoxide (B87167) metabolite, oxydemeton-methyl[3].
Experimental Protocols
The acute toxicity data presented in this guide are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of toxicity data.
Acute Oral Toxicity (based on OECD Test Guideline 401)
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Fasting: Animals are caged individually or in small groups and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes mortality and a dose that causes no mortality.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
Acute Dermal Toxicity (based on OECD Test Guideline 402)
-
Animal Selection: Healthy, young adult animals (rats, rabbits, or guinea pigs) with healthy, intact skin are used.
-
Preparation of Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation Period: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality.
-
Necropsy: A gross necropsy is performed on all animals.
Acute Inhalation Toxicity (based on OECD Test Guideline 403)
-
Animal Selection: Young adult rats are the preferred species.
-
Exposure Apparatus: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.
-
Exposure Conditions: The animals are typically exposed for a period of 4 hours.
-
Concentration Levels: A range of concentrations is tested to determine the LC50 value.
-
Observation Period: Following exposure, animals are observed for at least 14 days.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
Visualizations
Experimental Workflow for Acute Toxicity Testing
Caption: Workflow for determining acute toxicity (LD50/LC50).
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of cholinesterase inhibition by organophosphates.
References
- 1. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 2. Oxydemeton-methyl Pesticides_Chemicalbook [chemicalbook.com]
- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. prezi.com [prezi.com]
Comparative Analysis of Cholinesterase Inhibition by Demeton-S-Methyl and its Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholinesterase-inhibiting properties of the organophosphate insecticide demeton-s-methyl (B133067) and its oxidative metabolite, demeton-s-methyl sulfone. The information presented is supported by experimental data to assist in understanding their relative potencies and mechanisms of action.
Quantitative Data Summary
The inhibitory potential of demeton-s-methyl and its sulfone on cholinesterase activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the in vitro IC50 values for demeton-s-methyl and demeton-s-methyl sulfone against sheep erythrocyte cholinesterase.
| Compound | Target Enzyme | IC50 (M) |
| Demeton-S-Methyl | Sheep Erythrocyte Cholinesterase | 6.5 x 10-5 |
| Demeton-S-Methyl Sulfone | Sheep Erythrocyte Cholinesterase | 2.3 x 10-5 |
Data sourced from Heath and Vandekar, 1957, as cited in a 1973 WHO Pesticide Residues Series report.[1]
Notably, oxidation of demeton-s-methyl to its sulfone appears to increase its inhibitory power on sheep erythrocyte cholinesterase, as indicated by a lower IC50 value.[1] However, it is important to consider that the relative inhibitory potencies of these compounds can vary depending on the species and the specific type of cholinesterase being studied. For instance, some studies have suggested that demeton-s-methyl is a more significant inhibitor of human blood serum cholinesterase and rat brain cholinesterase compared to its oxidized metabolites.[1]
Experimental Protocols
The determination of cholinesterase inhibition by organophosphates like demeton-s-methyl and its sulfone is typically conducted using an in vitro colorimetric assay. A generalized protocol based on established methodologies is outlined below.
Objective: To determine the concentration of demeton-s-methyl and demeton-s-methyl sulfone required to inhibit 50% of cholinesterase activity (IC50).
Materials:
-
Purified cholinesterase (e.g., from human erythrocytes or equine serum)
-
Demeton-s-methyl and demeton-s-methyl sulfone of known purity
-
Phosphate (B84403) buffer (pH 7.4)
-
Substrate: Acetylthiocholine (B1193921) iodide (ATCI)
-
Chromogenic reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cholinesterase in phosphate buffer.
-
Prepare serial dilutions of demeton-s-methyl and demeton-s-methyl sulfone in phosphate buffer to create a range of inhibitor concentrations.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a fixed amount of the cholinesterase solution to each well.
-
Add the various concentrations of either demeton-s-methyl or demeton-s-methyl sulfone to the wells. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB) to all wells.
-
The cholinesterase will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
The rate of color development is proportional to the cholinesterase activity.
-
-
Data Acquisition and Analysis:
-
Use a microplate reader to measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
The following diagram illustrates the mechanism of action of organophosphates, such as demeton-s-methyl and its sulfone, in inhibiting acetylcholinesterase.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of a cholinesterase inhibitor.
Caption: Experimental workflow for IC50 determination of cholinesterase inhibitors.
References
A Comparative Guide: Cross-Validation of GC-MS and LC-MS Methods for Demeton-S-Methyl Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of the organophosphorus insecticide, demeton-s-methyl (B133067). The information presented is based on a comprehensive review of published analytical methodologies and validation data.
Executive Summary
Both GC-MS and LC-MS are powerful analytical techniques capable of detecting and quantifying demeton-s-methyl. The choice between the two often depends on the sample matrix, required sensitivity, and the specific metabolites of interest. LC-MS is frequently employed for the analysis of demeton-s-methyl and its more polar metabolites, such as oxydemeton-methyl (B133069) and demeton-s-methylsulfone, in various agricultural and biological samples.[1][2][3][4][5][6][7] GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is also utilized, often as part of broader multi-residue pesticide screening methods.[8][9][10] A cross-checking approach utilizing both techniques can provide comprehensive and robust analytical results for pesticide residue analysis.[11]
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of demeton-s-methyl and its related compounds using LC-MS/MS and GC-MS/MS. These values are compiled from various studies and may vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2] | 10 - 20 µg/kg[9] |
| Limit of Detection (LOD) | 1 ng/g (for oxydemeton-methyl)[1] | Not explicitly stated for demeton-s-methyl, but low µg/kg levels are achievable for pesticides in general[10] |
| Recovery | 73.8% to 102.5%[3][4][6][7] | 70-120% (for most pesticides)[9] |
| Precision (%RSD) | ≤ 5.7%[3][4][6][7] | < 20%[9] |
| Linearity | Typically demonstrates good linearity over the tested concentration ranges. | Calibration curves are generated, often using internal standards.[9][10] |
| Analytes | Demeton-s-methyl, Oxydemeton-methyl, Demeton-s-methylsulfone[2][3][4][6] | Included in multi-residue methods for hundreds of pesticides.[8][9][10] |
| Common Matrices | Agricultural products (grains, legumes, fruits, vegetables, tea), biological specimens (blood, tissue)[1][2][3] | Agricultural crops (cucumber, soy bean, orange, brown rice, spinach), tobacco.[8][9][10] |
Experimental Protocols
LC-MS/MS Methodology for Demeton-S-Methyl and its Metabolites
This protocol is a generalized procedure based on several published methods for the analysis of demeton-s-methyl, oxydemeton-methyl, and demeton-s-methylsulfone in agricultural products.[2][3][6]
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., grains, fruits, vegetables).
-
For certain matrices like grains and tea, add a thiourea (B124793) solution to the sample and let it stand.[2]
-
Extract the homogenized sample with acetone.
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) with C18 or graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridges, or liquid-liquid extraction with ethyl acetate (B1210297) and subsequent partitioning with n-hexane and acetonitrile (B52724).[1][2][3][6]
-
-
Chromatographic Separation:
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[2]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (often with additives like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.
-
Injection Volume: Typically in the range of 3-10 µL.[2]
-
-
Mass Spectrometric Detection:
GC-MS/MS Methodology for Demeton-S-Methyl
This protocol is a generalized procedure based on multi-residue methods that include demeton-s-methyl.[8][9][10]
-
Sample Preparation and Extraction (QuEChERS Method):
-
Weigh a homogenized sample into a centrifuge tube.
-
Add water and an extraction solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
Cleanup is typically performed using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.
-
-
Chromatographic Separation:
-
Instrument: Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS).[8][9][10]
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet: Splitless injection is commonly used.[10]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometric Detection:
Workflow and Logical Relationships
Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.
References
- 1. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. crmlabstandard.com [crmlabstandard.com]
- 9. shimadzu.nl [shimadzu.nl]
- 10. agilent.com [agilent.com]
- 11. LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Demeton-s-methyl Analysis: A Researcher's Guide
Data Presentation
The following tables summarize quantitative data from single-laboratory validation studies for the analysis of demeton-s-methyl (B133067) and its metabolites. This data serves as a benchmark for individual laboratory performance.
Table 1: Single-Laboratory Validation Data for Demeton-s-methyl and its Metabolites
| Analyte | Matrix | Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Demeton-s-methyl | Agricultural Products | 0.05 | 73.8 - 102.5 | ≤ 5.7 | [1][2][3][4] |
| Oxydemeton-methyl | Agricultural Products | 0.05 | 73.8 - 102.5 | ≤ 5.7 | [1][2][3][4] |
| Demeton-s-methylsulfone | Agricultural Products | 0.05 | 73.8 - 102.5 | ≤ 5.7 | [1][2][3][4] |
Table 2: Typical Inter-laboratory Performance for Organophosphorus Pesticides (Based on EUPT General Performance)
| Parameter | Typical Value | Description |
| z-score | -2 ≤ z ≤ 2 | A z-score within this range is generally considered acceptable performance in proficiency tests. |
| Robust Standard Deviation (RSD) | 15 - 35% | This represents the typical variability observed between laboratories for the analysis of pesticides in various matrices. |
Experimental Protocols
The most common and validated method for the analysis of demeton-s-methyl and its metabolites in agricultural products is based on extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction (QuEChERS-based)
A widely used method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: A representative portion of the sample (e.g., 10-15 g) is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile (B52724). For demeton-s-methyl and its oxidative metabolites, the addition of antioxidants like L-ascorbic acid may be necessary during homogenization to prevent degradation.[1][3][4]
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides.
Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
An aliquot of the acetonitrile extract is subjected to a clean-up step to remove interfering matrix components.
-
Sorbent Addition: A mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols, is added to the extract.
-
Vortexing and Centrifugation: The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.
LC-MS/MS Analysis
The final extract is analyzed by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of demeton-s-methyl and its metabolites.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two specific precursor-to-product ion transitions for each analyte.
Mandatory Visualization
Caption: Workflow of a typical inter-laboratory comparison for pesticide analysis.
Caption: Analytical workflow for demeton-s-methyl analysis in agricultural products.
References
A Comparative Toxicological Study: Demeton-S-Methyl vs. Parathion-Methyl
A comprehensive analysis of two organophosphate insecticides, detailing their toxicological profiles, mechanisms of action, and genotoxic potential.
This guide provides a detailed comparative analysis of demeton-s-methyl (B133067) and parathion-methyl, two organophosphate insecticides. Both compounds have been utilized in agriculture for their efficacy against a range of pests, but their use has been restricted due to significant human and environmental health concerns. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their toxicological properties supported by experimental data.
Acute Toxicity
Both demeton-s-methyl and parathion-methyl are highly toxic organophosphorus insecticides. Their acute toxicity is primarily attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The tables below summarize the reported LD50 values for both compounds across various species and routes of exposure.
Table 1: Acute Toxicity of Demeton-S-Methyl
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Rat | Oral | 7 - 129[1] |
| Rat | Dermal | 30 |
| Mouse | Oral | 7.85[2] |
| Japanese Quail | Oral | 10 - 50[3] |
| Canary | Oral | 10 - 50[3] |
Table 2: Acute Toxicity of Parathion-Methyl
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Rat | Oral | 6 - 50[4] |
| Rat | Dermal | 67[4] |
| Mouse | Oral | 14.5 - 19.5[4] |
| Rabbit | Dermal | 300[4] |
| Guinea Pig | Oral | 1270[4] |
| Dog | Oral | 90[4] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for both demeton-s-methyl and parathion-methyl is the inhibition of acetylcholinesterase (AChE).[1][5][6] AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This can lead to a range of symptoms including tremors, convulsions, respiratory distress, and in severe cases, death.[1][5]
Parathion-methyl itself is not a potent AChE inhibitor. It requires metabolic activation in the liver to its oxygen analog, methyl paraoxon (B1678428), which is a much more potent inhibitor.[5] Demeton-s-methyl, on the other hand, is a direct inhibitor of AChE.[3][7]
Metabolism
The metabolic pathways of demeton-s-methyl and parathion-methyl influence their toxicity and persistence in the body and the environment.
Demeton-S-Methyl: The primary metabolic pathway for demeton-s-methyl in rats involves the oxidation of the side chain to form the corresponding sulfoxide (B87167) (oxydemeton-methyl) and, to a lesser extent, the sulfone.[1][7] O-demethylation is another significant metabolic route.[1][7] These metabolic transformations generally lead to compounds that are more water-soluble and can be more readily excreted. Animal studies show that most demeton-s-methyl derivatives are excreted through urine.[1]
Parathion-Methyl: Parathion-methyl is metabolized in the liver to its more toxic form, methyl paraoxon.[5] This bioactivation is a critical step in its toxicity. The liver also detoxifies parathion-methyl and methyl paraoxon through various enzymatic reactions, including hydrolysis and conjugation, leading to the formation of p-nitrophenol, which is then excreted in the urine.[5]
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage genetic information within a cell, causing mutations, which may lead to cancer. The genotoxic potential of both demeton-s-methyl and parathion-methyl has been investigated.
Demeton-S-Methyl: In vitro mutagenicity tests have indicated that demeton, the parent compound of demeton-s-methyl, has a significant genotoxic potential.[2] However, specific studies on demeton-s-methyl's genotoxicity are less conclusive.
Parathion-Methyl: Studies have shown that parathion-methyl can induce DNA damage. For instance, it has been found to be mutagenic to Salmonella typhimurium strain TA100 after metabolic activation.[8] In human peripheral lymphocytes, methyl parathion (B1678463) at concentrations of 100 and 200 µg/mL significantly increased DNA damage.[5] Furthermore, it has been shown to cause chromosomal aberrations and micronuclei in the bone marrow cells of rats.[5] Some research suggests that methyl parathion has some genotoxic effects.[5]
Table 3: Comparative Genotoxicity
| Compound | Finding | Experimental System |
| Demeton-S-Methyl | Genotoxic potential suggested for parent compound (demeton) | In vitro mutagenicity tests[2] |
| Parathion-Methyl | Mutagenic with metabolic activation | Salmonella typhimurium[8] |
| Increased DNA damage | Human peripheral lymphocytes[5] | |
| Chromosomal aberrations and micronuclei | Rat bone marrow cells[5] |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay
Objective: To determine the inhibitory effect of demeton-s-methyl and parathion-methyl on AChE activity.
Principle: This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine (B1204863) when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Spectrophotometer
-
Phosphate (B84403) buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution (Ellman's reagent)
-
Test compounds (demeton-s-methyl, parathion-methyl, and methyl paraoxon) dissolved in a suitable solvent (e.g., DMSO)
-
Source of AChE (e.g., purified enzyme from electric eel, or tissue homogenates from brain or red blood cells)
Procedure:
-
Prepare reaction mixtures in a 96-well plate or cuvettes containing phosphate buffer, DTNB solution, and the AChE enzyme source.
-
Add varying concentrations of the test compounds (demeton-s-methyl or parathion-methyl/methyl paraoxon) to the reaction mixtures and incubate for a specific period to allow for enzyme inhibition.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of TNB formation.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound relative to a control (without inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To assess the DNA-damaging potential (genotoxicity) of demeton-s-methyl and parathion-methyl in eukaryotic cells.
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Materials:
-
Fluorescence microscope
-
Electrophoresis unit
-
Microscope slides
-
Low melting point agarose
-
Lysis solution (containing high salt and detergents)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Cell culture (e.g., human peripheral lymphocytes or a suitable cell line)
-
Test compounds (demeton-s-methyl and parathion-methyl)
Procedure:
-
Treat the cultured cells with various concentrations of demeton-s-methyl or parathion-methyl for a defined period.
-
Harvest the cells and mix them with low melting point agarose.
-
Pipette the cell-agarose suspension onto a microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to lyse the cells and unfold the DNA.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and separate the strands.
-
Apply an electric field to induce the migration of fragmented DNA.
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity, and tail moment).
Conclusion
Both demeton-s-methyl and parathion-methyl are highly toxic organophosphate insecticides that pose significant risks to human health and the environment. Their primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxicity. While both compounds are hazardous, parathion-methyl requires metabolic activation to exert its maximum toxic effect, whereas demeton-s-methyl is a direct inhibitor. Evidence suggests that parathion-methyl has a more clearly defined genotoxic potential, having been shown to cause DNA damage and chromosomal aberrations in various experimental systems. The data presented in this guide underscore the importance of strict regulation and the search for safer alternatives in pest control.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton - Wikipedia [en.wikipedia.org]
- 3. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 4. EXTOXNET PIP - METHYL PARATHION [extoxnet.orst.edu]
- 5. mdpi.com [mdpi.com]
- 6. Parathion-methyl (Ref: OMS 213) [sitem.herts.ac.uk]
- 7. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Genotoxicity of methyl parathion in short-term bacterial test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Teratogenic Potential of Demeton-S-Methyl Versus Its Parent Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of related chemical compounds is paramount. This guide provides a comparative assessment of the teratogenic potential of the organophosphate insecticide demeton-s-methyl (B133067) and its parent compound, demeton. Due to the limited number of direct comparative studies, this guide also incorporates data on oxydemeton-methyl (B133069), a major metabolite of demeton-s-methyl, to provide a more comprehensive overview.
Data Presentation: Quantitative Developmental Toxicity Data
The following table summarizes the available quantitative data on the developmental and reproductive toxicity of demeton, demeton-s-methyl, and its metabolite, oxydemeton-methyl. It is important to note the variability in species, study designs, and endpoints, which complicates direct comparisons.
| Compound | Species | Route of Administration | Dose | Endpoint | Observed Effects | Citation |
| Demeton | Mouse | Not Specified | 10 mg/kg | Teratogenicity | Mildly teratogenic; caused digestive, nervous, and skeletal problems, malformed digits and vertebrae, and cleft palate in embryos. | [1] |
| Mammals | Not Specified | Not Specified | Reproductive/Developmental Effects | May adversely affect reproduction and/or development. | [2] | |
| Demeton-S-Methyl | Dog, Mouse, Rat | Dietary | 1 mg/kg diet (equivalent to 0.036-0.24 mg/kg bw/day) | General Toxicity (NOAEL) | No Observed Adverse Effect Level for general toxicity. | [3] |
| Rat | Not Specified | Not Specified | Reproductive Effects | Does not appear to cause reproductive effects. | [1] | |
| Oxydemeton-Methyl | Rat | Oral | Up to 4.5 mg/kg/day | Teratogenicity | No evidence of teratogenic effects. | [1] |
| Rat | Not Specified | 1.5 mg/kg/day | Maternal Toxicity (NOEL) | No Observed Effect Level. | ||
| Rat | Not Specified | 1.5 mg/kg/day | Developmental Toxicity (NOEL) | No Observed Effect Level. | ||
| Rabbit | Not Specified | 0.2 mg/kg/day | Maternal Toxicity (NOEL) | No Observed Effect Level. | ||
| Chick Embryo | Topical | 0.10 mg/embryo | Teratogenicity | Maximum malformation rate with minimum mortality. Anomalies in musculoskeletal and cardiovascular systems. | [4] |
Note: NOAEL (No Observed Adverse Effect Level), NOEL (No Observed Effect Level). The data presented is a compilation from various sources and direct comparative studies are scarce.
Experimental Protocols
Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, the following protocol for assessing the teratogenicity of oxydemeton-methyl in chick embryos provides a representative example of the methodologies employed in such studies.
Title: Teratogenesis Associated with Oxydemeton-Methyl in the Stage 12 Chick Embryo[4]
Objective: To investigate the teratogenic potential of oxydemeton-methyl (ODM) using a stage-specific localized topical application to the stage 12 chick embryo.
Methodology:
-
Animal Model: Stage 12 chick embryos.
-
Test Substance Administration: A dose of 0.01, 0.05, 0.10, 0.50, 1.0, or 2.0 mg of oxydemeton-methyl per embryo was applied to the vitelline membrane directly over the embryo.
-
Controls: Unopened and saline-treated control groups were used for comparison.
-
Incubation and Monitoring: Embryos were returned to the incubator and monitored daily until stage 41 (15 days).
-
Endpoint Assessment: At stage 41, embryos were autopsied and examined for:
-
Gross external and internal malformations.
-
Wet weight.
-
Crown-rump length.
-
-
Statistical Analysis: Experimental data was compared to the control groups.
Mandatory Visualization
Experimental Workflow for Teratogenicity Assessment
The following diagram illustrates a generalized workflow for conducting a teratogenicity study, similar to the one described above.
References
Comparative Analysis of Demeton-S-Methyl Persistence in Soil: A Guide for Researchers
This guide synthesizes the available information regarding the factors influencing demeton-s-methyl's persistence and presents data on its primary metabolite, oxydemeton-methyl, as a proxy to understand its likely behavior in different soils. Furthermore, a detailed, generalized experimental protocol for assessing pesticide persistence, based on established international guidelines, is provided for researchers aiming to conduct such comparative studies.
Factors Influencing Demeton-S-Methyl (B133067) Persistence in Soil
The persistence of demeton-s-methyl in soil is governed by a combination of biotic and abiotic factors. Key soil properties that influence its degradation rate include:
-
Soil Texture: The relative proportions of sand, silt, and clay affect pesticide mobility and degradation. For some pesticides, a higher clay content can lead to increased adsorption, which may reduce the availability of the compound for microbial degradation, thus increasing its persistence.
-
Organic Matter Content: Soils with higher organic carbon content can exhibit stronger adsorption of pesticides.[2] This can either decrease the degradation rate by making the pesticide less bioavailable to microorganisms or, in some cases, enhance degradation by supporting a more active microbial community.
-
pH: The acidity or alkalinity of the soil can influence the rate of chemical hydrolysis of pesticides. Demeton-s-methyl, for instance, is known to hydrolyze rapidly in alkaline media.[3]
-
Microbial Activity: Biodegradation is a primary pathway for the dissipation of many organic pesticides. The abundance and activity of soil microorganisms, which are influenced by factors like moisture, temperature, and nutrient availability, play a crucial role in the breakdown of demeton-s-methyl.
Persistence Data on Oxydemeton-Methyl (a Primary Metabolite)
In the absence of direct comparative data for demeton-s-methyl, studies on its major metabolite, oxydemeton-methyl, offer valuable insights. An investigation into the adsorption of [ethylene-1-14C]oxydemeton-methyl in four different soil types revealed low soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, suggesting that this metabolite is not significantly bound to soil particles and is likely to be mobile.[4] A study on the degradation of [ethylene-14C]oxydemeton-methyl in a sandy loam soil determined a half-life of 3.2 days under aerobic conditions.[4]
Table 1: Adsorption of Oxydemeton-Methyl in Different Soil Types[4]
| Soil Type | Sand (%) | Silt (%) | Clay (%) | Organic Carbon (%) | pH | Adsorption Coefficient (Kd) (ml/g) | Organic Carbon-Normalized Adsorption Coefficient (Koc) (ml/g) |
| Sand | 88 | 7 | 5 | 0.52 | 4.3 | 0.09 | 17 |
| Sandy Loam | 56 | 30 | 14 | 0.58 | 6.6 | 0.01 | 2 |
| Silt Loam | 17 | 66 | 17 | 1.53 | 5.9 | 0.89 | 58 |
| Clay Loam | 21 | 50 | 29 | 1.16 | 6.4 | 0.45 | 39 |
Experimental Protocols for Assessing Pesticide Persistence in Soil
The following is a generalized experimental protocol for determining the aerobic and anaerobic transformation of pesticides in soil, based on OECD Guideline 307.[5] This methodology can be adapted for a comparative study of demeton-s-methyl in different soil types.
Soil Selection and Preparation
-
Soil Types: Select a range of soils with varying properties relevant to the intended use of the pesticide (e.g., different textures, organic carbon content, pH, and microbial biomass). For a comparative study, at least three different soil types are recommended.[5]
-
Collection and Handling: Collect soil from the field, removing large debris. The soil should be sieved (e.g., to <2 mm) and characterized for its physicochemical properties.
-
Pre-incubation: Prior to the experiment, pre-incubate the soil for a period (e.g., 2 to 28 days) at the test temperature and moisture content to allow the microbial communities to stabilize.
Test Substance Application
-
Test Substance: Use technical grade active ingredient of demeton-s-methyl. For studies investigating the transformation pathway and mass balance, a radiolabeled (e.g., ¹⁴C) test substance is required.[5]
-
Application: Apply the test substance to the soil samples. The application rate should correspond to the maximum recommended field application rate. The substance should be thoroughly and evenly mixed with the soil.
Incubation Conditions
-
Aerobic Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain the soil moisture content between 40% and 60% of the maximum water-holding capacity. Ensure continuous aeration with CO₂-free, humidified air to maintain aerobic conditions.
-
Anaerobic Conditions: For anaerobic studies, after an initial aerobic phase to allow for some degradation, flood the soil with deoxygenated water and purge the system with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
Sampling and Analysis
-
Sampling: Collect replicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) throughout the incubation period.
-
Extraction: Extract the soil samples with appropriate solvents to recover demeton-s-methyl and its transformation products. The choice of solvent will depend on the polarity of the compounds of interest.
-
Analysis: Quantify the concentration of demeton-s-methyl and its metabolites in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
-
Mass Balance: In studies with a radiolabeled compound, determine the distribution of radioactivity in the soil extracts, non-extractable residues, and any volatile products (e.g., ¹⁴CO₂) to establish a mass balance.
Data Analysis
-
Degradation Kinetics: Plot the concentration of demeton-s-methyl against time for each soil type.
-
Half-Life Calculation: Assuming first-order kinetics, calculate the degradation rate constant (k) and the half-life (DT50) for demeton-s-methyl in each soil. The DT50 is the time required for 50% of the initial concentration to dissipate.
Visualization of Experimental Workflow
Caption: Experimental workflow for the comparative analysis of demeton-s-methyl persistence in soil.
References
- 1. Demeton-S-methyl [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Evaluating Clean-up Sorbents for Demeton-S-methyl Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different clean-up sorbents for the analysis of demeton-S-methyl, an organothiophosphate insecticide and acaricide. The selection of an appropriate sorbent is critical for removing matrix interferences, thereby enhancing the accuracy and reliability of analytical results. This document summarizes experimental data, details analytical protocols, and provides visual workflows to aid in the selection of the most suitable clean-up strategy.
Comparison of Sorbent Performance
The selection of a clean-up sorbent in pesticide residue analysis is primarily dictated by the nature of the sample matrix and the physicochemical properties of the target analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that employs a variety of sorbents for the dispersive solid-phase extraction (d-SPE) clean-up step.
Commonly used sorbents include Primary Secondary Amine (PSA), octadecylsilane (B103800) (C18), and Graphitized Carbon Black (GCB). Each sorbent targets different types of matrix interferents:
-
Primary Secondary Amine (PSA): Effectively removes polar interferences such as organic acids, fatty acids, and sugars.[1]
-
C18: A nonpolar sorbent used for the removal of fats and other nonpolar compounds.[1][2]
-
Graphitized Carbon Black (GCB): Utilized for the removal of pigments like chlorophyll (B73375) and carotenoids, as well as sterols.[1][2]
Newer generation sorbents, such as those based on zirconium dioxide (e.g., Z-Sep), have also been developed for the analysis of fatty matrices.
A study on the simultaneous determination of demeton-S-methyl and its metabolites in various agricultural products employed a tandem clean-up approach using a graphitized carbon/PSA layered cartridge. This combination leverages the strengths of both sorbents to remove a broad range of matrix components. The study reported high average recoveries for demeton-S-methyl and its related compounds, demonstrating the effectiveness of this sorbent combination.[3][4]
| Analyte | Sorbent Combination | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) |
| Demeton-S-methyl & metabolites | Graphitized Carbon / PSA | Agricultural Products | 73.8 - 102.5 | ≤ 5.7% |
Data extracted from a study on the simultaneous determination of demeton-S-methyl, oxydemeton-methyl (B133069), and demeton-S-methylsulfone in agricultural products by LC-MS.[3][4]
While specific comparative data for demeton-S-methyl across a wider range of individual sorbents is limited in the reviewed literature, the general principles of sorbent selection for organophosphorus pesticides can be applied. For matrices with high fat content, the inclusion of C18 is recommended. For highly pigmented samples, such as spinach, GCB is effective in removing chlorophyll. However, caution is advised with GCB as it can sometimes lead to the loss of planar pesticides. PSA is a good general-purpose sorbent for many fruit and vegetable matrices due to its ability to remove common polar interferences.
Experimental Protocols
A detailed experimental protocol for the analysis of demeton-S-methyl in agricultural products, based on the QuEChERS methodology, is provided below.
1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 15 mL of acetonitrile (B52724) (containing 1% acetic acid for pH-sensitive analytes) to the sample tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate (B86663) and 1.5 g sodium acetate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 8 mL) to a 15 mL d-SPE tube containing the selected sorbent(s) and anhydrous magnesium sulfate (e.g., 1200 mg MgSO₄ and 400 mg PSA).
-
The choice of sorbent depends on the sample matrix:
-
General Fruits and Vegetables: PSA
-
Fatty Matrices: PSA + C18
-
Pigmented Matrices: PSA + GCB
-
Fatty and Pigmented Matrices: PSA + C18 + GCB
-
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
3. Analysis
-
Take an aliquot of the cleaned extract for analysis by an appropriate instrumental technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Workflow and Sorbent Selection
Experimental Workflow for Demeton-S-methyl Analysis
The following diagram illustrates the key steps in the analytical workflow for determining demeton-S-methyl residues.
Caption: Experimental workflow for QuEChERS-based analysis of demeton-S-methyl.
Logical Framework for Sorbent Selection
The choice of d-SPE sorbent is a critical decision point in the analytical method. The following diagram outlines the logical considerations for selecting the appropriate sorbent based on the characteristics of the sample matrix.
Caption: Decision tree for selecting d-SPE sorbents based on matrix characteristics.
References
A Comparative Guide to the Accuracy and Precision of Demeton-S-methyl Analytical Standards
For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of Demeton-S-methyl analytical standards, focusing on their accuracy and precision. The information presented herein is based on publicly available data from various suppliers and established analytical validation principles.
Demeton-S-methyl, an organothiophosphate insecticide, and its metabolites, such as Demeton-S-methyl-sulfoxide and Demeton-S-methyl-sulfone, are critical analytes in food safety and environmental monitoring. The accuracy of analytical measurements for these compounds is directly dependent on the quality of the certified reference materials (CRMs) used for instrument calibration and method validation.
Comparison of Demeton-S-methyl Analytical Standards
The accuracy of an analytical standard is primarily defined by its purity and the uncertainty associated with that purity value. Precision is reflected in the consistency of results upon repeated measurements. Certified reference material providers invest significant effort in characterizing their standards to provide a reliable statement of purity with a documented uncertainty.
The following table summarizes the typical information available for Demeton-S-methyl and its metabolites from various suppliers. It is crucial to note that the exact purity and uncertainty values are lot-specific and are detailed on the Certificate of Analysis (CoA) provided with each standard.
| Compound | Supplier | Product Type | Certified Purity/Concentration | Uncertainty | Format |
| Demeton-S-methyl | Sigma-Aldrich (TraceCERT®) | Certified Reference Material | Lot-specific (stated on CoA) | Lot-specific (stated on CoA) | Neat or Solution |
| Demeton-S-methyl | LGC Standards (Dr. Ehrenstorfer) | Certified Reference Material | Lot-specific (stated on CoA) | Lot-specific (stated on CoA) | Neat or Solution |
| Demeton-S-methyl | AccuStandard | Certified Reference Material | Stated as 1000 µg/mL in Acetonitrile[1] | Lot-specific (stated on CoA) | Solution |
| Demeton-S-methyl | Merck (PESTANAL®) | Analytical Standard | Stated as 100 µg/mL in Acetonitrile[2] | Lot-specific (stated on CoA) | Solution |
| Demeton-S-methyl-sulfoxide | CPAChem | Certified Reference Material | 96.30%[3] | ± 6.00%[3] | Neat |
| Demeton-S-methyl-sulfone | Sigma-Aldrich (TraceCERT®) | Certified Reference Material | Lot-specific (stated on CoA) | Lot-specific (stated on CoA) | Neat |
Note: The uncertainty value provided by CPAChem for Demeton-S-methyl-sulfoxide is an expanded uncertainty with a coverage factor of k=2, corresponding to a 95% confidence level.[3] Researchers should always consult the lot-specific Certificate of Analysis for the most accurate and up-to-date information.
Experimental Protocols
The determination of accuracy and precision for analytical standards involves a rigorous set of experiments. The following protocols are based on established guidelines for analytical method validation.[4]
Purity Assessment by Mass Balance
The purity of a neat analytical standard is often determined using a mass balance approach, where the content of the main component is calculated by subtracting the amounts of identified impurities and non-volatile components.
Methodology:
-
Chromatographic Purity: High-performance liquid chromatography (HPLC) with a universal detector (e.g., UV, MS) is used to separate and quantify organic impurities. The peak area percentage of the main component is determined relative to all other detected peaks.
-
Water Content: Karl Fischer titration is employed to accurately determine the water content in the standard.
-
Residual Solvents: Gas chromatography with headspace analysis (HS-GC) is used to identify and quantify any residual solvents from the synthesis process.
-
Inorganic Impurities: Inductively coupled plasma mass spectrometry (ICP-MS) or a residue on ignition test can be performed to determine the content of non-volatile inorganic impurities.
-
Purity Calculation: The purity (P) as a mass fraction is calculated using the following formula: P (%) = (100 - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) x Assay (e.g., by qNMR)
Accuracy Verification (for solutions)
The accuracy of a certified solution standard is verified by comparing its concentration to an independently prepared standard.
Methodology:
-
Independent Standard Preparation: A separate stock solution is prepared from a well-characterized, high-purity neat material from a different lot or supplier.
-
Instrument Calibration: The analytical instrument (e.g., LC-MS/MS, GC-MS) is calibrated using a series of dilutions of the independently prepared standard.
-
Analysis of the Certified Standard: The certified solution standard is analyzed against the calibration curve.
-
Recovery Calculation: The measured concentration is compared to the certified concentration, and the recovery is calculated. According to SANTE guidelines, mean recoveries should ideally fall within the 70-120% range.[5]
Precision Evaluation
Precision is assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Methodology:
-
Repeatability: Multiple preparations (e.g., n=6) of the analytical standard at a specific concentration are analyzed under the same operating conditions over a short period. The relative standard deviation (RSD) of the measurements is calculated.
-
Intermediate Precision: The repeatability experiment is repeated on different days, with different analysts, and/or on different instruments. The RSD is calculated across all conditions.
-
Acceptance Criteria: For pesticide residue analysis, the RSD for repeatability and reproducibility should typically be below 20%.[5]
Workflow for Certification of Analytical Standards
The following diagram illustrates a typical workflow for the characterization and certification of an analytical reference material.
Caption: Workflow for the certification of an analytical standard.
References
- 1. accustandard.com [accustandard.com]
- 2. デメトン-S-メチル 溶液 100 μg/mL in acetonitrile, PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. shimadzu.nl [shimadzu.nl]
A Comparative Analysis of the Metabolic Profiles of Demeton-O-methyl and Demeton-S-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two organophosphate insecticide isomers, demeton-O-methyl and demeton-S-methyl. Historically used in agriculture, these compounds exhibit different toxicities and metabolic fates, which are critical for understanding their biological activity and risk assessment. This document summarizes key metabolic pathways, presents available quantitative data, and details relevant experimental methodologies.
Introduction
Demeton-methyl is an organothiophosphate insecticide that exists as a mixture of two isomers: the thiono isomer, demeton-O-methyl (P=S), and the thiolo isomer, demeton-S-methyl (P=O). While both were used to control sucking insects like aphids and mites, the S-isomer was found to be a more potent insecticide.[1] Their efficacy and toxicity are intrinsically linked to their metabolic activation and degradation pathways within target and non-target organisms. The primary metabolic route for both isomers involves the oxidation of the thioether side chain, leading to the formation of corresponding sulfoxides and sulfones, which are also potent acetylcholinesterase (AChE) inhibitors.[2][3]
Metabolic Pathways
The metabolism of demeton-O-methyl and demeton-S-methyl proceeds through several key reactions, primarily oxidation and hydrolysis. While the overall pathways are analogous, the initial structures dictate the nature of the primary metabolites.[2][3]
Demeton-S-methyl Metabolism
The metabolism of demeton-S-methyl is characterized by two main oxidative processes:
-
Sulfoxidation: The thioether sulfur in the side chain is rapidly oxidized to form demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl). Further oxidation yields demeton-S-methyl sulfone. Both of these metabolites are significant cholinesterase inhibitors.[1][2]
-
O-demethylation: The methoxy (B1213986) groups attached to the phosphorus atom can be cleaved.[1][4]
-
Hydrolysis: The phosphate (B84403) ester bond can be hydrolyzed, leading to the cleavage of the molecule. This can be followed by methylation and further sulfoxidation.[1][5]
Demeton-O-methyl Metabolism
The metabolism of demeton-O-methyl is believed to follow a similar path to its S-isomer.[2] A key initial step can be the oxidative desulfuration of the P=S bond to a P=O bond, effectively converting it to demeton-S-methyl, which then enters the metabolic pathway described above. Additionally, the thioether side chain can be oxidized directly.
-
Isomerization/Oxidative Desulfuration: The P=S (thiono) form can be converted to the P=O (thiolo) form.[2][3]
-
Sulfoxidation: Similar to the S-isomer, the thioether is oxidized to the corresponding sulfoxide and sulfone.[2]
Quantitative Metabolic Data
Direct comparative studies quantifying the metabolic rates and metabolite distribution for both isomers under identical conditions are scarce in publicly available literature. However, data from studies on individual compounds or their metabolites provide valuable insights.
The table below summarizes urinary metabolite data from a study in male Sprague-Dawley rats administered a single oral dose of 10 mg/kg of radiolabelled demeton-S-methyl sulfone.[5]
| Metabolite | Percentage of Total Radioactivity in Urine (0-8 hours) |
| Demeton-S-methyl sulfone (Unchanged) | 30% |
| O-demethyl-demeton-S-methyl sulfone | 20% |
| Methyl sulfinyl-2-ethyl sulfonyl ethane | 40% |
| Unknown Metabolites | <10% (two metabolites, each <5%) |
| Total Identified | ~90% |
Data for a direct comparison with demeton-O-methyl is not available.
Experimental Protocols
The study of pesticide metabolism typically involves in vivo and in vitro models, often using radiolabelled compounds to trace their fate.
General Protocol for In Vivo Pesticide Metabolism Study (Rodent Model)
This protocol is based on general guidelines for toxicokinetic studies, such as OECD Test Guideline 417.[6]
-
Test Substance: A radiolabelled form (e.g., ¹⁴C) of demeton-S-methyl or demeton-O-methyl is synthesized.
-
Animal Model: Male and female rats (e.g., Sprague-Dawley) are used.
-
Dosing: The test substance is administered to the animals, typically via oral gavage, at one or more dose levels.
-
Sample Collection: Urine, feces, and expired air are collected at specified intervals (e.g., 0-8h, 8-24h, 24-48h) for up to 72 hours or until >95% of the radioactivity is excreted.[7] At the end of the study, tissues are collected to determine the distribution of radioactivity.
-
Quantification of Radioactivity: Total radioactivity in samples is determined by liquid scintillation counting (LSC).
-
Metabolite Profiling and Identification:
-
Extraction: Samples (urine, homogenized feces, or tissues) are extracted with appropriate solvents (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound from its metabolites.
-
Identification: Metabolites are identified using mass spectrometry (MS), often LC-MS/MS, by comparing their fragmentation patterns and retention times with those of synthesized reference standards.[8][9]
-
In Vitro Metabolism Workflow
In vitro systems, such as liver microsomes or hepatocytes, are used to investigate specific metabolic pathways and identify the enzymes involved, such as cytochrome P450s.[6][10][11]
Conclusion
The metabolic profiles of demeton-O-methyl and demeton-S-methyl are broadly similar, dominated by the oxidation of the thioether side chain to sulfoxides and sulfones, which are biologically active metabolites. The P=S group of demeton-O-methyl can also undergo oxidative desulfuration to the P=O form, effectively converting it to demeton-S-methyl. While these pathways are qualitatively understood, there is a notable lack of direct, quantitative comparative data on the metabolic rates and metabolite distribution for the two isomers. Such data would be invaluable for a more precise comparative risk assessment. The experimental protocols outlined provide a framework for conducting studies to fill these knowledge gaps, utilizing modern analytical techniques like LC-MS/MS for robust metabolite identification and quantification.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 3. Demeton - Wikipedia [en.wikipedia.org]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 698. Demeton-S-methyl sulphone (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 6. Metabolites in the regulatory risk assessment of pesticides in the EU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens—Application to a Forensic Case | Journal of Analytical Toxicology | DeepDyve [deepdyve.com]
- 10. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Multi-Residue Methods for Organothiophosphates
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of organothiophosphate residues is paramount for ensuring consumer safety and meeting regulatory requirements. This guide provides an objective comparison of the two most prevalent analytical techniques for multi-residue analysis of organothiophosphates: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data to facilitate the selection and validation of the most suitable method for your analytical needs.
Organothiophosphates are a class of organophosphorus compounds widely used as pesticides in agriculture.[1] Due to their potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food and environmental matrices.[2] Consequently, robust and validated multi-residue methods are essential for monitoring compliance and ensuring food safety.[3]
Quantitative Performance Comparison
The performance of an analytical method is evaluated through a range of validation parameters. The following tables summarize typical performance data for the analysis of organothiophosphates using GC-MS/MS and LC-MS/MS, frequently coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.[1][4]
Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Performance Data for Organothiophosphates
| Validation Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Good linearity is generally achievable over a defined concentration range.[5] |
| Limit of Detection (LOD) | 0.005 - 0.04 µg/g | Can vary significantly depending on the specific compound, sample matrix, and instrument sensitivity.[6] |
| Limit of Quantification (LOQ) | 2 - 20 µg/kg | Typically 3-10 times the LOD.[3] |
| Accuracy (% Recovery) | 74% - 126% | Can be influenced by matrix effects and the efficiency of the sample preparation.[6] |
| Precision (%RSD) | < 20% | Generally good precision is achievable.[3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Organothiophosphates
| Validation Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Good linearity is generally achievable over a defined concentration range.[3] |
| Limit of Detection (LOD) | 0.0201 - 0.0697 ng/mL | Can vary significantly depending on the specific compound, sample matrix, and instrument sensitivity.[7] |
| Limit of Quantification (LOQ) | 0.82 - 7.05 ng/mL | Typically 3-10 times the LOD.[8] |
| Accuracy (% Recovery) | 75.4% - 113.54% | Can be influenced by matrix effects and the efficiency of the sample preparation.[8] |
| Precision (%RSD) | < 16.85% | Robust and reproducible results are consistently achieved.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of a multi-residue method for organothiophosphates. The following sections outline a typical workflow, including sample preparation and instrumental analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][4]
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure a uniform distribution of the analytes.[4]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 10 mL of acetonitrile (B52724).[4]
-
Add an appropriate internal standard solution.[4]
-
Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).[4]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.[4]
-
Centrifuge at approximately 4000 rpm for 5 minutes to separate the solid matrix from the acetonitrile extract.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. These tubes typically contain a primary secondary amine (PSA) sorbent to remove organic acids and other polar interferences, C18 to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water.[4]
-
Vortex for 30 seconds.[4]
-
Centrifuge at approximately 4000 rpm for 5 minutes.[4]
-
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.[4]
Caption: A general workflow for the validation of a multi-residue method for organothiophosphates.
Instrumental Analysis: GC-MS/MS
-
Injection: A splitless injection is commonly used for trace analysis to maximize the transfer of analytes to the column.[5]
-
Carrier Gas: Helium is the most frequently used carrier gas.[5]
-
Oven Temperature Program: A temperature gradient is employed to separate the different organothiophosphate compounds based on their volatility. A typical program might start at a lower temperature (e.g., 80°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).[5]
-
Ionization: Electron ionization (EI) is a common ionization technique used in GC-MS.[9]
-
Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection of the target analytes.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of organothiophosphates.[9]
-
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for LC-MS, and it can be operated in both positive and negative ion modes.[9]
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of the target compounds.
Comparison of Techniques
| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Suitability | Best for volatile and semi-volatile, thermally stable compounds.[9] | Applicable to a wider range of compounds, including less volatile and thermally labile ones.[9] |
| Sample Preparation | May require derivatization for some less volatile compounds. | Derivatization is generally not required.[10] |
| Sensitivity | Generally good, but can be lower for some compounds compared to LC-MS/MS.[10] | Often offers superior sensitivity and selectivity.[5] |
| Matrix Effects | Can be susceptible to matrix interference.[11] | Prone to ion suppression or enhancement from matrix components.[5] |
| Instrumentation | Robust and widely available instrumentation.[5] | More complex instrumentation with potentially higher operational costs.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of multiresidue analysis method for biomonitoring of pesticides and metabolites in human blood and urine by LC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ysi.com [ysi.com]
comparative study of demeton-s-methyl neurotoxic effects in different species
Demeton-S-methyl is a systemic and contact organophosphate insecticide and acaricide.[1][2] Its neurotoxicity stems from the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal function of the nervous system.[1][3][4] This guide provides a comparative analysis of the neurotoxic effects of demeton-S-methyl across various species, supported by experimental data, to serve as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for demeton-S-methyl, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] In a healthy synapse, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the nerve signal. Demeton-S-methyl phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive enzyme. This inactivation leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of cholinergic receptors.[3] This continuous stimulation results in impeded neurotransmission, leading to symptoms such as tremors, lack of coordination, and, in severe cases, respiratory failure and death.[1][3]
References
assessing the performance of different LC columns for demeton-s-methyl separation
For Researchers, Scientists, and Drug Development Professionals: Optimizing the liquid chromatographic separation of the organothiophosphate insecticide demeton-s-methyl (B133067) is critical for accurate quantification in various matrices. This guide provides a comparative assessment of different Liquid Chromatography (LC) columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
The choice of an appropriate LC column is paramount for achieving desired retention, resolution, and peak shape in the analysis of demeton-s-methyl. This guide evaluates the performance of four common reversed-phase columns: the industry-standard C18, the less retentive C8, the Phenyl-Hexyl with alternative selectivity, and the specialized Newcrom R1.
Performance Comparison of LC Columns
The following table summarizes the performance of different LC columns for the separation of demeton-s-methyl and related compounds. Data has been compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparative studies for demeton-s-methyl on all listed columns under identical conditions are limited. Therefore, data from closely related organophosphorus pesticides are included to illustrate the expected performance characteristics of certain columns.
| Performance Metric | C18 Column | C8 Column | Phenyl-Hexyl Column | Newcrom R1 Column |
| Retention Time (min) | ~8.0[1] | Shorter than C18 (estimated) | Longer than C18 (estimated for similar pesticides) | Not specified |
| Peak Asymmetry (Tailing Factor) | Not specified | Not specified | ~1.05 (for Methasulfocarb) | Not specified |
| Resolution (Rs) with adjacent peaks | Not specified | Not specified | > 2.5 (for Methasulfocarb) | Not specified |
| Primary Interaction Mechanism | Hydrophobic interactions | Hydrophobic interactions (less than C18)[2][3] | Hydrophobic and π-π interactions | Reverse-phase with low silanol (B1196071) activity[4][5] |
Note: Estimated values are based on the general elution behavior of these column types and data from analogous compounds.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in method development.
C18 Column Method (for Demeton-S-methyl)[1]
This method is designed for the analysis of demeton-s-methyl in agricultural products using LC-MS/MS.
-
Column: Octadecylsilanized silica (B1680970) gel
-
Column Dimensions: 2.0 mm (ID) x 150 mm (L)
-
Particle Size: 3 µm
-
Column Temperature: 40°C
-
Mobile Phase:
-
A: 5 mmol/L ammonium (B1175870) acetate (B1210297) solution
-
B: 5 mmol/L ammonium acetate in methanol/water (99:1, v/v)
-
-
Gradient: Linear gradient from 80% A and 20% B to 1% A and 99% B over 10 minutes, held for 10 minutes.
-
Flow Rate: Not specified
-
Injection Volume: 3 µL
-
Detection: ESI (+)
-
Expected Retention Time: 8 minutes
Newcrom R1 Column Method (for Demeton-S-methyl)[4]
This method provides a simple approach for the analysis of demeton-s-methyl.
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.
-
Detection: UV or MS
Phenyl-Hexyl Column Method (for Methasulfocarb - as a proxy)
This method illustrates the typical performance of a Phenyl-Hexyl column for a pesticide with aromatic properties.
-
Column: Phenyl-Hexyl
-
Mobile Phase: Acetonitrile and water gradient
-
Detection: UV
C8 Column - General Considerations
A C8 column has a shorter alkyl chain than a C18 column, leading to less hydrophobic retention.[2][3] For demeton-s-methyl, one would expect a shorter retention time compared to a C18 column under the same mobile phase conditions. This can be advantageous for faster analysis times if sufficient resolution from other matrix components is achieved. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile or methanol.
Experimental Workflow and Logic
The selection of an appropriate LC column is a critical step in method development for the analysis of demeton-s-methyl. The following diagram illustrates a logical workflow for selecting a column and optimizing the separation.
Discussion and Recommendations
-
C18 Columns: As the most common type of reversed-phase column, a C18 is a good starting point for developing a separation method for demeton-s-methyl. It provides strong hydrophobic retention, which is generally effective for retaining and separating many organic molecules.
-
C8 Columns: If retention on a C18 column is too strong, leading to excessively long analysis times, a C8 column is a logical alternative. The shorter alkyl chains result in decreased hydrophobicity and consequently, shorter retention times.[2][3]
-
Phenyl-Hexyl Columns: These columns offer a different selectivity compared to traditional alkyl chain phases. The phenyl group provides π-π interactions with aromatic or unsaturated analytes. While demeton-s-methyl itself is not aromatic, this type of column can be beneficial for separating it from matrix components that do have aromaticity, potentially offering improved resolution.
-
Newcrom R1 Columns: This is a specialty reversed-phase column with low silanol activity.[4][5] Low silanol activity can lead to improved peak shapes for basic compounds by minimizing secondary interactions. Given that organophosphorus pesticides can sometimes exhibit tailing on standard silica-based columns, the Newcrom R1 presents a viable option for achieving symmetrical peaks.
References
quantitative comparison of demeton-s-methyl toxicity to non-target organisms
A Comparative Analysis of Demeton-S-Methyl (B133067) Toxicity in Non-Target Organisms
Demeton-S-methyl is a highly toxic organophosphate insecticide that has been used to control a variety of sucking insects in agriculture.[1][2] Its mode of action, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in insects, birds, and mammals.[3][4] While effective against pests, its broad-spectrum activity poses a significant risk to non-target organisms, including beneficial insects, aquatic life, birds, and soil fauna. This guide provides a quantitative comparison of demeton-s-methyl's toxicity across various non-target species, supported by experimental data and methodologies.
Mechanism of Toxicity: Acetylcholinesterase Inhibition
The primary mechanism of demeton-s-methyl toxicity involves the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) is released into the synapse to transmit a nerve impulse and is then broken down by AChE to terminate the signal. Demeton-s-methyl phosphorylates the active site of AChE, rendering it non-functional. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in a range of symptoms from tremors and lack of coordination to paralysis and death.[3][5]
Quantitative Toxicity Data
The toxicity of demeton-s-methyl is typically quantified using metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). The LD50 is the dose required to kill 50% of a test population and is expressed in milligrams of substance per kilogram of body weight (mg/kg). The LC50 is the concentration in a medium (like water or soil) that kills 50% of a test population over a specific duration and is expressed in micrograms per liter (µg/L), milligrams per liter (mg/L), or milligrams per kilogram (mg/kg).
Toxicity to Aquatic Organisms
Demeton-s-methyl exhibits moderate to high toxicity to a wide range of aquatic life. Aquatic invertebrates are particularly sensitive.[6]
| Species | Type | Endpoint (Duration) | Value | Reference(s) |
| Oncorhynchus mykiss (Rainbow Trout) | Freshwater Fish | LC50 (96 h) | 150 - 590 µg/L | [6][7] |
| Lepomis macrochirus (Bluegill) | Freshwater Fish | LC50 (96 h) | 40 - 130 µg/L | [7] |
| Pimephales promelas (Fathead Minnow) | Freshwater Fish | LC50 (96 h) | 3,600 - 16,000 µg/L | [7] |
| Ictalurus punctatus (Channel Catfish) | Freshwater Fish | LC50 (96 h) | 3,600 - 16,000 µg/L | [7] |
| Carp | Freshwater Fish | LC50 (96 h) | ~40,000 µg/L | [6] |
| Leistomus xanthurus (Spot) | Marine Fish | LC50 (48 h) | 320 - 550 µg/L | [7] |
| Ceriodaphnia dubia | Freshwater Invertebrate | LC50 | 10 - 80 µg/L | [7] |
| Various Aquatic Invertebrates | Aquatic Invertebrate | LC50 | 4 - 1,300 µg/L | [6] |
| Freshwater Snails | Freshwater Mollusc | LC50 (48 h) | 2,800 - 35,000 µg/L | [3] |
| Green Algae | Algae | EC50 (96 h) | 8,000 - 37,000 µg/L | [6] |
Toxicity to Terrestrial Organisms
Demeton-s-methyl is highly toxic to many terrestrial non-target species, especially birds and beneficial insects like bees.
| Species | Type | Endpoint (Route) | Value | Reference(s) |
| Coturnix japonica (Japanese Quail) | Bird | LD50 (Oral) | 10 - 50 mg/kg | [2][6] |
| Passer domesticus (House Sparrow) | Bird | LD50 (Oral) | 9.52 mg/kg | [8] |
| Canary | Bird | LD50 (Oral) | 10 - 50 mg/kg | [6] |
| Honey Bee | Insect | LD50 (Oral) | 0.21 µ g/bee | [6] |
| Honey Bee | Insect | LD50 (Contact) | 0.6 µ g/bee | [6] |
| Earthworm | Annelid | LC50 (14-day, in soil) | 66 mg/kg | [6] |
Experimental Protocols
Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are typically followed to assess the toxicity of pesticides to non-target organisms.[9][10] While specific protocols for each cited study are not detailed in the available literature, a generalized workflow for acute toxicity testing can be described.
Generalized Protocol for Acute Aquatic Toxicity Testing (e.g., Fish LC50)
-
Test Organism Acclimation: Healthy, disease-free fish of a recommended species (e.g., Rainbow Trout) are acclimated to laboratory conditions (temperature, pH, water hardness) for at least one week.[10]
-
Test Substance Preparation: A stock solution of demeton-s-methyl is prepared. A series of test concentrations are made by diluting the stock solution with control water.
-
Exposure: Fish are randomly assigned to test chambers containing different concentrations of the pesticide, plus a control group with no pesticide. Typically, a 96-hour exposure period is used.[10]
-
Observation: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).[10]
-
Data Analysis: The mortality data is analyzed using statistical methods, such as probit analysis, to calculate the LC50 value and its 95% confidence intervals.[11]
Conclusion
The compiled data clearly demonstrates that demeton-s-methyl is highly toxic to a wide array of non-target organisms. Aquatic invertebrates and bees are exceptionally vulnerable, with toxic effects observed at very low concentrations.[6] Birds also exhibit high sensitivity to acute oral exposure.[2][6] While less toxic to fish and earthworms in comparison to bees, the effective concentrations are still within ranges that could be found in environments following agricultural application. Due to its high toxicity and potential for environmental harm, the use of demeton-s-methyl has been banned or restricted in many parts of the world.[1][12] This comparative guide underscores the importance of considering the broad ecological impact of pesticides and the need for developing safer alternatives for pest management.
References
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. Demeton-S-methyl in freshwater and marine water [waterquality.gov.au]
- 4. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 5. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 6. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 7. Demeton-S in freshwater and marine water [waterquality.gov.au]
- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 9. epa.gov [epa.gov]
- 10. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Methyl Demeton: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of methyl demeton (B52138), an organophosphate insecticide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Immediate Safety and Handling Precautions
Methyl demeton is a toxic organophosphate compound that can be absorbed through inhalation, skin contact, and ingestion.[1] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizers, alkalis, and water.[1][6] Keep containers tightly sealed.[5]
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
1. Control and Contain the Spill:
-
Evacuate and Isolate: Immediately evacuate the affected area. For liquid spills, isolate the area in all directions for at least 50 meters (150 feet).[3]
-
Control the Source: If safe to do so, stop the leak.
-
Contain the Spread: Use absorbent materials such as sand, clay, sawdust, or kitty litter to create a dam and prevent the spill from spreading.[7] Do not use water to hose down the area, as this will spread the chemical.[7]
2. Clean Up the Spill:
-
Absorb: Cover the spill with an absorbent material.[5][8] Work the absorbent into the spill with a broom or other tool to ensure contact.[8]
-
Collect Waste: Sweep up the contaminated absorbent material and place it into a heavy-duty, leak-proof plastic bag or container.[7][8] Securely seal and label the container with the chemical name and hazard information.[8]
-
Decontaminate Surfaces: For non-porous surfaces, wash the area with a soap and water solution.[3] A mixture of full-strength bleach and hydrated lime can also be effective for decontamination.[7] Apply the cleaning solution, work it into the spill area, and then use an absorbent material to soak it up.[7] Collect this material for hazardous waste disposal.[8]
-
Soil Contamination: For minor soil spills, activated charcoal can be used.[7] For larger spills, the top 2-3 inches of soil should be physically removed and disposed of as hazardous waste.[7]
3. Personal Decontamination:
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Wash the affected skin area thoroughly with soap and water.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[1][3][5]
Disposal of Unwanted this compound
Disposing of unused or excess this compound requires adherence to hazardous waste regulations. Never pour this compound down drains or sewers .[6][9]
Step-by-Step Disposal Procedure:
-
Minimize Waste: The most effective disposal strategy is to avoid generating waste. Purchase only the amount of this compound needed for your work and mix only the quantity required for immediate use.[10][11]
-
Check the Label: The product label contains a "Storage and Disposal" section with specific instructions.[10]
-
Contact Hazardous Waste Professionals: The recommended and safest disposal method is to contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] this compound is considered a hazardous waste and requires professional handling and disposal, likely through high-temperature incineration in specialized facilities.[11][13]
-
Transportation: If you must transport the waste to a collection facility, keep the chemical in its original, labeled container.[10] Secure the container to prevent shifting and spills during transport.[10]
Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating empty liquid pesticide containers is triple rinsing.[12][14]
-
Fill the container approximately one-third full with a suitable solvent (e.g., one that was used to make a spray solution).
-
Secure the cap and shake the container to rinse all interior surfaces.
-
Drain the rinsate from the container into a spray tank to be used as part of a pesticide application on a registered site.[14] Allow the container to drain for at least 30 seconds.[14]
-
Repeat this rinsing procedure two more times.[14]
-
-
Render Unusable: After triple rinsing, puncture and crush the container to prevent reuse.[11][12]
-
Final Disposal: Triple-rinsed containers are often considered non-hazardous and may be disposed of in a sanitary landfill, depending on local regulations.[11][14] Always confirm with your local solid waste authority before disposal.[9]
Quantitative Data
The following table summarizes key quantitative data related to this compound and its handling.
| Parameter | Value | Reference |
| Hydrolysis Rate (50% degradation at 70°C) | 1.25 hours at pH 9 | [13] |
| 4.9 hours at pH 3 | [13] | |
| Occupational Exposure Limit (TLV-TWA for Demeton-S-Methyl) | 0.5 mg/m³ | [15] |
| Spill Isolation Distance (Liquids) | At least 50 meters (150 feet) in all directions | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Workflow for this compound Waste Management.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Demeton Usage, Hazard, and Safety: A Comprehensive Guide [cloudsds.com]
- 7. weld.gov [weld.gov]
- 8. acq.osd.mil [acq.osd.mil]
- 9. epa.gov [epa.gov]
- 10. Disposal of Pesticides [npic.orst.edu]
- 11. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 12. journals.flvc.org [journals.flvc.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. umass.edu [umass.edu]
- 15. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
